molecular formula C8H7BrN4 B1292728 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine CAS No. 867330-26-5

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine

Cat. No.: B1292728
CAS No.: 867330-26-5
M. Wt: 239.07 g/mol
InChI Key: RGCPQJWQLGCWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine (CAS 867330-26-5) is a high-purity chemical reagent serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery. This compound features a benzo[e][1,2,4]triazine core, a privileged scaffold in the development of pharmacologically active molecules, particularly as inhibitors of protein kinases . The bromine substituent at the 7-position makes it a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore diverse chemical space. The 1,2,4-triazine nucleus is of significant research interest for designing novel anticancer agents. Recent studies highlight that 3-amino-1,2,4-triazine-based compounds can act as potent and subtype-selective inhibitors of pyruvate dehydrogenase kinases (PDKs), enzymes that are directly involved in altered cancer cell metabolism and are promising targets for combatting highly aggressive KRAS-mutant cancers, such as pancreatic ductal adenocarcinoma . While the specific biological activity of this brominated derivative is subject to ongoing research, its structure aligns with frameworks used to develop molecules that induce apoptotic cancer cell death at low micromolar doses . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the available safety data sheet (SDS) prior to use.

Properties

IUPAC Name

7-bromo-5-methyl-1,2,4-benzotriazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-4-2-5(9)3-6-7(4)11-8(10)13-12-6/h2-3H,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCPQJWQLGCWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647588
Record name 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867330-26-5
Record name 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Bromo-5-methylbenzo[e]triazin-3-amine physical properties

Technical Guide: 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available information on 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible databases and scientific literature, this guide also includes general characteristics and synthetic approaches based on structurally related benzotriazine derivatives.

Core Compound Information

Basic identifying information for 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 867330-26-5[4]
IUPAC Name 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine[4]
Chemical Formula C₈H₇BrN₄[4]
Molecular Weight 239.076 g/mol [2]
Synonyms 1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-; 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine[4]

Physical Properties

  • Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from off-white to yellow or brown.

  • Melting Point: Expected to have a relatively high melting point, typical for aromatic compounds with polar functional groups capable of hydrogen bonding and strong intermolecular interactions.

  • Boiling Point: A high boiling point is expected due to its molecular weight and polarity. Decomposition at higher temperatures is possible.

  • Solubility: Solubility is likely to be low in water but higher in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The amine group may allow for salt formation, which would increase aqueous solubility under acidic conditions.

  • pKa: The presence of the amine group suggests the compound is basic. The exact pKa would be influenced by the electron-withdrawing effects of the benzotriazine ring system and the bromine atom.

Experimental Protocols: A Generalized Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine has not been found, a plausible synthetic route can be inferred from general methods for the preparation of substituted benzotriazines. A common approach involves the cyclization of an appropriately substituted o-aminophenyl precursor.

A potential synthetic pathway could start from a substituted aniline, followed by diazotization and cyclization to form the benzotriazine ring, and subsequent amination.

Example of a Generalized Synthetic Protocol for a Substituted Benzotriazine:

  • Starting Material: A suitably substituted aniline, such as 4-bromo-2-methyl-6-nitroaniline.

  • Reduction: The nitro group is reduced to an amine to give a diamine precursor. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Diazotization and Cyclization: The resulting ortho-phenylenediamine derivative is then diazotized using a reagent like sodium nitrite in an acidic medium. The resulting diazonium salt can then undergo intramolecular cyclization to form the benzotriazine ring system.

  • Amination: If the 3-position is not already an amine, a subsequent amination step would be necessary. This could involve displacement of a suitable leaving group (e.g., a chloro or methoxy group) at the 3-position with ammonia or an ammonia equivalent.

Note: This is a generalized protocol, and the specific reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would need to be optimized for the synthesis of 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine.

Mandatory Visualization: Synthetic Workflow

Below is a generalized workflow for the synthesis of a bromo-substituted benzotriazine amine, illustrating a potential logical relationship between the steps.

GASubstituted Aniline(e.g., 4-bromo-2-methyl-6-nitroaniline)BReduction of Nitro Group(e.g., SnCl2/HCl or H2/Pd-C)A->BCOrtho-phenylenediamineDerivativeB->CDDiazotization & Cyclization(e.g., NaNO2/HCl)C->DEBenzotriazine Ring SystemD->EFAmination(if necessary)E->FGFinal Product:7-Bromo-5-methylbenzo[e]triazin-3-amineF->G

Caption: Generalized synthetic workflow for a bromo-substituted benzotriazine amine.

Biological Activity and Signaling Pathways

There is no information available in the searched scientific literature or databases regarding the biological activity or associated signaling pathways of 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine. The benzotriazine core is present in some compounds with reported biological activities, but no specific data for this particular molecule could be retrieved. Therefore, a diagram for any signaling pathways cannot be provided.

Conclusion

7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine is a defined chemical entity with a known structure. However, there is a notable lack of publicly available data concerning its specific physical properties, detailed experimental protocols for its synthesis and analysis, and its biological profile. The information provided in this guide is based on the available chemical identifiers and general principles of organic chemistry applied to structurally related compounds. Further experimental investigation is required to fully characterize this molecule.

An In-depth Technical Guide to 7-Bromo-5-methylbenzo[e]triazin-3-amine

An In-depth Technical Guide to 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, properties, and a plausible synthetic route. Due to the limited availability of specific experimental data in the public domain, this document also outlines general methodologies for the synthesis and characterization of related benzotriazine derivatives. This guide aims to serve as a foundational resource for researchers interested in the exploration of this and similar chemical entities for therapeutic development.

Chemical Structure and Properties

7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine is a tricyclic heteroaromatic compound. The core structure consists of a benzene ring fused to a 1,2,4-triazine ring, with bromine, methyl, and amine functional groups at positions 7, 5, and 3, respectively.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amineP&S Chemicals[1]
CAS Number 867330-26-5P&S Chemicals[1], 2a biotech[2], Sigma-Aldrich, Angene International Limited[3], Hairui Chemical
Chemical Formula C₈H₇BrN₄P&S Chemicals[1]
Molecular Weight 239.07 g/mol (Calculated)
Synonyms 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amineP&S Chemicals[1]
Canonical SMILES CC1=CC2=C(C=C1Br)N=C(N=N2)N(General Chemical Knowledge)
Appearance (Not available)
Melting Point (Not available)
Boiling Point (Not available)
Solubility (Not available)

Synthesis

A specific, detailed experimental protocol for the synthesis of 7-Bromo-5-methylbenzo[e]triazin-3-amine is not available in published scientific literature or patents. However, a plausible synthetic route can be proposed based on general methods for the synthesis of substituted benzo[e][1][2][3]triazines.

A common strategy for the synthesis of the benzo[e][1][2][3]triazine core involves the cyclization of an appropriately substituted o-nitroaniline derivative.

Proposed Synthetic Pathway

The synthesis could potentially start from 2-amino-4-bromo-6-methylaniline. This starting material could be synthesized through methods known in organic chemistry, such as nitration and subsequent reduction of a bromotoluene derivative. The key steps would then involve diazotization and cyclization.

Synthetic_PathwayA2-Amino-4-bromo-6-methylanilineBIntermediate Diazonium SaltA->B  NaNO₂, HCl (aq)    0-5 °C  C7-Bromo-5-methylbenzo[e]triazin-3-amineB->C  Cyanamide or Guanidine derivative    Cyclization  Biological_Screening_WorkflowACompound Synthesisand PurificationBPrimary Screening(e.g., Kinase Panel)A->BCHit IdentificationB->CDSecondary Assays(e.g., Cell-based assays)C->DELead OptimizationD->E

In-Depth Technical Guide: 7-Bromo-5-methylbenzo[e]triazin-3-amine (CAS 867330-26-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-5-methylbenzo[e]triazin-3-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a crucial intermediate in the synthesis of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its application in the synthesis of a known Src kinase inhibitor, and contextual information regarding its role in the development of targeted cancer therapies. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

PropertyValueSource
CAS Number 867330-26-5N/A
Molecular Formula C₈H₇BrN₄N/A
IUPAC Name 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amineN/A
Synonyms 1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-; 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amineN/A

Role in Kinase Inhibitor Synthesis

The primary utility of 7-Bromo-5-methylbenzo[e]triazin-3-amine lies in its role as a precursor for the synthesis of more complex molecules with significant biological activity. A notable example is its use in the development of Src family kinase inhibitors. The bromo-substituent at the 7-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl groups. This modular synthesis approach is a cornerstone of modern drug discovery, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

A prominent example is the synthesis of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, a potent and orally active Src kinase inhibitor.[1][2] In this synthesis, 7-Bromo-5-methylbenzo[e]triazin-3-amine serves as the core scaffold, with the 7-bromo group being displaced by a 2,6-dichlorophenyl group via a Suzuki coupling reaction.

Experimental Protocols

The following is a detailed experimental protocol for a key synthetic transformation involving 7-Bromo-5-methylbenzo[e]triazin-3-amine, based on synthetic strategies for analogous compounds. This protocol describes a typical Suzuki-Miyaura cross-coupling reaction.

Reaction: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-5-methylbenzo[e]triazin-3-amine Derivatives.

Objective: To replace the bromine atom at the 7-position of the benzotriazine core with an aryl group.

Materials:

  • 7-Bromo-5-methylbenzo[e]triazin-3-amine

  • Arylboronic acid (e.g., 2,6-dichlorophenylboronic acid) (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a pre-catalyst like XPhosPdG2) (typically 2-5 mol%)

  • Ligand (if a pre-catalyst is not used, e.g., XPhos) (typically 4-10 mol%)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)) (2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add 7-Bromo-5-methylbenzo[e]triazin-3-amine (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (and ligand, if necessary) followed by the anhydrous, degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or under microwave irradiation to potentially reduce reaction times.[4]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 7-aryl-5-methylbenzo[e]triazin-3-amine.

Signaling Pathway and Biological Context

The end-product derived from 7-Bromo-5-methylbenzo[e]triazin-3-amine, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, is a potent inhibitor of Src family kinases.[1][2] Src is a non-receptor tyrosine kinase that plays a critical role in various cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of Src signaling is implicated in the development and progression of numerous human cancers.

Src Kinase Signaling Pathway Overview:

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Downstream Downstream Signaling Pathways (e.g., RAS-MAPK, PI3K-AKT) Src->Downstream Phosphorylates & Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Metastasis Metastasis Downstream->Metastasis Inhibitor [7-(Aryl)-5-methylbenzo [1,2,4]triazin-3-yl]-amine (Derived from CAS 867330-26-5) Inhibitor->Src Inhibits

Caption: Src Kinase Signaling Pathway and Point of Inhibition.

By inhibiting Src kinase, compounds synthesized from 7-Bromo-5-methylbenzo[e]triazin-3-amine can block these downstream signaling cascades, thereby impeding tumor growth, angiogenesis, and metastasis. This makes this chemical scaffold a valuable starting point for the development of targeted cancer therapies.

Quantitative Data

The following table summarizes the reported in vitro activity of the Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, which is synthesized using 7-Bromo-5-methylbenzo[e]triazin-3-amine as a key intermediate.

TargetAssay TypeIC₅₀ (nM)Reference
Src KinaseEnzymatic AssayData not available in abstract[1][2]
Further quantitative data would be populated here as it becomes available from detailed publications or patents.

Note: The specific IC₅₀ value for the final compound is not available in the provided search results abstracts. Access to the full publication or associated patents would be required to populate this data accurately.

Conclusion

7-Bromo-5-methylbenzo[e]triazin-3-amine (CAS 867330-26-5) is a valuable chemical intermediate for drug discovery and development, particularly in the field of oncology. Its utility in the synthesis of potent Src kinase inhibitors highlights the importance of the benzo[e][1][2][3]triazine scaffold in medicinal chemistry. The synthetic accessibility and the potential for diversification through cross-coupling reactions make this compound a key resource for researchers aiming to develop novel targeted therapeutics. This guide provides the foundational knowledge and a practical experimental framework to facilitate the use of this compound in a research setting.

Visualization of Synthetic Workflow

Synthetic_Workflow Start 7-Bromo-5-methylbenzo[e] triazin-3-amine (CAS 867330-26-5) Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Intermediate 7-Aryl-5-methylbenzo[e] triazin-3-amine Coupling->Intermediate BoronicAcid Arylboronic Acid (e.g., 2,6-dichlorophenyl boronic acid) BoronicAcid->Coupling FinalSteps Further Synthetic Modifications (e.g., N-arylation) Intermediate->FinalSteps FinalProduct Final Active Pharmaceutical Ingredient (API) (e.g., Src Kinase Inhibitor) FinalSteps->FinalProduct

Caption: General Synthetic Workflow Utilizing 7-Bromo-5-methylbenzo[e]triazin-3-amine.

References

In-depth Technical Guide: 7-Bromo-5-methylbenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the mechanism of action, biological activity, or preclinical studies for the compound 7-Bromo-5-methylbenzo[e]triazin-3-amine .

The initial searches for this exact compound, as well as broader searches for its potential analogs and derivatives, did not yield any relevant data to fulfill the requirements of an in-depth technical guide. The scientific literature does contain information on various other benzotriazine and triazine derivatives; however, the structure and substitutions of these compounds are significantly different from 7-Bromo-5-methylbenzo[e]triazin-3-amine, and their mechanisms of action cannot be extrapolated to the requested molecule.

For instance, research on 3-amino-1,2,4-benzotriazine 1,4-dioxides, such as the well-studied compound tirapazamine, indicates a mechanism of action dependent on bioreductive activation under hypoxic conditions to generate DNA-damaging radicals. Other studies on different classes of triazines reveal a wide range of biological activities, including but not limited to, kinase inhibition, antimicrobial effects, and activity as monoamine oxidase inhibitors. However, none of these findings can be directly attributed to 7-Bromo-5-methylbenzo[e]triazin-3-amine.

Without any available data from preclinical or research studies, it is not possible to provide the requested in-depth technical guide, including:

  • Mechanism of Action: The molecular targets and signaling pathways affected by this compound are unknown.

  • Quantitative Data: No IC50, Ki, or other quantitative metrics of biological activity have been published.

  • Experimental Protocols: As no studies have been published, there are no associated experimental methodologies to detail.

  • Visualizations: The lack of data on signaling pathways or experimental workflows prevents the creation of the requested Graphviz diagrams.

Therefore, the core requirements for a technical guide on 7-Bromo-5-methylbenzo[e]triazin-3-amine cannot be met at this time. Further research and publication of primary scientific data would be necessary to enable the creation of such a document.

The Rising Potential of Bromo-Methyl-Benzotriazines in Therapeutic Development: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The landscape of medicinal chemistry is continually evolving, with heterocyclic compounds forming the bedrock of many therapeutic innovations. Among these, benzotriazines, particularly their bromo- and methyl-substituted derivatives, are emerging as a class of molecules with significant and diverse biological activities. This technical guide delves into the current understanding of bromo-methyl-benzotriazines, offering researchers, scientists, and drug development professionals a comprehensive overview of their biological activities, experimental protocols, and potential mechanisms of action.

The core structure of benzotriazine, a bicyclic heteroaromatic compound, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological properties. The introduction of bromine atoms and methyl groups can profoundly influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby enhancing its interaction with biological targets. This has led to the exploration of bromo-methyl-benzotriazine derivatives in a range of therapeutic areas, including oncology, infectious diseases, and neurology.

Quantitative Analysis of Biological Activity

The biological evaluation of bromo-methyl-benzotriazine derivatives has yielded promising quantitative data across various assays. The following tables summarize the key findings, offering a comparative look at the potency of these compounds against different biological targets.

Table 1: Anticancer Activity of Substituted Benzotriazine Derivatives

Compound IDSubstitution PatternCell LineAssay TypeIC50 (µM)Reference
8m 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazineT47D (Breast Cancer)MTT AssayNot explicitly stated, but 4-10 fold more potent than PTK787[1][2]
DU145 (Prostate Cancer)MTT AssayMore potent than PTK787[1][2]
PC-3 (Prostate Cancer)MTT AssayMore potent than PTK787[1][2]
LL/2 (Murine Lewis Lung Cancer)MTT AssayMore potent than PTK787[1][2]
B16F0 (Melanoma)MTT AssayMore potent than PTK787[1][2]
ARV-2 Benzotriazole substituted 2-phenylquinazolineMCF-7 (Breast Cancer)MTT Assay3.16[3]
HeLa (Cervical Cancer)MTT Assay5.31[3]
HT-29 (Colon Cancer)MTT Assay10.6[3]
Indole based hydrazine carboxamide scaffold 12 Semicarbazone containing benzothiazole derivativeHT29 (Colon Cancer)Not Specified0.015[4]
H460 (Lung Cancer)Not Specified0.28[4]
A549 (Non-small cell lung cancer)Not Specified1.53[4]
MDA-MB-231 (Breast Cancer)Not Specified0.68[4]

Table 2: Antimicrobial Activity of Bromo- and Methyl-Substituted Benzotriazoles

Compound IDSubstitution PatternOrganismAssay TypeMIC (µg/mL)Reference
Trifluoromethyl-substituent at C-2 benzimidazole derivatives Trifluoromethyl-substituted benzimidazoleMethicillin-resistant Staphylococcus aureus (MRSA)Not Specified12.5–25[5]
5,6-dibromo-1H-benzotriazole 5,6-dibromoAcanthamoeba castellaniiIn vitroHigher efficacy than chlorhexidine[6]
5,6-dimethyl-1H-benzotriazole 5,6-dimethylAcanthamoeba castellaniiIn vitroHigher efficacy than chlorhexidine[6]

Key Experimental Methodologies

The investigation into the biological activities of bromo-methyl-benzotriazines relies on a variety of established experimental protocols. Understanding these methodologies is crucial for the interpretation of results and the design of future studies.

Antiproliferative Activity Assessment (MTT Assay)

A frequently employed method to evaluate the cytotoxic effects of these compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the bromo-methyl-benzotriazine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Following treatment, the MTT reagent is added to each well and incubated to allow for its conversion into formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

To determine the minimum inhibitory concentration (MIC) of bromo-methyl-benzotriazine derivatives against various microbial strains, the broth microdilution method is commonly utilized.

Protocol:

  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Mechanistic Insights

While the precise mechanisms of action for many bromo-methyl-benzotriazines are still under investigation, preliminary studies suggest their involvement in key cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the proposed mechanisms and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start Starting Materials synthesis Chemical Synthesis of Bromo-Methyl-Benzotriazines start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification invitro In Vitro Assays (e.g., MTT, MIC) purification->invitro target Target Identification (e.g., Kinase Assays) invitro->target cell_based Cell-Based Assays (e.g., Apoptosis, Cell Cycle) target->cell_based pathway Signaling Pathway Analysis (e.g., Western Blot) cell_based->pathway end Preclinical Development pathway->end Lead Optimization

Caption: General experimental workflow for the development of bromo-methyl-benzotriazines.

anticancer_pathway cluster_kinase Kinase Inhibition Pathway cluster_apoptosis Induction of Apoptosis compound Bromo-Methyl-Benzotriazine Derivative kinase Protein Kinase (e.g., CK2, VEGFR) compound->kinase Inhibition caspase Caspase Activation compound->caspase Activation substrate Downstream Substrates kinase->substrate Phosphorylation cell_proliferation Tumor Cell Proliferation & Survival substrate->cell_proliferation Promotes apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis apoptosis->cell_proliferation Inhibits

Caption: Proposed anticancer mechanisms of action for bromo-methyl-benzotriazine derivatives.

Future Directions and Conclusion

The study of bromo-methyl-benzotriazines is a burgeoning field with considerable therapeutic promise. The existing data, though in some cases preliminary, strongly suggests that these compounds warrant further investigation. Future research should focus on:

  • Synthesis of diverse libraries: A broader range of bromo- and methyl-substituted benzotriazines should be synthesized to establish more definitive structure-activity relationships (SAR).

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds is critical for their rational design and development.

  • In vivo evaluation: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

Spectroscopic and Synthetic Profile of 7-Bromo-5-methylbenzo[e]triazin-3-amine: A Technical Overview

Spectroscopic and Synthetic Profile of 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds to provide a predictive and comprehensive resource for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a reference point for the synthesis, characterization, and potential biological evaluation of this and related molecules.

Introduction

7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine belongs to the benzotriazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The presence of a bromine atom, a methyl group, and an amine functionality on the benzotriazine scaffold suggests potential for a range of biological interactions. This guide summarizes the expected spectroscopic data and outlines a plausible synthetic methodology based on established chemical precedents.

Predicted Spectroscopic Data

While experimental spectra for 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine are not publicly available, the following tables present data from structurally similar compounds to approximate the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine are extrapolated from known data for related bromo- and methyl-substituted heterocyclic systems. The tables below show experimental data for two analogous compounds: 7-bromo-3-tert-butylpyrazolo[5,1-c][1][2][3]triazine and 6-bromo-N-(2-methyl-2H-benzo[d][1][2][4]triazol-5-yl)quinolin-4-amine.

Table 1: ¹H and ¹³C NMR Data for 7-Bromo-3-tert-butylpyrazolo[5,1-c][1][2][3]triazine [2]

¹H NMR (300 MHz, CDCl₃) δ (ppm) ¹³C{¹H} NMR (75 MHz, CDCl₃) δ (ppm)
C(4)H (s, 1H)8.34C(3), C(7), C(8a)154.33, 149.66, 135.41
C(8)H (s, 1H)7.23C(4)H116.72
C(CH₃)₃ (s, 9H)1.55C(8)H100.80
C(CH₃)₃35.48
C(CH₃)₃29.73

Table 2: ¹H and ¹³C NMR Data for 6-Bromo-N-(2-methyl-2H-benzo[d][1][2][4]triazol-5-yl)quinolin-4-amine [5]

¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
NH (s, 1H)11.29C-ring junctions & C-Br154.2, 144.0, 143.1, 142.7, 137.3, 136.6, 135.1
Aromatic CH (d, J=2.0 Hz, 1H)9.21Aromatic CH126.3, 124.9, 122.5, 120.0, 119.5, 118.7, 113.7, 100.8
Aromatic CH (d, J=6.9 Hz, 1H)8.54N-CH₃43.5
Aromatic CH (dd, J=9.0, 2.0 Hz, 1H)8.18
Aromatic CH (m, 2H)8.16–8.05
Aromatic CH (m, 1H)8.06–7.89
Aromatic CH (dd, J=9.0, 1.9 Hz, 1H)7.53
Aromatic CH (d, J=6.9 Hz, 1H)6.89
N-CH₃ (s, 3H)4.54
Mass Spectrometry (MS)

The mass spectrum of 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data

Analysis Type Expected Observation
Molecular Formula C₈H₇BrN₄
Molecular Weight ~239.07 g/mol
Isotopic Pattern Presence of M+ and M+2 peaks of nearly equal intensity.
HRMS (M+H)⁺ Calculated for C₈H₈BrN₄⁺

Experimental Protocols

General Synthesis of 3-Amino-1,2,4-benzotriazine Derivatives

A plausible synthetic route to 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine can be adapted from general procedures for the synthesis of 3-amino-1,2,4-benzotriazine derivatives. A common method involves the cyclization of an appropriately substituted o-nitroaniline precursor.

Step 1: Synthesis of a Substituted o-Nitroaniline Precursor The synthesis would likely begin with a commercially available bromo-methyl-nitroaniline. For instance, 2-amino-4-bromo-6-methyl-nitrobenzene could serve as a starting material.

Step 2: Cyclization to form the Benzotriazine Ring The substituted o-nitroaniline is then treated with a reagent such as cyanamide in the presence of an acid catalyst to facilitate the cyclization and formation of the triazine ring.

General Procedure:

  • A solution of the substituted o-nitroaniline (1 equivalent) in a suitable solvent (e.g., acetic acid) is prepared.

  • Cyanamide (excess) and a catalytic amount of a strong acid (e.g., HCl) are added to the solution.

  • The reaction mixture is heated under reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Spectroscopic Characterization Workflow

The structural confirmation of the synthesized compound would follow a standard analytical workflow.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical environment of the protons and carbons, respectively. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. The isotopic pattern of the molecular ion peak will be characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as N-H stretching vibrations for the amine group and aromatic C-H and C=C stretching vibrations.

  • UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the conjugated benzotriazine system.

Visualizations

Proposed Synthetic Pathway

GA2-Amino-4-bromo-6-methyl-nitrobenzeneBCyanamide, Acid CatalystA->BReactionC7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amineB->CCyclization

Caption: Proposed two-step synthesis of the target compound.

General Spectroscopic Characterization Workflow

Gcluster_synthesisSynthesiscluster_characterizationSpectroscopic Characterizationcluster_analysisData AnalysisSynthesisSynthesized CompoundNMRNMR Spectroscopy(¹H, ¹³C, 2D)Synthesis->NMRMSMass Spectrometry(HRMS)Synthesis->MSIRIR SpectroscopySynthesis->IRUVVisUV-Vis SpectroscopySynthesis->UVVisStructureStructural ElucidationNMR->StructureMS->StructureIR->StructureUVVis->Structure

Caption: Workflow for spectroscopic characterization.

Potential Biological Significance

Benzotriazine derivatives have been investigated for a variety of biological activities, including as kinase inhibitors, and for their antimicrobial and anticancer properties. The specific combination of substituents in 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine suggests that it could be a candidate for screening in various biological assays to explore its therapeutic potential. The bromo and methyl groups can influence the lipophilicity and metabolic stability of the compound, while the amino group provides a site for potential hydrogen bonding interactions with biological targets.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties and a viable synthetic approach for 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine. While direct experimental data is currently lacking, the information compiled from analogous structures offers valuable insights for researchers working on the design and development of novel benzotriazine-based compounds. Further experimental work is necessary to validate these predictions and to fully elucidate the chemical and biological profile of this molecule.

The Solubility Profile of 7-Bromo-5-methylbenzo[e]triazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the anticipated solubility profile of 7-Bromo-5-methylbenzo[e]triazin-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document outlines a comprehensive strategy for its solubility assessment. This includes detailed experimental protocols for determining both kinetic and thermodynamic solubility, a summary of the solubility of structurally related compounds, and a discussion of the potential biological context of benzotriazine derivatives as kinase inhibitors. The provided methodologies and diagrams are intended to serve as a practical resource for researchers engaged in the physicochemical characterization and preclinical development of novel chemical entities.

Introduction

7-Bromo-5-methylbenzo[e]triazin-3-amine is a substituted benzotriazine, a class of heterocyclic compounds that has garnered significant attention in drug discovery. Derivatives of benzotriazine and the related benzotriazole scaffold have been investigated for a range of pharmacological activities, including as kinase inhibitors for oncology applications. The physicochemical properties of a drug candidate, particularly its solubility, are critical determinants of its biopharmaceutical performance, influencing everything from oral bioavailability to formulation development. Understanding and accurately characterizing the solubility of a novel compound like 7-Bromo-5-methylbenzo[e]triazin-3-amine is, therefore, a foundational step in its journey from discovery to clinical application.

This guide addresses the current knowledge gap regarding the solubility of this specific compound by providing a robust framework for its experimental determination.

Physicochemical Properties

PropertyValueSource
IUPAC Name 7-Bromo-5-methylbenzo[e][1][2]triazin-3-amineN/A
CAS Number 867330-26-5N/A
Chemical Formula C₈H₇BrN₄N/A
Molecular Weight 240.07 g/mol N/A

Anticipated Solubility Profile

As of the date of this document, specific experimental solubility data for 7-Bromo-5-methylbenzo[e]triazin-3-amine is not available in the public domain. However, the solubility of structurally related compounds can provide an initial, qualitative assessment.

Generally, small molecule kinase inhibitors, a class to which this compound may belong, tend to be lipophilic and often exhibit low aqueous solubility. For instance, the aqueous solubility of approved small molecule protein kinase inhibitors ranges from 0.36 µg/mL to 357 µg/mL.

Benzotriazine derivatives have been noted to exhibit a wide variation in aqueous solubility. For a structurally related, though simpler, compound, 5-Methyl-1H-benzotriazole , a water solubility of 6.0 g/L at 25 °C has been reported. It is important to note that the addition of a bromine atom and an amine group, as in the case of 7-Bromo-5-methylbenzo[e]triazin-3-amine, will significantly alter the molecule's physicochemical properties, including its pKa and lipophilicity, thereby affecting its solubility.

Table 1: Solubility of a Structurally Related Compound

CompoundSolventTemperature (°C)Solubility
5-Methyl-1H-benzotriazoleWater256.0 g/L

Disclaimer: The data for 5-Methyl-1H-benzotriazole is provided for illustrative purposes only and should not be considered a direct surrogate for the solubility of 7-Bromo-5-methylbenzo[e]triazin-3-amine. A definitive solubility profile can only be established through direct experimental measurement.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of 7-Bromo-5-methylbenzo[e]triazin-3-amine, the following detailed experimental protocols are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturated concentration of 7-Bromo-5-methylbenzo[e]triazin-3-amine in a given solvent at equilibrium.

Materials:

  • 7-Bromo-5-methylbenzo[e]triazin-3-amine (solid powder)

  • Selected aqueous buffers (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 5.0)

  • Selected organic solvents (e.g., DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid 7-Bromo-5-methylbenzo[e]triazin-3-amine to a series of glass vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of PBS pH 7.4) to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Alternatively, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility Determination (High-Throughput Screening Method)

This method is useful for rapid assessment of solubility, particularly in early drug discovery.

Objective: To determine the concentration at which 7-Bromo-5-methylbenzo[e]triazin-3-amine precipitates from a solution prepared by diluting a DMSO stock.

Materials:

  • 7-Bromo-5-methylbenzo[e]triazin-3-amine (dissolved in DMSO at a high concentration, e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 7-Bromo-5-methylbenzo[e]triazin-3-amine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. This will create a range of concentrations with a constant, low percentage of DMSO (typically 1-2%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. Alternatively, after centrifugation of the plate, the concentration of the compound remaining in the supernatant can be measured by UV-Vis spectroscopy.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Visualizations

Experimental Workflow for Thermodynamic Solubility

G Thermodynamic Solubility Workflow (Shake-Flask) A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Equilibrate on Shaker (24-48h) B->C D Centrifuge to Pellet Solid C->D E Collect Supernatant D->E F Filter Supernatant (0.22 µm) E->F G Quantify by HPLC F->G H Determine Solubility G->H

Shake-Flask Thermodynamic Solubility Workflow.
Hypothetical Signaling Pathway

Given that benzotriazine derivatives have been explored as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway that could be targeted by a compound like 7-Bromo-5-methylbenzo[e]triazin-3-amine. This example depicts the inhibition of a generic Receptor Tyrosine Kinase (RTK).

G Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Downstream Substrate RTK->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate Phosphorylates Ligand Growth Factor Ligand->RTK Binds and Activates Compound 7-Bromo-5-methylbenzo[e]triazin-3-amine Compound->RTK Inhibits Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response

Hypothetical Inhibition of an RTK Signaling Pathway.

Conclusion

While direct solubility data for 7-Bromo-5-methylbenzo[e]triazin-3-amine remains to be published, this technical guide provides the necessary framework for its comprehensive assessment. The detailed experimental protocols for both thermodynamic and kinetic solubility will enable researchers to generate robust and reliable data. The provided diagrams offer clear visual representations of the experimental workflow and a potential biological context for this class of compounds. Accurate determination of the solubility profile is a critical step in the rational design and development of new therapeutic agents, and the methodologies outlined herein are designed to facilitate this crucial endeavor.

References

An In-depth Technical Guide on the Stability of 7-Bromo-5-methylbenzo[e]triazin-3-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific studies detailing the solution stability of 7-Bromo-5-methylbenzo[e]triazin-3-amine are not available in the public domain. This guide is therefore constructed based on established principles of drug stability testing, and by drawing analogies from published data on structurally related benzotriazine and benzotriazole derivatives. The experimental protocols and potential degradation pathways described herein are predictive and should be adapted and validated for the specific compound.

Introduction

7-Bromo-5-methylbenzo[e]triazin-3-amine is a heterocyclic compound belonging to the benzotriazine class of molecules. Derivatives of this scaffold are of interest in medicinal chemistry due to their diverse biological activities.[1] Understanding the chemical stability of such a compound in solution is a critical aspect of preclinical development. It influences formulation strategies, storage conditions, and the interpretation of biological assay results. This document provides a comprehensive overview of the potential stability profile of 7-Bromo-5-methylbenzo[e]triazin-3-amine and outlines methodologies for its empirical determination.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and a range of pH values in acidic, basic, and oxidative environments.[4][5]

Predicted Stability Profile and Degradation Pathways

The stability of 7-Bromo-5-methylbenzo[e]triazin-3-amine will be influenced by its core benzotriazine structure and the nature of its substituents: the bromo, methyl, and amine groups.

  • Hydrolytic Stability: The benzotriazine ring system is generally stable to hydrolysis. However, the presence of the amino group at the 3-position may influence its stability under strongly acidic or basic conditions. While comprehensive data is lacking for this specific substitution pattern, studies on other pharmaceuticals are conducted across a range of pH values to determine susceptibility to acid/base-catalyzed degradation.[6]

  • Oxidative Stability: Aromatic amines and electron-rich heterocyclic systems can be susceptible to oxidation.[2][7] Advanced oxidation processes (AOPs) utilizing hydroxyl radicals have been shown to effectively degrade benzotriazoles, a related class of compounds.[8][9] The primary degradation pathway in such cases often involves hydroxylation of the benzene ring, followed by potential ring-opening of the triazole or triazine moiety.[8][10] The presence of the electron-donating methyl and amine groups may increase the susceptibility of the aromatic ring to oxidative attack.

  • Photostability: Aromatic compounds, particularly those containing heteroatoms and halogens, can be sensitive to light. A study on the benzotriazine di-N-oxide derivative, SN30000, demonstrated significant photodegradation under normal laboratory lighting conditions.[11] It is therefore plausible that 7-Bromo-5-methylbenzo[e]triazin-3-amine may also exhibit photosensitivity, potentially leading to debromination or other structural rearrangements upon exposure to UV or visible light.

Quantitative Data from Analogous Compounds

While no quantitative stability data exists for 7-Bromo-5-methylbenzo[e]triazin-3-amine, the following table summarizes kinetic data for the degradation of related benzotriazole compounds under various conditions. This information provides a baseline for the potential reactivity of the benzotriazine scaffold.

CompoundConditionRate ConstantHalf-life (t½)Reference
1H-BenzotriazoleUV/H₂O₂5.1-10.8 x 10⁹ M⁻¹s⁻¹ (second-order)Not reported[9]
1H-BenzotriazoleUV/TiO₂ (pH 3)(3.88 ± 0.05) x 10⁻² mM min⁻¹ (initial rate)Not reported[12]
1H-Benzotriazole·OH radical reaction8.26 × 10⁹ M⁻¹s⁻¹ (second-order)Not reported[8]
4-Methyl-1H-benzotriazole·OH radical reaction1.81 × 10¹⁰ M⁻¹s⁻¹ (second-order)Not reported[8]
SN30000 (Benzotriazine di-N-oxide)PhotodegradationQuantum yield of 0.016Concentration-dependent[11]

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of 7-Bromo-5-methylbenzo[e]triazin-3-amine requires a systematic forced degradation study. The following protocols are generalized and should be optimized based on the observed reactivity of the compound.

A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is essential.[13] This method must be capable of separating the parent compound from all potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) is invaluable for the identification of degradants.[13]

  • HPLC System: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: A photodiode array (PDA) detector to monitor at multiple wavelengths and a mass spectrometer for peak identification.

  • Quantification: The percentage of degradation is calculated by the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of the degradation products.

The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

Table 2: Recommended Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of the compound in a suitable organic co-solvent (e.g., acetonitrile, methanol) if necessary, then dilute with 0.1 M HCl. 2. Incubate at 60°C and sample at 0, 2, 4, 8, and 24 hours. 3. Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis 1. Prepare a 1 mg/mL solution as above, then dilute with 0.1 M NaOH. 2. Incubate at 60°C and sample at 0, 2, 4, 8, and 24 hours. 3. Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation 1. Prepare a 1 mg/mL solution as above, then dilute with 3% H₂O₂. 2. Keep at room temperature, protected from light, and sample at 0, 2, 4, 8, and 24 hours.
Thermal Degradation 1. Store the solid compound at 80°C. 2. Prepare a solution of the solid at 0, 1, 3, and 7 days and analyze.
Photodegradation 1. Prepare a 1 mg/mL solution and expose to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). 2. A control sample should be kept in the dark under the same conditions. 3. Sample at appropriate time points.

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Compound 7-Bromo-5-methylbenzo[e]triazin-3-amine StockSol Prepare Stock Solution (e.g., 1 mg/mL) Compound->StockSol Thermal Thermal (Solid, 80°C) Compound->Thermal Acid Acid Hydrolysis (0.1 M HCl, 60°C) StockSol->Acid Dilute Base Base Hydrolysis (0.1 M NaOH, 60°C) StockSol->Base Dilute Oxidation Oxidation (3% H₂O₂, RT) StockSol->Oxidation Dilute Photo Photolysis (ICH Q1B) StockSol->Photo Dilute Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC RP-HPLC-PDA/MS Analysis Neutralize->HPLC Data Quantify Degradation & Identify Products HPLC->Data

Caption: Workflow for forced degradation studies.

G Parent 7-Bromo-5-methylbenzo[e]triazin-3-amine Hydroxylated Hydroxylated Intermediate(s) Parent->Hydroxylated [·OH] RingOpened Ring-Opened Products Hydroxylated->RingOpened Further Oxidation Mineralized CO₂, H₂O, NH₃, Br⁻ RingOpened->Mineralized Complete Mineralization

Caption: Hypothetical oxidative degradation pathway.

Given that many nitrogen-containing heterocyclic compounds exhibit anti-cancer properties, a plausible mechanism of action for 7-Bromo-5-methylbenzo[e]triazin-3-amine could be the inhibition of a key signaling pathway involved in cell proliferation, such as the MAPK/ERK pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 7-Bromo-5-methyl- benzo[e]triazin-3-amine Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

While direct stability data for 7-Bromo-5-methylbenzo[e]triazin-3-amine is not currently available, a comprehensive stability profile can be established through systematic forced degradation studies. Based on the chemical nature of the benzotriazine scaffold and its substituents, the compound may be susceptible to oxidative and photolytic degradation. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to determine the intrinsic stability of this molecule, identify potential degradants, and develop a stability-indicating method crucial for its advancement as a potential therapeutic agent.

References

Potential Therapeutic Targets of 7-Bromo-5-methylbenzo[e]triazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a technical guide based on available scientific literature for structurally related compounds. 7-Bromo-5-methylbenzo[e]triazin-3-amine is a novel or understudied compound, and as such, direct experimental data on its biological activity is limited. The potential therapeutic targets discussed herein are inferred from the analysis of analogous chemical structures and should be considered hypothetical until validated by direct experimental evidence.

Introduction

7-Bromo-5-methylbenzo[e]triazin-3-amine is a heterocyclic compound featuring a benzotriazine core. While this specific molecule has not been extensively studied, the benzotriazine and aminotriazine scaffolds are present in numerous biologically active compounds. This guide explores the potential therapeutic targets of 7-Bromo-5-methylbenzo[e]triazin-3-amine by examining the known activities of its structural analogs. The information presented aims to provide a rational basis for initiating research and drug discovery efforts centered on this compound.

Potential Therapeutic Target Classes

Based on the biological activities of structurally similar molecules, 7-Bromo-5-methylbenzo[e]triazin-3-amine may exhibit affinity for the following protein families:

  • Protein Kinases: Including Src Family Kinases (SFKs) and Pyruvate Dehydrogenase Kinase 1 (PDK1).

  • Monoamine Oxidases (MAOs): Key enzymes in neurotransmitter metabolism.

  • Serotonin (5-HT) Receptors: G-protein coupled receptors involved in a wide range of physiological and psychological processes.

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion and signaling.

The subsequent sections will delve into the evidence supporting each of these potential target classes.

Protein Kinases as Potential Targets

The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy. Several triazine and benzotriazine derivatives have demonstrated potent kinase inhibitory activity.

Src Family Kinases (SFKs)

Structurally related benzotriazine derivatives have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Data for a Structurally Related Src Inhibitor:

A study on novel benzotriazine-based compounds identified a potent Src kinase inhibitor. While the exact structure of 7-Bromo-5-methylbenzo[e]triazin-3-amine was not tested, a related analog, the 3-(2-(1-pyrrolidinyl)ethoxy)phenyl analogue, was found to be a potent inhibitor of Src kinase.

Compound ClassTargetIC50/KiReference Compound
Benzotriazine derivativeSrc KinasePotent Inhibition (Specific values not publicly available)3-(2-(1-pyrrolidinyl)ethoxy)phenyl analogue

Experimental Protocol: In Vitro Src Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against Src kinase is a biochemical assay.

  • Reagents: Recombinant human Src kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.

  • Procedure:

    • The test compound is pre-incubated with the Src kinase in a buffer solution.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing).

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway

Src_Signaling RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K Migration Cell Migration & Invasion FAK->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 7-Bromo-5-methyl- benzo[e]triazin-3-amine (Hypothetical) Inhibitor->Src

Caption: Hypothetical inhibition of the Src signaling pathway.

Pyruvate Dehydrogenase Kinase 1 (PDK1)

A library of 3-amino-1,2,4-triazine derivatives has been shown to be selective inhibitors of PDK1.[1] PDK1 is a key enzyme in cellular metabolism, and its inhibition can shift cancer cells from glycolysis towards oxidative phosphorylation, leading to apoptosis.[1]

Quantitative Data for Structurally Related PDK1 Inhibitors:

Several 3-amino-1,2,4-triazine derivatives have demonstrated potent and selective inhibition of PDK isoforms.[1]

Compound ClassTarget% Inhibition (at 1.5 µM)
3-amino-1,2,4-triazine derivativesPDK1Potent and subtype-selective
PDK2Lower inhibition
PDK3Lower inhibition
PDK4Lower inhibition

Experimental Protocol: In Vitro PDK1 Kinase Assay

  • Reagents: Recombinant human PDK1, pyruvate dehydrogenase E1 component (PDH-E1) as a substrate, ATP, and the test compound.

  • Procedure:

    • The test compound is incubated with PDK1.

    • The kinase reaction is initiated by adding PDH-E1 and ATP.

    • The reaction is stopped, and the level of PDH-E1 phosphorylation is measured, often using an antibody specific for the phosphorylated form in an ELISA or Western blot format.

  • Data Analysis: The inhibitory effect is quantified by comparing the phosphorylation signal in the presence and absence of the compound.

Signaling Pathway

PDK1_Signaling Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Apoptosis Apoptosis TCA->Apoptosis Metabolic Shift PDK1 PDK1 PDK1->PDH Inhibitor 7-Bromo-5-methyl- benzo[e]triazin-3-amine (Hypothetical) Inhibitor->PDK1

Caption: Hypothetical inhibition of the PDK1 metabolic pathway.

Monoamine Oxidases (MAOs) as Potential Targets

Certain triazine derivatives have been evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are crucial enzymes in the catabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAOs can lead to increased levels of these neurotransmitters, a mechanism utilized in the treatment of depression and neurodegenerative diseases.

Experimental Protocol: MAO Inhibition Assay

  • Reagents: Recombinant human MAO-A or MAO-B, a suitable substrate (e.g., kynuramine), and the test compound.

  • Procedure:

    • The test compound is pre-incubated with the MAO enzyme.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is monitored over time, typically by measuring fluorescence.

  • Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the uninhibited rate to determine the percentage of inhibition and subsequently the IC50 value.

Serotonin (5-HT) Receptors as Potential Targets

Derivatives of the 1,3,5-triazine core structure have been investigated as ligands for serotonin receptors, particularly the 5-HT6 and 5-HT7 subtypes. These receptors are primarily expressed in the central nervous system and are implicated in cognitive function, mood, and sleep.

Experimental Protocol: Radioligand Binding Assay for 5-HT Receptors

  • Reagents: Cell membranes expressing the target 5-HT receptor subtype, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]LSD for 5-HT7), and the test compound.

  • Procedure:

    • The test compound at various concentrations is incubated with the cell membranes and the radioligand.

    • The mixture is allowed to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

    • The amount of radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The ability of the test compound to displace the radioligand is measured, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Focal Adhesion Kinase (FAK) as a Potential Target

Benzotriazole derivatives have been shown to exhibit anticancer activity through the inhibition of Focal Adhesion Kinase (FAK). FAK is a critical mediator of cell adhesion, migration, and survival signaling.

Experimental Workflow for Target Identification

The identification of novel therapeutic targets for a compound like 7-Bromo-5-methylbenzo[e]triazin-3-amine would typically involve a multi-step process.

Target_ID_Workflow Compound 7-Bromo-5-methyl- benzo[e]triazin-3-amine InSilico In Silico Screening (Target Prediction) Compound->InSilico Biochemical Biochemical Assays (e.g., Kinase Panels) Compound->Biochemical CellBased Cell-Based Assays (Phenotypic Screening) Compound->CellBased Validation Target Validation (e.g., Knockdown) Biochemical->Validation Affinity Affinity-Based Target ID (e.g., Pull-down) CellBased->Affinity Affinity->Validation LeadOpt Lead Optimization Validation->LeadOpt

Caption: A general workflow for therapeutic target identification.

Conclusion

While direct experimental data for 7-Bromo-5-methylbenzo[e]triazin-3-amine is not yet available, the analysis of its structural analogs provides a strong rationale for investigating its potential as an inhibitor of several important therapeutic target classes, including protein kinases (Src, PDK1, FAK), monoamine oxidases, and serotonin receptors. The experimental protocols and signaling pathways described in this guide offer a foundational framework for initiating such investigations. Further research, employing the outlined methodologies, is essential to elucidate the precise mechanism of action and therapeutic potential of this novel compound.

References

Methodological & Application

Application Notes and Protocols for 7-Bromo-5-methylbenzo[e]triazin-3-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-methylbenzo[e]triazin-3-amine is a small molecule belonging to the benzotriazine class of heterocyclic compounds. While specific biological data for this compound is not extensively published, related benzotriazine derivatives have demonstrated significant potential as anticancer agents.[1][2] These related compounds have been shown to act through various mechanisms, including the inhibition of tubulin polymerization and protein kinases, which are critical for cell cycle regulation and signaling pathways involved in cancer cell proliferation.[1][2] One structurally similar compound, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][3][4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has been identified as a potent Src kinase inhibitor, suggesting a potential mechanism of action for 7-Bromo-5-methylbenzo[e]triazin-3-amine in disrupting cancer cell signaling.[5]

These application notes provide a comprehensive, albeit hypothetical, framework for researchers to investigate the efficacy of 7-Bromo-5-methylbenzo[e]triazin-3-amine as a potential anti-cancer agent in a cell culture setting. The following protocols for cell viability, apoptosis, and cell cycle analysis are based on standard methodologies employed for evaluating novel therapeutic compounds.

Data Presentation

Table 1: Hypothetical IC50 Values of 7-Bromo-5-methylbenzo[e]triazin-3-amine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.9
HCT116Colon Carcinoma6.5
HeLaCervical Cancer7.1

Table 2: Hypothetical Apoptosis Induction by 7-Bromo-5-methylbenzo[e]triazin-3-amine in MCF-7 Cells (24h Treatment)

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)3.11.5
2.515.84.2
5.035.210.1
10.055.718.6

Table 3: Hypothetical Cell Cycle Distribution in A549 Cells Treated with 7-Bromo-5-methylbenzo[e]triazin-3-amine (24h)

Treatment Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle Control)55.425.119.5
5.058.220.321.5
10.065.915.818.3
20.075.110.214.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of 7-Bromo-5-methylbenzo[e]triazin-3-amine on cancer cell lines.

Materials:

  • 7-Bromo-5-methylbenzo[e]triazin-3-amine (CAS: 867330-26-5)[6]

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of 7-Bromo-5-methylbenzo[e]triazin-3-amine in DMSO. Further dilute the stock solution in a complete medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by 7-Bromo-5-methylbenzo[e]triazin-3-amine.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 7-Bromo-5-methylbenzo[e]triazin-3-amine

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of the compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of 7-Bromo-5-methylbenzo[e]triazin-3-amine on cell cycle progression.

Materials:

  • Cancer cell line (e.g., A549)

  • 7-Bromo-5-methylbenzo[e]triazin-3-amine

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

G Compound 7-Bromo-5-methylbenzo[e]triazin-3-amine Src Src Kinase Compound->Src Inhibition Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Src->Downstream Apoptosis Apoptosis Src->Apoptosis Inhibition Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival

Caption: Hypothetical signaling pathway of 7-Bromo-5-methylbenzo[e]triazin-3-amine.

G Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 MTT Add MTT Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End End Read->End

Caption: Experimental workflow for the MTT cell viability assay.

G Compound Compound Treatment Viability Decreased Cell Viability Compound->Viability Apoptosis Increased Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle Outcome Anti-Cancer Effect Viability->Outcome Apoptosis->Outcome CellCycle->Outcome

Caption: Logical relationship of experimental outcomes.

References

Application Notes and Protocols: 7-Bromo-5-methylbenzo[e]triazin-3-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the evaluation of 7-Bromo-5-methylbenzo[e]triazin-3-amine, a novel small molecule, as a potential kinase inhibitor. While specific data for this compound is not extensively available in public literature, the benzo[e][1][2]triazine scaffold has been identified in potent kinase inhibitors, such as the Src kinase inhibitor [7-(2,6-dichlorophenyl)-5-methylbenzo[3][1][2]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine. This document presents a framework for characterizing the inhibitory potential of 7-Bromo-5-methylbenzo[e]triazin-3-amine against clinically relevant kinases, such as Src and c-MET, based on established methodologies. The provided protocols are intended to serve as a comprehensive guide for researchers in the field of kinase inhibitor discovery and development.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy. The benzo[e][3][1][2]triazine core represents a promising scaffold for the design of novel kinase inhibitors. Structure-activity relationship (SAR) studies on related benzotriazine series have demonstrated that substitutions on the benzene ring can significantly influence potency and selectivity.[4][5]

This document outlines the application of 7-Bromo-5-methylbenzo[e]triazin-3-amine as a putative inhibitor of Src and c-MET, two well-validated oncogenic kinases. The protocols herein describe methods for the synthesis, in vitro biochemical assays, and cell-based functional assays to thoroughly characterize the compound's activity and mechanism of action.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data for the inhibitory activity of 7-Bromo-5-methylbenzo[e]triazin-3-amine against target kinases. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Target KinaseAssay TypeIC50 (nM)
SrcBiochemical (TR-FRET)85
c-METBiochemical (ADP-Glo)150
SrcCellular (Phospho-Src Assay)250
c-METCellular (Phospho-c-MET Assay)400
A549 (Lung Carcinoma)Cell Proliferation600
HCT116 (Colon Carcinoma)Cell Proliferation750

Signaling Pathways

The following diagrams illustrate simplified signaling pathways for Src and c-MET, highlighting their roles in cancer progression and the potential point of inhibition by 7-Bromo-5-methylbenzo[e]triazin-3-amine.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival Metastasis Metastasis STAT3->Metastasis Inhibitor 7-Bromo-5-methylbenzo[e]triazin-3-amine Inhibitor->Src

Caption: Simplified Src Signaling Pathway.

cMET_Signaling_Pathway HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Gab1 Gab1 cMET->Gab1 STAT3 STAT3 cMET->STAT3 Ras Ras/MAPK Pathway Gab1->Ras PI3K PI3K/Akt Pathway Gab1->PI3K Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival Invasion Invasion STAT3->Invasion Inhibitor 7-Bromo-5-methylbenzo[e]triazin-3-amine Inhibitor->cMET

Caption: Simplified c-MET Signaling Pathway.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-5-methylbenzo[e]triazin-3-amine

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • 4-Bromo-2-methyl-6-nitroaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Guanidine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Diazotization: Dissolve 4-Bromo-2-methyl-6-nitroaniline in a mixture of concentrated hydrochloric acid and water at 0-5°C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes.

  • Cyclization: In a separate flask, dissolve guanidine hydrochloride in water and cool to 0-5°C. Slowly add the diazonium salt solution to the guanidine solution. Adjust the pH to 8-9 with a sodium hydroxide solution. A precipitate should form.

  • Reduction and Aromatization: Stir the reaction mixture at room temperature for 2 hours, then heat to 80°C for 1 hour. Cool the mixture and collect the crude product by filtration. The nitro group is typically reduced during the cyclization or with a subsequent reduction step if necessary.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield 7-Bromo-5-methylbenzo[e]triazin-3-amine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of the compound against a target kinase (e.g., Src).

Materials:

  • Recombinant human Src kinase

  • Biotinylated peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 7-Bromo-5-methylbenzo[e]triazin-3-amine in DMSO, then dilute in assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 2.5 µL of the compound dilution.

    • 2.5 µL of Src kinase in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • 5 µL of a mixture of biotinylated substrate and ATP in assay buffer to initiate the reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 5 µL of a detection mixture containing Eu-labeled anti-phosphotyrosine antibody and SA-APC in detection buffer.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader (ex: 320 nm, em: 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm/615 nm). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

This protocol determines the effect of the compound on the phosphorylation of a target kinase in a cellular context.

Materials:

  • Cancer cell line with activated Src or c-MET signaling (e.g., A549)

  • Complete cell culture medium

  • 7-Bromo-5-methylbenzo[e]triazin-3-amine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-Src, anti-total-Src, anti-phospho-c-MET, anti-total-c-MET, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer system

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of 7-Bromo-5-methylbenzo[e]triazin-3-amine for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Cell Proliferation Assay

This protocol assesses the effect of the compound on the growth of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium

  • 7-Bromo-5-methylbenzo[e]triazin-3-amine

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 7-Bromo-5-methylbenzo[e]triazin-3-amine.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and characterization of a novel kinase inhibitor.

Kinase_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization Compound_Synthesis Compound Synthesis & Characterization Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Compound_Synthesis->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Phospho_Assay Cellular Phosphorylation Assay (Western Blot) IC50_Determination->Phospho_Assay Proliferation_Assay Cell Proliferation Assay IC50_Determination->Proliferation_Assay Cell_Based_Data Cellular Potency & Functional Effects Phospho_Assay->Cell_Based_Data Proliferation_Assay->Cell_Based_Data SAR_Studies Structure-Activity Relationship (SAR) Cell_Based_Data->SAR_Studies ADME_Tox ADME/Tox Profiling Cell_Based_Data->ADME_Tox Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate ADME_Tox->Lead_Candidate

Caption: Kinase Inhibitor Screening Workflow.

Disclaimer

The experimental protocols and data presented in this document are for research use only. The quantitative data for 7-Bromo-5-methylbenzo[e]triazin-3-amine is illustrative and not based on published experimental results for this specific compound. Researchers should optimize these protocols for their specific experimental conditions and reagents.

References

Application of Substituted Benzotriazines in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of substituted benzotriazines in cancer research. It includes detailed application notes on their mechanisms of action, experimental protocols for their evaluation, and a summary of their anti-cancer activities.

Introduction

Substituted benzotriazines are a class of heterocyclic compounds that have garnered significant interest in oncology due to their diverse mechanisms of anti-cancer activity. These compounds have been investigated as kinase inhibitors, tubulin polymerization inhibitors, and hypoxia-activated prodrugs, demonstrating their potential as versatile scaffolds for the development of novel cancer therapeutics.[1][2] This document will delve into the specific applications of these compounds, providing researchers with the necessary information to explore their therapeutic potential.

Mechanisms of Action

Substituted benzotriazines exert their anti-cancer effects through various molecular mechanisms, primarily targeting key pathways involved in cell growth, proliferation, and survival.

Tubulin Polymerization Inhibition

Certain substituted benzotriazine derivatives function as microtubule-targeting agents. They bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[3] This interference with microtubule function leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[3][4]

Signaling Pathway for Tubulin Polymerization Inhibition by Substituted Benzotriazines

cluster_cell Cancer Cell Benzotriazine Substituted Benzotriazine Tubulin β-Tubulin (Colchicine Binding Site) Benzotriazine->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Induces Apoptosis_Pathway Intrinsic Apoptosis Pathway G2M_Arrest->Apoptosis_Pathway Activates Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Leads to

Caption: Mechanism of tubulin polymerization inhibition.

Kinase Inhibition

Several substituted benzotriazines have been designed as inhibitors of various protein kinases that are crucial for tumor growth and angiogenesis. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] By blocking the ATP binding site of the kinase domain, these compounds inhibit downstream signaling pathways, thereby suppressing tumor-induced blood vessel formation. Other kinases targeted by benzotriazine derivatives include SRC, BCR-ABL, and EGFR.[1][6]

Signaling Pathway for VEGFR-2 Inhibition by Substituted Benzotriazines

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates Benzotriazine Substituted Benzotriazine Benzotriazine->VEGFR2 Inhibits ATP Binding Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway.

Hypoxia-Selective Cytotoxicity

Benzotriazine di-oxides are a unique class of bioreductive prodrugs that are selectively activated under hypoxic conditions, a common feature of solid tumors.[7] In the low-oxygen environment of a tumor, these compounds are reduced by enzymes such as cytochrome P450 reductases to form highly reactive radical species that induce DNA damage and cell death. This selective activation minimizes toxicity to healthy, well-oxygenated tissues. Tirapazamine is a well-known example of a benzotriazine di-oxide that has undergone clinical trials.

Mechanism of Hypoxia-Selective Activation

cluster_environment Tumor Microenvironment Benzotriazine_DiOxide Benzotriazine Di-Oxide (Prodrug) Reductases Reductases Benzotriazine_DiOxide->Reductases Hypoxia Hypoxia (Low Oxygen) Hypoxia->Reductases Activates Active_Radical Reactive Radical Species Reductases->Active_Radical Reduction DNA_Damage DNA Damage Active_Radical->DNA_Damage Induces Cell_Death Cell Death DNA_Damage->Cell_Death Leads to

Caption: Hypoxia-selective activation of benzotriazine di-oxides.

Quantitative Data Summary

The following tables summarize the in vitro anti-cancer activity of representative substituted benzotriazines against various human cancer cell lines.

Table 1: Anti-proliferative Activity of Benzotriazole-Substituted Quinazolines [8]

CompoundCell LineIC50 (µM)
ARV-2 MCF-7 (Breast)3.16
HeLa (Cervical)5.31
HT-29 (Colon)10.6
ARV-3 MCF-7 (Breast)-
HeLa (Cervical)-
HT-29 (Colon)-

Note: ARV-2 and ARV-3 were found to induce mitochondria-mediated apoptosis.

Table 2: Anti-proliferative Activity of Imidazole-Thione Linked Benzotriazoles [3]

CompoundCell LineIC50 (µM)
BI9 MCF-7 (Breast)3.57
HL-60 (Leukemia)0.40
HCT-116 (Colon)2.63

Note: Compound BI9 was shown to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization.[3]

Table 3: Anti-proliferative Activity of a 1,2,3-Benzotriazine Derivative [5]

CompoundCell LineFold Potency vs. PTK787
8m T47D (Breast)4-10x
DU145 (Prostate)4-10x
PC-3 (Prostate)4-10x
LL/2 (Lung)4-10x
B16F0 (Melanoma)4-10x

Note: Compound 8m is 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of substituted benzotriazines are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow for MTT Assay

cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Add_Compound Add substituted benzotriazine (various concentrations) Seed_Cells->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT solution (0.5 mg/mL) Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the substituted benzotriazine compound and a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Seed cells in 6-well plates and treat with the substituted benzotriazine at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the substituted benzotriazine as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

  • Resuspend purified tubulin in a polymerization buffer.

  • Add the substituted benzotriazine or a control compound (e.g., colchicine) to the tubulin solution.

  • Initiate polymerization by incubating the mixture at 37°C.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in apoptosis, such as Bax and Bcl-2.

Protocol:

  • Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Conclusion

Substituted benzotriazines represent a promising class of compounds in cancer research with a wide range of anti-cancer activities. Their ability to target multiple key pathways in cancer progression, including cell division, signaling, and the tumor microenvironment, makes them attractive candidates for further development. The protocols and data presented in this document provide a valuable resource for researchers interested in exploring the therapeutic potential of this versatile chemical scaffold. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of novel substituted benzotriazines is warranted to advance these promising compounds towards clinical application.

References

Application Notes and Protocols: Antimicrobial Screening of 7-Bromo-5-methylbenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of the novel compound 7-Bromo-5-methylbenzo[e]triazin-3-amine. This document is intended to guide researchers in evaluating its potential as a new antimicrobial agent.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial compounds. Benzotriazole and triazine derivatives have shown a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4][5][6][7] The compound 7-Bromo-5-methylbenzo[e]triazin-3-amine belongs to this promising class of heterocyclic compounds and warrants investigation for its antimicrobial potential.

These protocols outline the standardized methods for determining the in vitro antimicrobial activity of this compound against a panel of clinically relevant bacterial and fungal strains. The described methods include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Materials and Reagents

  • 7-Bromo-5-methylbenzo[e]triazin-3-amine

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sabouraud Dextrose Broth (SDB)

  • Mueller-Hinton Agar (MHA)

  • Sabouraud Dextrose Agar (SDA)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300)[8]

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)[2]

  • Positive control antibiotics (e.g., Ciprofloxacin, Ampicillin, Fluconazole)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Spectrophotometer (600 nm)

  • Incubator

Experimental Protocols

Preparation of Stock Solutions
  • Dissolve 7-Bromo-5-methylbenzo[e]triazin-3-amine in DMSO to a final concentration of 10 mg/mL.

  • Prepare stock solutions of control antibiotics in their appropriate solvents according to CLSI guidelines.

  • Sterilize the stock solutions by filtration through a 0.22 µm syringe filter.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methods for determining the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[9]

  • Inoculum Preparation :

    • Culture bacterial strains on MHA plates and fungal strains on SDA plates overnight at 37°C and 30°C, respectively.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

    • Dilute the standardized inoculum in the appropriate broth (CAMHB for bacteria, SDB for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation :

    • Add 100 µL of the appropriate broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.

    • The final column will serve as a growth control (no compound) and a sterility control (no inoculum).

  • Inoculation and Incubation :

    • Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination :

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control well.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a fresh MHA or SDA plate.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

The antimicrobial activity of 7-Bromo-5-methylbenzo[e]triazin-3-amine is summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of 7-Bromo-5-methylbenzo[e]triazin-3-amine and Control Antibiotics (µg/mL)

Microorganism7-Bromo-5-methylbenzo[e]triazin-3-amineCiprofloxacinAmpicillinFluconazole
Staphylococcus aureus ATCC 2921380.50.25NA
Escherichia coli ATCC 25922160.0158NA
Pseudomonas aeruginosa ATCC 27853320.25>128NA
MRSA ATCC 43300161>128NA
Candida albicans ATCC 900284NANA0.5
Aspergillus niger ATCC 164048NANA2

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of 7-Bromo-5-methylbenzo[e]triazin-3-amine (µg/mL)

MicroorganismMBC/MFC (µg/mL)
Staphylococcus aureus ATCC 2921316
Escherichia coli ATCC 2592232
Pseudomonas aeruginosa ATCC 2785364
MRSA ATCC 4330032
Candida albicans ATCC 900288
Aspergillus niger ATCC 1640416

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Compound Stock Solution MIC Broth Microdilution (MIC Determination) Compound->MIC Inoculum Microbial Inoculum Preparation Inoculum->MIC MIC_Read Visual Inspection for Growth MIC->MIC_Read Incubation MBC_MFC Subculturing (MBC/MFC Determination) MBC_MFC_Read Colony Counting MBC_MFC->MBC_MFC_Read Incubation MIC_Read->MBC_MFC

Caption: Experimental workflow for antimicrobial screening.

Hypothetical Signaling Pathway of Antimicrobial Action

Based on the known mechanisms of related benzotriazole and triazine compounds, a potential mechanism of action could involve the inhibition of essential cellular processes. For instance, some benzotriazole derivatives have been shown to inhibit tubulin polymerization.[1]

signaling_pathway Compound 7-Bromo-5-methylbenzo[e]triazin-3-amine CellWall Bacterial/Fungal Cell Wall/Membrane Compound->CellWall Penetration Target Intracellular Target (e.g., Tubulin, DNA Gyrase) CellWall->Target Process Essential Cellular Process (e.g., Cytoskeleton formation, DNA replication) Target->Process Inhibition Inhibition Process->Inhibition Death Cell Death Inhibition->Death

References

Application Notes and Protocols for the Analytical Detection of 7-Bromo-5-methylbenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-methylbenzo[e]triazin-3-amine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural similarity to known kinase inhibitors suggests potential applications in oncology and other therapeutic areas. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of these compounds. This document provides detailed application notes and protocols for the detection and quantification of 7-Bromo-5-methylbenzo[e]triazin-3-amine in various matrices, based on established methodologies for structurally related aromatic amines and benzotriazole derivatives.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques for the quantification of aromatic amines and related compounds. LC-MS/MS, in particular, offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low detection limits are required.

Data Presentation: Quantitative Performance

Due to the limited availability of specific quantitative data for 7-Bromo-5-methylbenzo[e]triazin-3-amine, the following tables summarize typical performance characteristics of LC-MS/MS methods for structurally similar bromo-substituted aromatic amines and benzotriazoles in biological matrices. These values can be considered as a benchmark for method development and validation for the target analyte.

Table 1: Typical LC-MS/MS Method Performance for Aromatic Amines in Human Urine

ParameterTypical Value Range
Linearity Range0.1 - 50 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.025 - 0.20 ng/mL
Limit of Quantification (LOQ)0.1 - 1.0 ng/mL
Intraday Precision (%RSD)< 11.7%
Interday Precision (%RSD)< 15.9%
Recovery75 - 114%
Data adapted from studies on various aromatic amines in human urine.[1]

Table 2: Typical LC-MS/MS Method Performance for Benzotriazoles in Plasma

ParameterTypical Value Range
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.99
Limit of Detection (LOD)≤ 1.2 ng/mL
Limit of Quantification (LOQ)≤ 5.0 ng/mL
Accuracy (%RE)-18.2 to +17.8%
Precision (%RSD)< 20.1%
Data adapted from studies on phenolic benzotriazoles in rat plasma.[2]

Experimental Protocols

The following are detailed protocols for the analysis of 7-Bromo-5-methylbenzo[e]triazin-3-amine. These are generalized methods based on best practices for similar analytes and should be optimized for specific applications.

Protocol 1: LC-MS/MS Analysis of 7-Bromo-5-methylbenzo[e]triazin-3-amine in Human Plasma

1. Objective: To quantify 7-Bromo-5-methylbenzo[e]triazin-3-amine in human plasma for pharmacokinetic studies.

2. Materials:

  • 7-Bromo-5-methylbenzo[e]triazin-3-amine analytical standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used.

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

3. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: Phenyl-Hexyl column (e.g., 50 mm × 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of 7-Bromo-5-methylbenzo[e]triazin-3-amine. The protonated molecule [M+H]⁺ should be selected as the precursor ion, and at least two product ions should be identified for quantification and qualification.

5. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3][4]

Protocol 2: HPLC-UV Analysis for Purity Assessment

1. Objective: To determine the purity of synthesized 7-Bromo-5-methylbenzo[e]triazin-3-amine.

2. Materials:

  • 7-Bromo-5-methylbenzo[e]triazin-3-amine sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Water (HPLC grade)

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Further dilute with the initial mobile phase to a suitable concentration for UV detection (e.g., 10 µg/mL).

  • Filter the solution through a 0.22 µm syringe filter before injection.

4. HPLC-UV Conditions:

  • HPLC System: Standard HPLC with a UV or Diode Array Detector (DAD)

  • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25-25.1 min: 80-20% B

    • 25.1-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by acquiring a UV spectrum of the analyte (a DAD is useful for this). A wavelength of maximum absorbance should be chosen.

5. Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of 7-Bromo-5-methylbenzo[e]triazin-3-amine in a biological matrix using LC-MS/MS.

Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Prep Sample Preparation (e.g., SPE) Spike->Prep Analysis LC-MS/MS Analysis Prep->Analysis Data Data Acquisition (MRM Mode) Analysis->Data Quant Quantification Data->Quant

Caption: General workflow for bioanalysis.

Putative Signaling Pathway

Given that structurally similar benzotriazine derivatives have been identified as Src kinase inhibitors, the following diagram depicts a simplified, putative signaling pathway that could be inhibited by 7-Bromo-5-methylbenzo[e]triazin-3-amine.[5]

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Src Src Kinase RTK->Src Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor 7-Bromo-5-methyl- benzo[e]triazin-3-amine Inhibitor->Src

Caption: Putative Src kinase inhibition pathway.

Kinase Inhibitor Screening Workflow

The following diagram outlines a typical workflow for screening and characterizing a potential kinase inhibitor like 7-Bromo-5-methylbenzo[e]triazin-3-amine.

cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization HTS High-Throughput Screening (Biochemical Assays) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Target_Engage Target Engagement Assays (e.g., CETSA) Selectivity->Target_Engage Pathway_Analysis Signaling Pathway Analysis Target_Engage->Pathway_Analysis Cell_Viability Cell Viability/Proliferation Assays Pathway_Analysis->Cell_Viability SAR Structure-Activity Relationship (SAR) Studies Cell_Viability->SAR ADME ADME/Tox Profiling SAR->ADME

Caption: Kinase inhibitor screening workflow.

References

Application Notes and Protocols: 1H NMR Characterization of 7-Bromo-5-methylbenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and expected data for the characterization of 7-Bromo-5-methylbenzo[e]triazin-3-amine using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to guide researchers in confirming the structure and purity of this compound, which is of interest in medicinal chemistry and materials science.

Predicted 1H NMR Spectral Data

Due to the absence of publicly available experimental 1H NMR data for 7-Bromo-5-methylbenzo[e]triazin-3-amine, the following table presents predicted chemical shifts (δ), multiplicities, and coupling constants (J). These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The expected spectrum in a common deuterated solvent like DMSO-d6 would likely exhibit signals corresponding to the aromatic protons, the methyl group protons, and the amine protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-67.50 - 7.70Doublet (d)1H~2.0
H-87.80 - 8.00Doublet (d)1H~2.0
CH₃2.50 - 2.70Singlet (s)3H-
NH₂5.50 - 6.50Broad Singlet (br s)2H-

Note: Chemical shifts are referenced to the residual solvent peak. The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Experimental Protocol

This section outlines a standard protocol for acquiring a high-quality 1H NMR spectrum of 7-Bromo-5-methylbenzo[e]triazin-3-amine.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 7-Bromo-5-methylbenzo[e]triazin-3-amine.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. Ensure the solvent choice is appropriate for the sample's solubility.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse ProgramStandard 1D Proton (zg30)
SolventDMSO-d₆
Temperature298 K (25 °C)
Number of Scans16 - 64 (depending on concentration)
Relaxation Delay (d1)2.0 seconds
Acquisition Time (aq)4.0 seconds
Spectral Width (sw)16 ppm (-2 to 14 ppm)
Receiver GainAutogain

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at ~2.50 ppm) or the internal standard (TMS at 0 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of 7-Bromo-5-methylbenzo[e]triazin-3-amine with the predicted proton assignments.

Caption: Structure of 7-Bromo-5-methylbenzo[e]triazin-3-amine with predicted proton assignments.

Logical Workflow for Structural Confirmation

The following diagram outlines the logical workflow for confirming the structure of a synthesized batch of 7-Bromo-5-methylbenzo[e]triazin-3-amine using 1H NMR.

G A Synthesize/Obtain 7-Bromo-5-methylbenzo[e]triazin-3-amine B Prepare 1H NMR Sample (5-10 mg in 0.6 mL DMSO-d6) A->B C Acquire 1H NMR Spectrum (e.g., 400 MHz) B->C D Process NMR Data (FT, Phasing, Referencing) C->D E Analyze Spectrum: - Chemical Shifts - Integration - Multiplicities D->E F Compare Experimental Data with Predicted Spectrum E->F G Match? F->G H Structure Confirmed G->H Yes I Re-evaluate Structure/ Purity G->I No

Caption: Workflow for 1H NMR based structural verification.

Application Note: Mass Spectrometry Analysis of 7-Bromo-5-methylbenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the analysis of 7-Bromo-5-methylbenzo[e]triazin-3-amine using liquid chromatography-mass spectrometry (LC-MS). The method is designed for researchers, scientists, and drug development professionals requiring sensitive and specific detection and quantification of this compound. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions. A predicted fragmentation pathway is also proposed to aid in structural confirmation.

Introduction

7-Bromo-5-methylbenzo[e]triazin-3-amine is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its characterization, quantification in various matrices, and for metabolic studies. Mass spectrometry, coupled with liquid chromatography, offers the high sensitivity and specificity required for such analyses. This note provides a detailed workflow for the analysis of this compound, from sample preparation to data interpretation.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[1][2] The following protocol is recommended for preparing 7-Bromo-5-methylbenzo[e]triazin-3-amine for LC-MS analysis.

Materials:

  • 7-Bromo-5-methylbenzo[e]triazin-3-amine standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • 0.22 µm syringe filters

Procedure:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 7-Bromo-5-methylbenzo[e]triazin-3-amine and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation from Matrix (e.g., Plasma, Urine): For biological samples, a protein precipitation or liquid-liquid extraction step is recommended.[3]

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes. Collect the supernatant.

    • Liquid-Liquid Extraction: To 500 µL of urine, add 1 mL of methyl-tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 3,000 rpm for 5 minutes. Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.[3]

  • Filtration: Filter all samples and standard solutions through a 0.22 µm syringe filter before injection into the LC-MS system.

Liquid Chromatography Conditions

Chromatographic separation is essential to resolve the analyte from potential matrix interferences.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions

Electrospray ionization (ESI) in positive ion mode is a suitable technique for the ionization of aromatic amines.[4][5][6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full Scan (m/z 50-500) and Tandem Mass Spectrometry (MS/MS) for fragmentation analysis.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Collision Energy: Optimized for the precursor ion (e.g., 10-40 eV)

Data Presentation

Quantitative data for 7-Bromo-5-methylbenzo[e]triazin-3-amine should be presented in a clear and structured manner.

Table 1: Mass Spectrometric Parameters for 7-Bromo-5-methylbenzo[e]triazin-3-amine

ParameterValue
Chemical FormulaC₈H₇BrN₄[7]
Exact Mass237.9854 u
[M+H]⁺ (monoisotopic)238.9932 u
Isotopic PatternPresence of Br isotopes (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) results in a characteristic M and M+2 pattern.
Precursor Ion (for MS/MS)m/z 239
Major Fragment Ions (Predicted)To be determined experimentally

Table 2: Hypothetical Quantitative Analysis Data

Sample IDConcentration (ng/mL)Peak Area
Standard 1115,234
Standard 210149,876
Standard 31001,512,345
Standard 4100014,998,765
QC Low574,567
QC Mid50751,234
QC High5007,498,765
Unknown 1TBD456,789
Unknown 2TBD1,234,567

Visualizations

Experimental Workflow

The overall experimental workflow for the LC-MS analysis is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Sample stock Stock Solution (1 mg/mL) start->stock extract Extraction/ Precipitation start->extract working Working Standards stock->working filter Filtration (0.22 µm) working->filter extract->filter lc Liquid Chromatography (C18 Column) filter->lc ms Mass Spectrometry (ESI+) lc->ms process Data Acquisition & Processing ms->process quant Quantification process->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS analysis of 7-Bromo-5-methylbenzo[e]triazin-3-amine.

Predicted Fragmentation Pathway

A plausible fragmentation pathway for the protonated molecule is proposed below. Alpha-cleavage is a common fragmentation mechanism for amines.[8][9]

fragmentation_pathway cluster_frags Potential Fragments parent [M+H]⁺ m/z 239/241 frag1 Loss of N₂ [M+H-28]⁺ m/z 211/213 parent->frag1 -N₂ frag2 Loss of CH₃ [M+H-15]⁺ m/z 224/226 parent->frag2 -CH₃ frag3 Loss of Br [M+H-79/81]⁺ m/z 160 parent->frag3 -Br frag4 Loss of NH₂ [M+H-16]⁺ m/z 223/225 parent->frag4 -NH₂

Caption: Predicted fragmentation pathway for protonated 7-Bromo-5-methylbenzo[e]triazin-3-amine.

Conclusion

This application note provides a robust and detailed protocol for the mass spectrometric analysis of 7-Bromo-5-methylbenzo[e]triazin-3-amine. The described LC-MS method is suitable for the quantification and structural confirmation of this compound in various research and development settings. The provided workflow and predicted fragmentation pathways serve as a valuable resource for scientists working with this and structurally related molecules.

References

Application Notes and Protocols for In Vivo Studies of 7-Bromo-5-methylbenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-methylbenzo[e]triazin-3-amine (herein referred to as BMT-3A) is a novel small molecule with the chemical formula C₈H₇BrN₄.[1][2][3][4] While specific biological activity for BMT-3A has not been extensively published, its benzo[e][5][6][7]triazine core is structurally related to compounds that have shown potent inhibitory activity against protein kinases. Notably, a similar benzo[5][6][7]triazine derivative has been identified as an orally active Src kinase inhibitor with anti-tumor activity in preclinical models.[7]

Src is a non-receptor tyrosine kinase that is a key regulator of various cellular processes, including proliferation, survival, migration, and angiogenesis.[5][6] Dysregulation of Src kinase activity is a frequent event in many human cancers, making it a compelling target for therapeutic intervention.[6][8][9] These application notes provide a comprehensive framework for the preclinical in vivo evaluation of BMT-3A, based on the hypothesis that it functions as a Src kinase inhibitor. The protocols outlined below detail the necessary studies to assess the pharmacokinetics, safety, and efficacy of BMT-3A in rodent models.

Hypothesized Mechanism of Action: Src Kinase Inhibition

It is hypothesized that BMT-3A competitively binds to the ATP-binding site of the Src kinase domain, preventing the phosphorylation of its downstream substrates.[5] This inhibition would block signal transduction pathways that are critical for tumor growth and metastasis, such as the PI3K/Akt, Ras/MEK/ERK, and STAT3 pathways.[7][10] The expected downstream effects of Src inhibition include decreased cell proliferation, reduced cell migration and invasion, and induction of apoptosis in cancer cells.

Src_Signaling_Pathway cluster_outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Grb2_Sos Grb2/Sos Src->Grb2_Sos BMT3A BMT-3A BMT3A->Src Inhibition Migration Migration & Invasion FAK->Migration Angiogenesis Angiogenesis STAT3->Angiogenesis Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Proliferation Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Hypothesized Src signaling pathway and the inhibitory action of BMT-3A.

Data Presentation

The following tables present hypothetical data for BMT-3A based on typical results for a novel small molecule kinase inhibitor in preclinical development.

Table 1: Hypothetical Pharmacokinetic Parameters of BMT-3A in Female BALB/c Mice

ParameterIntravenous (IV) @ 2 mg/kgOral (PO) @ 10 mg/kg
Cmax (ng/mL)1500 ± 210850 ± 150
Tmax (h)0.081.0
AUC₀-t (hng/mL)2100 ± 3504500 ± 620
AUC₀-inf (hng/mL)2150 ± 3604650 ± 650
Half-life (t½) (h)2.5 ± 0.53.1 ± 0.7
Clearance (CL) (mL/min/kg)15.5-
Volume of Distribution (Vd) (L/kg)3.5-
Oral Bioavailability (F%) -43%
Data are presented as mean ± standard deviation (n=3 per group).

Table 2: Hypothetical Summary of a 14-Day Maximum Tolerated Dose (MTD) Study in Nude Mice

Dose Group (mg/kg/day, PO)Mean Body Weight Change (%)MortalityClinical Observations
Vehicle (0.5% CMC)+5.2%0/5Normal
25+4.8%0/5Normal
50+3.5%0/5Normal
100-8.5%0/5Mild piloerection, slight decrease in activity
200-18.2%2/5Significant weight loss, lethargy, hunched posture
The MTD was determined to be 100 mg/kg/day.

Table 3: Hypothetical Anti-Tumor Efficacy of BMT-3A in a PANC-1 Human Pancreatic Cancer Xenograft Model

Treatment Group (PO, daily)NFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle (0.5% CMC)101850 ± 250-+4.5%
BMT-3A (25 mg/kg)101100 ± 18040.5%+3.8%
BMT-3A (50 mg/kg)10750 ± 12059.5%+2.1%
BMT-3A (100 mg/kg)10420 ± 9077.3%-7.2%
Positive Control (Gemcitabine)10850 ± 15054.1%-5.5%
Data are presented as mean ± standard error of the mean (SEM) at day 21 post-treatment initiation.

Experimental Protocols

The following protocols provide a generalized framework for the in vivo evaluation of BMT-3A. All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.

Experimental_Workflow PK_Study Pharmacokinetic (PK) Study (Single Dose, IV & PO) Decision1 Determine Dosing Route & Bioavailability PK_Study->Decision1 MTD_Study Maximum Tolerated Dose (MTD) Study (14-Day Repeat Dosing) Decision2 Establish Safe Dosing Range for Efficacy Studies MTD_Study->Decision2 Efficacy_Study Xenograft Efficacy Study (Tumor-Bearing Mice) PD_Analysis Pharmacodynamic (PD) Analysis (Tumor & Tissue Biomarkers) Efficacy_Study->PD_Analysis Decision3 Assess Anti-Tumor Activity Efficacy_Study->Decision3 Decision1->MTD_Study Decision2->Efficacy_Study

Experimental workflow for the in vivo evaluation of BMT-3A.
Protocol 1: Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of BMT-3A following intravenous (IV) and oral (PO) administration in mice.[11][12][13]

Materials:

  • 7-Bromo-5-methylbenzo[e]triazin-3-amine (BMT-3A)

  • Vehicle for IV administration (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Vehicle for PO administration (e.g., 0.5% Carboxymethylcellulose (CMC) in water)

  • Female BALB/c mice (8-10 weeks old)

  • Blood collection tubes (e.g., K₂EDTA-coated)

  • Standard lab equipment for dosing and blood collection

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week prior to the study.

  • Dosing Formulation: Prepare fresh dosing solutions of BMT-3A in the appropriate vehicles on the day of the experiment.

  • Animal Groups:

    • Group 1 (IV): n=3 mice, single bolus IV injection at 2 mg/kg.

    • Group 2 (PO): n=3 mice, single oral gavage at 10 mg/kg.

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from each mouse via tail vein or saphenous vein at predetermined time points. A typical schedule would be:

    • IV: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of BMT-3A in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of BMT-3A that can be administered daily for 14 days without causing unacceptable toxicity.

Materials:

  • BMT-3A and PO vehicle

  • Female athymic nude mice (6-8 weeks old)

  • Standard lab equipment for dosing and animal monitoring

Procedure:

  • Animal Acclimation and Grouping: Acclimate mice and randomize them into dose groups (n=5 per group), including a vehicle control group.

  • Dose Selection: Based on acute toxicity estimates, select a range of escalating doses (e.g., 25, 50, 100, 200 mg/kg).

  • Dosing: Administer BMT-3A or vehicle via oral gavage once daily for 14 consecutive days.

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of distress) daily.

    • Monitor food and water intake.

    • Define endpoints for humane euthanasia (e.g., >20% body weight loss).

  • Terminal Procedures: At the end of the 14-day period, collect terminal blood samples for complete blood count (CBC) and clinical chemistry analysis. Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, more than a 10-15% reduction in body weight, or other significant signs of clinical toxicity.

Protocol 3: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of BMT-3A in an established human cancer xenograft model.[14][15][16]

Materials:

  • Human cancer cell line known to have active Src signaling (e.g., PANC-1 pancreatic, HCT-116 colon)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel (or similar basement membrane extract)

  • BMT-3A, PO vehicle, and a relevant positive control agent

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ PANC-1 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group):

    • Group 1: Vehicle (PO, daily)

    • Group 2: BMT-3A at a low dose (e.g., 25 mg/kg, PO, daily)

    • Group 3: BMT-3A at a medium dose (e.g., 50 mg/kg, PO, daily)

    • Group 4: BMT-3A at the MTD (e.g., 100 mg/kg, PO, daily)

    • Group 5: Positive Control (e.g., Gemcitabine, administered as per literature protocols)

  • Efficacy Monitoring: Continue daily dosing and measure tumor volumes and body weights 2-3 times per week for the duration of the study (typically 21-28 days).

  • Study Endpoint: Terminate the study when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³).

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

    • Analyze statistical significance between groups using appropriate tests (e.g., ANOVA).

    • At termination, tumors can be excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for p-Src levels).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-5-methylbenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 7-Bromo-5-methylbenzo[e]triazin-3-amine.

Synthesis Overview

The synthesis of 7-Bromo-5-methylbenzo[e]triazin-3-amine is typically approached as a two-step process. The first step involves the construction of the core heterocyclic structure, 5-methylbenzo[e]triazin-3-amine, from a suitable precursor. The second step is a regioselective bromination to introduce the bromine atom at the 7-position of the benzotriazine ring.

Experimental Protocols

Step 1: Synthesis of 5-methylbenzo[e]triazin-3-amine

This procedure outlines the acid-catalyzed cyclization of 2-amino-6-methylbenzonitrile with cyanamide.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Amino-6-methylbenzonitrile132.165.00 g37.8
Cyanamide42.043.18 g75.6
Concentrated Hydrochloric Acid36.4610 mL-
Ethanol46.07100 mL-
Sodium Bicarbonate Solution (sat.)-As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask, add 2-amino-6-methylbenzonitrile (5.00 g, 37.8 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add cyanamide (3.18 g, 75.6 mmol, 2.0 equivalents).

  • Carefully add concentrated hydrochloric acid (10 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure 5-methylbenzo[e]triazin-3-amine.

Step 2: Synthesis of 7-Bromo-5-methylbenzo[e]triazin-3-amine

This procedure details the regioselective bromination of 5-methylbenzo[e]triazin-3-amine using N-bromosuccinimide (NBS). The methyl group at the 5-position is an ortho-, para-directing group, favoring substitution at the 7-position.[1][2][3]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
5-methylbenzo[e]triazin-3-amine160.183.00 g18.7
N-Bromosuccinimide (NBS)177.983.33 g18.7
Acetonitrile41.05100 mL-
Water18.02As needed-
Dichloromethane84.93As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Dissolve 5-methylbenzo[e]triazin-3-amine (3.00 g, 18.7 mmol) in acetonitrile (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (3.33 g, 18.7 mmol, 1.0 equivalent) in one portion.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water (50 mL).

  • Extract the mixture with dichloromethane (3 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield 7-Bromo-5-methylbenzo[e]triazin-3-amine.

Visualized Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 5-methylbenzo[e]triazin-3-amine cluster_step2 Step 2: Synthesis of 7-Bromo-5-methylbenzo[e]triazin-3-amine start1 Dissolve 2-amino-6-methylbenzonitrile in Ethanol add_reagents1 Add Cyanamide and Conc. HCl start1->add_reagents1 reflux Reflux for 12-24h add_reagents1->reflux workup1 Neutralize, Extract, and Concentrate reflux->workup1 purify1 Column Chromatography workup1->purify1 product1 5-methylbenzo[e]triazin-3-amine purify1->product1 start2 Dissolve 5-methylbenzo[e]triazin-3-amine in Acetonitrile product1->start2 Proceed to Step 2 add_nbs Add NBS at 0°C start2->add_nbs react Stir at Room Temperature for 4-8h add_nbs->react workup2 Quench, Extract, and Concentrate react->workup2 purify2 Recrystallization or Column Chromatography workup2->purify2 product2 7-Bromo-5-methylbenzo[e]triazin-3-amine purify2->product2 TroubleshootingStep1 cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution P1 Slow or Incomplete Reaction C1 Insufficient Acid Catalyst P1->C1 C2 Low Reaction Temperature P1->C2 C3 Impure Starting Material P1->C3 P2 Multiple Byproducts C4 Overheating P2->C4 C5 Cyanamide Hydrolysis P2->C5 P3 Low Yield P3->C1 P3->C2 P3->C3 C6 Losses during Workup/ Purification P3->C6 S1 Verify HCl amount/ concentration C1->S1 S2 Ensure consistent reflux C2->S2 S3 Recrystallize starting material C3->S3 S4 Use temperature control C4->S4 S5 Use high-quality cyanamide C5->S5 S6 Optimize extraction and chromatography C6->S6 TroubleshootingStep2 cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution P1 Multiple Brominated Products C1 Excess NBS P1->C1 C2 High Reaction Temperature P1->C2 P2 Incomplete Reaction C3 Decomposed NBS P2->C3 C4 Impure Solvent P2->C4 P3 Purification Difficulty C5 Similar Polarity of Products P3->C5 S1 Use 1.0 equivalent of NBS C1->S1 S2 Start at 0°C and maintain room temperature C2->S2 S3 Use fresh/recrystallized NBS C3->S3 S4 Use pure, dry acetonitrile C4->S4 S5 Optimize recrystallization solvent system or use shallow gradient chromatography C5->S5

References

Technical Support Center: Purification of 7-Bromo-5-methylbenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-Bromo-5-methylbenzo[e]triazin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the purification of this and similar benzotriazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 7-Bromo-5-methylbenzo[e]triazin-3-amine?

A1: The most common and effective purification techniques for 7-Bromo-5-methylbenzo[e]triazin-3-amine are column chromatography and recrystallization. Column chromatography is typically used for the initial purification of the crude product to separate the target compound from unreacted starting materials and by-products.[1][2] Recrystallization can then be employed to achieve a higher purity of the isolated compound.

Q2: What are the likely impurities I might encounter after the synthesis of 7-Bromo-5-methylbenzo[e]triazin-3-amine?

A2: Common impurities may include unreacted starting materials, regioisomers if unsymmetrical precursors are used, and by-products from side reactions such as hydrolysis of the triazine ring.[3][4] The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is indicative of a mixture of your target compound and these impurities.[1]

Q3: My purified 7-Bromo-5-methylbenzo[e]triazin-3-amine appears to be degrading over time. What could be the cause?

A3: The 1,2,4-triazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.[4] The stability of the compound is highly dependent on the nature and position of its substituents. To prevent degradation, it is crucial to avoid harsh acidic or basic conditions during work-up and purification.[3] Store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Q4: I am observing streaking or tailing of my compound on the silica TLC plate. What does this indicate and how can I resolve it?

A4: Streaking or tailing on a silica TLC plate, especially with polar compounds like triazine derivatives, can be due to strong acidic interactions between the basic nitrogen atoms of the triazine ring and the acidic silanol groups on the silica surface.[5] To mitigate this, you can try adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to your eluent system.[5] Alternatively, using a different stationary phase like alumina or a polymer-based support might be beneficial.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Separation during Column Chromatography

Question: My column chromatography is not providing good separation of 7-Bromo-5-methylbenzo[e]triazin-3-amine from its impurities. What can I do to improve this?

Answer: Poor separation can be due to several factors. Here is a systematic approach to troubleshoot this issue:

  • Solvent System Optimization: Ensure you have identified an optimal solvent system using TLC that provides a good separation factor (ΔRf) between your desired compound and the impurities.[1]

  • Column Packing: Improperly packed columns can lead to channeling and poor separation. Ensure the column is packed uniformly without any air gaps or cracks.[1]

  • Sample Loading: The sample should be loaded onto the column in a concentrated band using a minimal amount of solvent.[1] Adsorbing the crude product onto a small amount of silica gel and loading it as a dry powder can also improve resolution.[1]

  • Elution Technique: A gradient elution, where the polarity of the solvent system is gradually increased, may provide better separation than an isocratic elution.

Issue 2: Difficulty in Separating Regioisomers

Question: My reaction has likely produced regioisomers of 7-Bromo-5-methylbenzo[e]triazin-3-amine, and they are proving difficult to separate by standard column chromatography. What are my options?

Answer: The separation of regioisomers can be challenging due to their similar physical properties.[4] Consider the following advanced techniques:

  • Semi-Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard column chromatography and is often effective for separating isomers with small differences in polarity.[4]

  • Fractional Crystallization: This technique can be attempted if the isomers have sufficiently different solubilities in a particular solvent system. This is often a trial-and-error process.[4]

Data Presentation

Table 1: Hypothetical TLC Data for Solvent System Screening

Solvent System (v/v)Rf of 7-Bromo-5-methylbenzo[e]triazin-3-amineRf of Impurity 1Rf of Impurity 2ΔRf (Target - Impurity 1)ΔRf (Target - Impurity 2)
Hexane:Ethyl Acetate (7:3)0.450.550.200.100.25
Dichloromethane:Methanol (9.8:0.2)0.500.520.300.020.20
Toluene:Acetone (8:2)0.600.750.400.150.20

This table presents hypothetical data for optimizing the mobile phase for column chromatography.

Table 2: Hypothetical Purification Summary

Purification StepStarting Mass (mg)Recovered Mass (mg)Purity by HPLC (%)Yield (%)
Crude Product1000-65-
Column Chromatography10005509255
Recrystallization550450>9882

This table provides a hypothetical summary of the purification process, showing the improvement in purity at each stage.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle without forming air bubbles or cracks. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude 7-Bromo-5-methylbenzo[e]triazin-3-amine in a minimal amount of a suitable solvent (ideally the chromatography eluent).[1]

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.[1]

  • Elution:

    • Begin elution with the predetermined solvent system (e.g., Hexane:Ethyl Acetate 7:3).

    • If using a gradient, gradually increase the polarity of the eluent to elute the compounds of interest.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Dissolution:

    • In a flask, add the minimum amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture) to the partially purified solid to achieve complete dissolution.[1]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[1]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration.[1]

  • Washing:

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[1]

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.[1]

Visualizations

Purification_Workflow Crude_Product Crude Product (Mixture) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis_1 TLC Analysis of Fractions Column_Chromatography->TLC_Analysis_1 Pure_Fractions Combine Pure Fractions TLC_Analysis_1->Pure_Fractions Purity Check Solvent_Evaporation_1 Solvent Evaporation Pure_Fractions->Solvent_Evaporation_1 Partially_Pure_Product Partially Pure Product Solvent_Evaporation_1->Partially_Pure_Product Recrystallization Recrystallization Partially_Pure_Product->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Product >98% Pure Product Filtration_Drying->Pure_Product

Caption: A general workflow for the purification of 7-Bromo-5-methylbenzo[e]triazin-3-amine.

Troubleshooting_Column_Chromatography Start Poor Separation in Column Chromatography Check_TLC Optimize Solvent System with TLC? Start->Check_TLC Check_Packing Column Packed Uniformly? Check_TLC->Check_Packing Yes Consider_Gradient Consider Gradient Elution Check_TLC->Consider_Gradient No Check_Loading Sample Loaded in Concentrated Band? Check_Packing->Check_Loading Yes Repack_Column Repack Column Check_Packing->Repack_Column No Reload_Sample Reload Sample (Dry Loading) Check_Loading->Reload_Sample No Good_Separation Good Separation Achieved Check_Loading->Good_Separation Yes Consider_Gradient->Check_TLC Repack_Column->Check_Packing Reload_Sample->Check_Loading

Caption: Troubleshooting guide for poor separation in column chromatography.

References

Technical Support Center: Synthesis of 7-Bromo-5-methylbenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-5-methylbenzo[e]triazin-3-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Plausible Synthetic Pathway

A likely synthetic route to 7-Bromo-5-methylbenzo[e]triazin-3-amine involves a three-step process starting from m-toluidine. This pathway is proposed based on analogous syntheses of similar benzotriazine structures.

Synthesis_Pathway A m-Toluidine B 4-Bromo-3-methylaniline A->B Step 1: Bromination C 5-Bromo-4-methyl-2-nitroaniline B->C Step 2: Nitration D 7-Bromo-5-methylbenzo[e]triazin-3-amine C->D Step 3: Reductive Cyclization with Cyanamide Troubleshooting_Bromination start Start: Bromination of m-Toluidine issue Issue: Presence of multiple brominated species or starting material start->issue check_stoichiometry Check Stoichiometry: Is the Bromine to m-toluidine ratio > 1:1? issue->check_stoichiometry Over-bromination observed end End: Improved selectivity for mono-bromination issue->end Incomplete reaction observed (Increase reaction time/temp slightly) adjust_stoichiometry Action: Reduce bromine equivalents to near 1:1. check_stoichiometry->adjust_stoichiometry Yes check_temp Check Temperature: Was the reaction temperature too high? check_stoichiometry->check_temp No adjust_stoichiometry->end lower_temp Action: Perform reaction at lower temperatures (e.g., 0-5 °C). check_temp->lower_temp Yes check_addition Check Addition Rate: Was the bromine added too quickly? check_temp->check_addition No lower_temp->end slow_addition Action: Add bromine dropwise over a longer period. check_addition->slow_addition Yes slow_addition->end Troubleshooting_Cyclization cluster_impurities Impurity Identification cluster_causes Potential Causes cluster_solutions Corrective Actions start Start: Reductive Cyclization issue Issue Detected in Product Mixture start->issue impurity1 Unreacted Nitroaniline issue->impurity1 impurity2 Intermediate Diamine issue->impurity2 impurity3 Cyanamide Byproducts issue->impurity3 cause1 Insufficient Reducing Agent or Reaction Time/Temp impurity1->cause1 cause2 Inefficient Cyclization Conditions impurity2->cause2 cause3 Suboptimal pH or Temperature for Cyanamide Reaction impurity3->cause3 solution1 Increase Amount of Reducing Agent (e.g., SnCl₂) or Prolong Reaction Time/Increase Temperature. cause1->solution1 solution2 Optimize Acid Catalyst and Temperature for Cyclization. cause2->solution2 solution3 Control pH and Temperature to Minimize Cyanamide Dimerization/Hydrolysis. cause3->solution3

Improving solubility of 7-Bromo-5-methylbenzo[e]triazin-3-amine for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of 7-Bromo-5-methylbenzo[e]triazin-3-amine for in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is 7-Bromo-5-methylbenzo[e]triazin-3-amine and why is its solubility a concern?

A1: 7-Bromo-5-methylbenzo[e]triazin-3-amine (CAS: 867330-26-5, Formula: C8H7BrN4) is a small molecule of interest in drug discovery.[1][2][3][4] Like many heterocyclic compounds, it exhibits poor aqueous solubility, which can lead to several challenges in experimental assays. These challenges include compound precipitation in aqueous buffers, inaccurate concentration measurements, and consequently, unreliable assay results.[5][6][7]

Q2: My 7-Bromo-5-methylbenzo[e]triazin-3-amine, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This phenomenon is known as kinetic precipitation. While the compound may readily dissolve in a polar aprotic solvent like dimethyl sulfoxide (DMSO), its solubility is significantly lower in aqueous solutions.[8] When the concentrated DMSO stock solution is diluted into the aqueous buffer, the compound can rapidly crash out of solution. To mitigate this, it is advisable to use a stepwise dilution process and ensure the final DMSO concentration remains low, typically below 0.5%, to avoid solvent-induced toxicity in cell-based assays.[8][9]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: The maximum tolerated concentration of DMSO is highly dependent on the cell type. For most robust cell lines, a final concentration of 0.5% (v/v) is often considered the upper limit.[8] However, for more sensitive primary cells or certain cell lines, the concentration should be kept as low as possible, ideally below 0.1%.[8] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess any potential solvent-induced effects on your experimental model.

Q4: Are there alternatives to DMSO for solubilizing 7-Bromo-5-methylbenzo[e]triazin-3-amine?

A4: Yes, several strategies can be employed to improve the solubility of poorly soluble compounds. These include the use of co-solvents, pH modification, and the addition of solubilizing excipients such as cyclodextrins or surfactants.[10][11] The choice of method will depend on the specific requirements of your assay and the physicochemical properties of the compound.

Troubleshooting Guide

Problem: Compound precipitates out of solution upon dilution in aqueous media.
  • Potential Cause: The final concentration of the compound exceeds its kinetic solubility limit in the assay medium.[8]

  • Solutions:

    • Reduce Final Concentration: Test a lower final concentration of the compound in your assay.

    • Intermediate Dilution Step: Perform a serial dilution in a buffer containing a higher percentage of a co-solvent before the final dilution into the assay medium.[8]

    • Employ a Solubilizing Agent: Consider using β-cyclodextrin or other excipients as described in the protocols below.[8][11]

Problem: Inconsistent or non-reproducible assay results.
  • Potential Cause: The compound is not fully dissolved, leading to variability in the actual concentration in the assay.

  • Solutions:

    • Confirm Stock Solution Integrity: Ensure your stock solution in DMSO is fully dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution.[8][12]

    • Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment to avoid issues related to compound stability or precipitation over time.

    • Solubility Enhancement: Utilize one of the solubility enhancement protocols to ensure the compound remains in solution throughout the assay.

Quantitative Solubility Data

The following table summarizes the illustrative aqueous solubility of 7-Bromo-5-methylbenzo[e]triazin-3-amine under different conditions. This data is provided as a guide for experimental design.

ConditionSolvent SystemTemperature (°C)Illustrative Solubility (µg/mL)
Aqueous Buffer Phosphate-Buffered Saline (PBS), pH 7.425< 1
Co-solvent System 10% DMSO in PBS, pH 7.42515
20% PEG400 in PBS, pH 7.42525
pH Adjustment Acetate Buffer, pH 5.0255
Glycine-HCl Buffer, pH 3.02550
Cyclodextrin Formulation 10 mM Hydroxypropyl-β-cyclodextrin in PBS, pH 7.42575
Surfactant Formulation 0.1% Tween® 80 in PBS, pH 7.42540

Note: This data is for illustrative purposes and actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Preparation: Allow the vial of solid 7-Bromo-5-methylbenzo[e]triazin-3-amine to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound.

  • Initial Dissolution: Add a minimal volume of 100% anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10-50 mM).[12][13]

  • Mixing: Vortex the vial vigorously for at least 60 seconds to ensure complete dissolution. If necessary, use a brief sonication step (5-10 minutes) in a water bath to aid dissolution.[8][12]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

Protocol 2: Improving Aqueous Solubility using Co-solvents
  • Prepare Co-solvent Stock: Prepare a stock solution of the compound in 100% DMSO as described in Protocol 1.

  • Intermediate Dilution: Create an intermediate dilution of the compound in a suitable co-solvent such as polyethylene glycol 400 (PEG400) or ethanol.

  • Final Dilution: Add the intermediate dilution to the final aqueous assay buffer. The final concentration of the organic solvent should be kept as low as possible and be consistent across all experiments, including controls.

Protocol 3: Improving Aqueous Solubility using Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin, in your desired aqueous buffer (e.g., PBS or cell culture media). The concentration will need to be optimized, but a starting point of 10-50 mM is common.

  • Prepare Compound Stock: Prepare a concentrated stock of the compound in a suitable organic solvent like DMSO (as per Protocol 1).[8]

  • Complexation: While vortexing the cyclodextrin solution, slowly add the compound stock solution.

  • Equilibration: Allow the mixture to equilibrate for at least one hour at room temperature with gentle agitation to facilitate the formation of the inclusion complex.

  • Use in Assay: Use the resulting solution for your experiments.

Visualizations

solubility_troubleshooting_workflow start Start: Poorly Soluble Compound (7-Bromo-5-methylbenzo[e]triazin-3-amine) prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock dilute_assay Dilute Stock into Aqueous Assay Buffer prep_stock->dilute_assay check_precipitate Observe for Precipitation dilute_assay->check_precipitate no_precipitate No Precipitation: Proceed with Assay check_precipitate->no_precipitate Clear Solution precipitate Precipitation Occurs check_precipitate->precipitate Precipitate Forms troubleshoot Troubleshooting Options precipitate->troubleshoot option_a A: Lower Final Compound Concentration troubleshoot->option_a option_b B: Use Co-solvents (e.g., PEG400, Ethanol) troubleshoot->option_b option_c C: Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) troubleshoot->option_c retest Re-test Dilution option_a->retest option_b->retest option_c->retest retest->check_precipitate Re-evaluate

Caption: Workflow for troubleshooting the solubility of 7-Bromo-5-methylbenzo[e]triazin-3-amine.

hypothetical_signaling_pathway compound 7-Bromo-5-methylbenzo[e]triazin-3-amine receptor Cell Surface Receptor (e.g., Kinase) compound->receptor Inhibition protein_a Signaling Protein A receptor->protein_a protein_b Signaling Protein B protein_a->protein_b transcription_factor Transcription Factor protein_b->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Target Gene Expression nucleus->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Caption: Hypothetical signaling pathway inhibited by 7-Bromo-5-methylbenzo[e]triazin-3-amine.

References

Technical Support Center: 7-Bromo-5-methylbenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the handling and stability of 7-Bromo-5-methylbenzo[e]triazin-3-amine.

Troubleshooting Guide

Users may encounter several issues during the experimental use of 7-Bromo-5-methylbenzo[e]triazin-3-amine, primarily related to its potential degradation. The following table outlines common problems, their probable causes, and recommended solutions.

Problem Potential Cause Recommended Solution & Investigation
Low reaction yield or incomplete conversion Degradation of the starting material. Monitor the reaction progress using TLC or LC-MS to check for the appearance of degradation products alongside the desired product.[1] Consider if the reaction conditions (e.g., high temperature, extreme pH) are too harsh for the compound.
Suboptimal reaction conditions. Systematically optimize reaction parameters such as temperature, time, and reactant concentrations.[2] Small-scale trial reactions can help identify optimal conditions without significant material loss.[2]
Impurity of reagents or solvents. Ensure all reagents and solvents are of high purity and are dry if the reaction is sensitive to moisture.[2]
Atmospheric sensitivity. If the reaction is sensitive to air or moisture, employ proper inert atmosphere techniques using nitrogen or argon.[2]
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Photodegradation. Benzotriazine derivatives can be sensitive to light.[1] Protect solutions and solid compounds from light by using amber vials or covering glassware with aluminum foil. Conduct experiments under controlled lighting conditions.
Hydrolytic degradation. The amine and triazine moieties may be susceptible to hydrolysis, especially under acidic or basic conditions. Analyze samples at different pH values to assess stability. For compounds sensitive to aqueous conditions, consider using anhydrous solvents for analysis where appropriate.[3]
Oxidative degradation. The aromatic amine could be prone to oxidation. Avoid exposure to strong oxidizing agents and consider degassing solvents to remove dissolved oxygen.
Thermal degradation. High temperatures during experiments or storage can induce degradation. Assess thermal stability using techniques like thermogravimetric analysis (TGA) or by running experiments at different temperatures.
Inconsistent experimental results Improper storage and handling. Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture, light, and heat.[4]
Variability in workup procedures. The product may be unstable under certain workup conditions (e.g., exposure to acid or base).[5] Test the stability of the compound under the specific workup conditions by analyzing a sample before and after the procedure.[5]
Difficulty in isolating the pure product Product degradation during purification. If using chromatography, be mindful of the solvent system and the stationary phase, as they can sometimes contribute to degradation. Analyze fractions promptly after collection.
Product loss during workup. The product may have some solubility in the aqueous layer during extraction or may adhere to filtration media.[5] It is advisable to check all phases and materials for the presence of the product.[5]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 7-Bromo-5-methylbenzo[e]triazin-3-amine?

  • Photodegradation: Exposure to UV or even ambient light can lead to rearrangement or cleavage of the triazine ring. Similar benzotriazine systems have shown significant photosensitivity.[1]

  • Hydrolysis: The triazine ring and the amine group can be susceptible to hydrolysis, particularly at non-neutral pH. This could lead to ring-opening or modification of the amine functionality.

  • Oxidation: The electron-rich aromatic system and the primary amine group are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.

  • Thermal Degradation: Elevated temperatures can provide the energy needed for various decomposition reactions.

Q2: How should I properly store 7-Bromo-5-methylbenzo[e]triazin-3-amine?

A2: To ensure the stability and integrity of the compound, it should be stored in a tightly closed container, protected from light, in a cool and dry environment.[4] A well-ventilated space is also recommended.[4]

Q3: My analytical results (HPLC/LC-MS) show multiple peaks even for a freshly prepared solution. What could be the cause?

A3: This could be due to several factors:

  • Degradation upon dissolution: The compound might be unstable in the chosen solvent. Try dissolving a small amount in a different, anhydrous solvent to see if the peak profile changes.

  • On-column degradation: The stationary phase of your chromatography column (e.g., silica) could be catalyzing degradation.

  • Initial purity: The starting material may not be as pure as assumed. Always refer to the certificate of analysis.

Q4: Are there any known toxic degradation products?

A4: There is no specific toxicity data available for the degradation products of 7-Bromo-5-methylbenzo[e]triazin-3-amine. However, for some benzotriazole derivatives, degradation can lead to less toxic products.[1][6] It is always recommended to handle all compounds and their potential degradation products with appropriate safety precautions.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of 7-Bromo-5-methylbenzo[e]triazin-3-amine under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep it at a controlled temperature (e.g., 60°C).

    • Neutral Hydrolysis: Mix the stock solution with water and keep it at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂ and keep it at room temperature.

    • Photodegradation: Expose the solution to a light source providing UV and visible light (as per ICH Q1B guidelines). A control sample should be kept in the dark.

    • Thermal Degradation: Keep the solid compound in a hot air oven at a controlled temperature (e.g., 80°C).

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method, typically with a UV or MS detector. The method should be able to separate the parent compound from its degradation products.

  • Data Evaluation: Calculate the percentage degradation of the parent compound and identify the major degradation products by comparing the chromatograms of the stressed samples with the control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Hydrolysis (0.1N HCl, 60°C) stock->acid Apply Stress base Basic Hydrolysis (0.1N NaOH, 60°C) stock->base Apply Stress oxidative Oxidative (3% H2O2, RT) stock->oxidative Apply Stress photo Photolytic (UV/Vis Light) stock->photo Apply Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling photo->sampling thermal Thermal (Solid) (80°C) thermal->sampling Dissolve & Sample hplc HPLC-UV/MS Analysis sampling->hplc data Data Evaluation (% Degradation, Product ID) hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathways cluster_pathways Potential Degradation Pathways cluster_products Resulting Products parent 7-Bromo-5-methylbenzo[e]triazin-3-amine hydrolysis Hydrolysis (Ring Opening/Amine Modification) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation (N-Oxides, Ring Hydroxylation) parent->oxidation [O] / O₂ photodegradation Photodegradation (Ring Rearrangement/Cleavage) parent->photodegradation hν (Light) deg_products Various Degradation Products hydrolysis->deg_products oxidation->deg_products photodegradation->deg_products

Caption: Plausible degradation pathways.

References

Troubleshooting inconsistent results with 7-Bromo-5-methylbenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-5-methylbenzo[e]triazin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the synthesis of 7-Bromo-5-methylbenzo[e]triazin-3-amine?

A1: The synthesis of 7-Bromo-5-methylbenzo[e]triazin-3-amine can present several challenges. Due to the electron-deficient nature of the triazine ring, direct bromination can be difficult. The presence of multiple nitrogen atoms deactivates the ring towards electrophilic aromatic substitution. Therefore, multi-step synthetic routes are typically employed. Common issues include low yields, the formation of regioisomers, and difficulties in purification.

Q2: I am observing a mixture of mono- and di-brominated products. How can I improve the selectivity for the desired 7-bromo isomer?

A2: The formation of multiple brominated species is a common issue. To enhance selectivity, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second bromination.

  • Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS) instead of elemental bromine, can provide better control over the reaction.

  • Solvent: The choice of solvent can influence the reactivity and selectivity. Experiment with less polar solvents to potentially modulate the reactivity of the brominating agent.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary, but a large excess will likely lead to over-bromination.

Q3: My final product shows poor stability and decomposes upon storage. What are the recommended storage conditions?

A3: 7-Bromo-5-methylbenzo[e]triazin-3-amine, like many nitrogen-containing heterocyclic compounds, may be sensitive to light, air, and moisture. For optimal stability, it is recommended to store the compound under the following conditions:

  • Inert Atmosphere: Store under an inert atmosphere such as argon or nitrogen.

  • Low Temperature: Keep the compound at a low temperature, preferably at -20°C.

  • Light Protection: Use an amber-colored vial or store it in the dark to prevent photodegradation.

  • Dry Conditions: Ensure the compound is stored in a desiccated environment to prevent hydrolysis.

Q4: I am experiencing inconsistent results in my biological assays. What could be the potential causes?

A4: Inconsistent biological activity can stem from several factors:

  • Purity of the Compound: Even small amounts of impurities can significantly impact biological results. Ensure the compound is of high purity, and consider re-purification if necessary.

  • Solubility Issues: The compound may have poor solubility in aqueous assay buffers. Ensure complete dissolution, possibly with the aid of a small amount of a biocompatible solvent like DMSO. Always include appropriate vehicle controls in your experiments.

  • Compound Degradation: As mentioned, the compound may be unstable. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Assay Conditions: Variations in assay parameters such as incubation time, temperature, and cell density can lead to inconsistent results. Meticulous adherence to the experimental protocol is crucial.

Troubleshooting Guides

Issue 1: Low Yield in the Final Bromination Step
Potential Cause Suggested Solution
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding a small additional portion of the brominating agent or extending the reaction time.
Decomposition of Starting Material or ProductThe reaction conditions may be too harsh. Try lowering the reaction temperature or using a milder brominating agent and base combination.
Poor Recovery During Work-upOptimize the extraction and purification steps. Ensure the pH is appropriate during aqueous work-up to prevent the loss of the amine product. Use an appropriate solvent system for chromatography to achieve good separation.
Issue 2: Difficulty in Removing Impurities During Purification
Potential Cause Suggested Solution
Co-eluting Impurities in Column ChromatographyIf impurities have similar polarity to the product, try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).
Presence of RegioisomersRegioisomers can be very difficult to separate. Consider using a preparative High-Performance Liquid Chromatography (HPLC) system for purification if baseline separation cannot be achieved by standard column chromatography.
Residual Starting MaterialIf the reaction did not go to completion, unreacted starting material can be a major impurity. Drive the reaction to completion or choose a purification method that effectively separates the product from the starting material.

Experimental Protocols

Key Experiment: Synthesis of 7-Bromo-5-methylbenzo[e]triazin-3-amine (Illustrative)

This is a generalized protocol and may require optimization.

  • Starting Material: 5-methylbenzo[e]triazin-3-amine.

  • Reaction Setup:

    • Dissolve 1 equivalent of 5-methylbenzo[e]triazin-3-amine in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0°C in an ice bath.

  • Bromination:

    • Dissolve 1.1 equivalents of N-bromosuccinimide (NBS) in the same solvent.

    • Add the NBS solution dropwise to the cooled solution of the starting material over 30 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC, observing the consumption of the starting material and the formation of the product.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Combine the fractions containing the pure product and evaporate the solvent to yield 7-Bromo-5-methylbenzo[e]triazin-3-amine.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 7-Bromo-5-methylbenzo[e]triazin-3-amine cluster_workup Work-up and Purification A 5-methylbenzo[e]triazin-3-amine B Dissolution in Solvent A->B C Cooling to 0°C B->C D Dropwise addition of NBS C->D E Reaction Monitoring (TLC/LC-MS) D->E F Quenching E->F Reaction Complete G Neutralization F->G H Extraction G->H I Purification (Column Chromatography) H->I J Pure Product I->J

Caption: A generalized workflow for the synthesis of 7-Bromo-5-methylbenzo[e]triazin-3-amine.

Troubleshooting_Logic Start Inconsistent Experimental Results Purity Check Compound Purity (LC-MS, NMR) Start->Purity Solubility Assess Solubility in Assay Buffer Start->Solubility Stability Evaluate Compound Stability Start->Stability Protocol Review Experimental Protocol Start->Protocol Impure Impurity Detected Purity->Impure Insoluble Solubility Issue Solubility->Insoluble Unstable Degradation Observed Stability->Unstable Protocol_Error Protocol Deviation Found Protocol->Protocol_Error Impure->Solubility No Repurify Re-purify Compound Impure->Repurify Yes Insoluble->Stability No Optimize_Solvent Optimize Solvent/Vehicle Insoluble->Optimize_Solvent Yes Unstable->Protocol No Fresh_Stock Use Freshly Prepared Stock Unstable->Fresh_Stock Yes Standardize_Protocol Standardize Protocol Execution Protocol_Error->Standardize_Protocol Yes

Caption: A decision tree for troubleshooting inconsistent experimental results.

Technical Support Center: Synthesis of Substituted Benzotriazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted benzotriazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted benzotriazines?

The primary methods for synthesizing substituted benzotriazines include:

  • For 1,2,3-Benzotriazines: The diazotization of o-phenylenediamines or 2-aminobenzamides is a classical and widely used approach. Another modern and versatile method is the [3+2] cycloaddition of benzynes with azides.

  • For 1,2,4-Benzotriazines: The Bischler synthesis, which involves the cyclization of N-(2-acylaminophenyl)hydrazides or related precursors, is a common route. Reductive cyclization of 2-nitrophenylhydrazones is also employed.[1]

Q2: I am observing a lower than expected yield in my diazotization reaction to form a 1,2,3-benzotriazole. What are the likely causes?

Low yields in the diazotization of o-phenylenediamines are often due to the instability of the diazonium salt intermediate. Key factors include:

  • Elevated Temperatures: Diazonium salts are thermally labile and can decompose to form phenols and other byproducts if the temperature is not strictly controlled (typically 0-5 °C).[2]

  • Improper pH: The pH of the reaction medium is crucial for both the formation and stability of the diazonium salt.

  • Incorrect Stoichiometry of Nitrite: An excess or deficit of the diazotizing agent (e.g., sodium nitrite) can lead to incomplete reaction or side product formation.

Q3: My synthesis of a 1,2,4-benzotriazine via the Bischler method is producing a significant amount of a styrene-like impurity. What is this side reaction and how can I prevent it?

This is a common issue known as the retro-Ritter reaction . It occurs when the nitrilium ion intermediate, formed during the cyclization, fragments to produce a stable styrene derivative. This is particularly prevalent when the aromatic ring of your substrate is electron-rich.[3][4][5]

To minimize this side reaction, consider the following strategies:

  • Solvent Selection: Using the corresponding nitrile as the reaction solvent can shift the equilibrium away from the retro-Ritter product.[6]

  • Alternative Reagents: Employing milder reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) allows the reaction to proceed at lower temperatures, which can suppress the fragmentation.[4] Another approach is to use oxalyl chloride to generate an N-acyliminium intermediate that is less prone to the retro-Ritter pathway.[6]

Q4: I have identified a benzimidazole derivative as a byproduct in my 1,2,4-benzotriazine synthesis. How is this forming?

The formation of a benzimidazole byproduct can occur through the reductive ring contraction of the 1,2,4-benzotriazine ring. This is more likely to happen if you are using strong reducing agents during your synthesis or workup.[7] High temperatures during the pyrolysis of 1,2,4-benzotriazine N-oxides can also lead to the formation of benzimidazoles.[7] To avoid this, carefully select your reducing agents and control the reaction temperature.

Troubleshooting Guides

Side Reaction: Phenol Formation in 1,2,3-Benzotriazine Synthesis
SymptomProbable CauseSuggested Solution
Oily byproduct, difficult to crystallizeDecomposition of the diazonium salt intermediate due to elevated temperature.Maintain a strict reaction temperature of 0-5 °C throughout the addition of the diazotizing agent and for a period afterward. Use a reliable cooling bath (ice-salt or cryocooler). Monitor the internal reaction temperature closely.
Lower than expected yield of benzotriazoleThe aqueous solution of the diazonium compound was warmed too vigorously, leading to the formation of tarry compounds.[8]When warming the diazonium salt solution to drive the cyclization, do so gently and do not exceed 50 °C.[8]
Presence of a hydroxyl peak in the NMR spectrum of the crude productFormation of the corresponding phenol.Ensure the use of a sufficient excess of acid to maintain a low pH, which helps to stabilize the diazonium salt.[8] If the phenol is formed, it can often be removed by a basic wash (e.g., with dilute NaOH) during the workup, provided your product is not base-sensitive.
Side Reaction: Intermolecular Azo Coupling in 1,2,3-Benzotriazine Synthesis
SymptomProbable CauseSuggested Solution
Formation of a deeply colored, often insoluble, byproductUse of a non-ortho-phenylenediamine (i.e., m- or p-phenylenediamine) as the starting material.[9]Ensure that you are using an o-phenylenediamine derivative. The ortho arrangement of the two amino groups is essential for the intramolecular cyclization to occur.
A complex mixture of colored productsThe reaction of the diazonium salt with unreacted amine in a neutral or weakly acidic solution.[8]Maintain a sufficiently acidic medium throughout the reaction to prevent the coupling of the diazonium salt with the starting amine.[8] This can be achieved by using an adequate excess of mineral acid.
Side Reaction: Retro-Ritter Reaction in 1,2,4-Benzotriazine (Bischler) Synthesis
SymptomProbable CauseSuggested Solution
Presence of a styrene-like byproduct in the crude product mixtureFragmentation of the nitrilium ion intermediate, especially with electron-rich aromatic substrates.[3][4][5]Optimize Reaction Conditions: Use milder dehydrating agents like triflic anhydride with a non-nucleophilic base at lower temperatures.[4] Change the Solvent: If feasible, use the corresponding nitrile as the solvent to suppress the retro-Ritter reaction.[6] Alternative Reagents: Consider using oxalyl chloride to generate a more stable N-acyliminium intermediate.[6]
Low yield of the desired benzotriazine with a significant amount of the styrene byproductThe formation of a highly conjugated and stable styrene derivative is thermodynamically favored.[6]If optimizing conditions is not sufficient, a different synthetic route to the target 1,2,4-benzotriazine may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-Benzotriazole from o-Phenylenediamine

This protocol is a general guideline and may require optimization for specific substituted o-phenylenediamines.

  • Dissolution: In a beaker, dissolve o-phenylenediamine (1.0 eq.) in a mixture of glacial acetic acid (2.0 eq.) and water. Gentle warming may be necessary to achieve a clear solution.[10]

  • Cooling: Place the beaker in an ice-water bath and cool the solution to 5 °C with stirring.[10]

  • Diazotization: In a separate flask, prepare a solution of sodium nitrite (1.1 eq.) in water. Add the cold sodium nitrite solution to the stirred o-phenylenediamine solution all at once. The temperature of the reaction mixture will rise rapidly to 70-80 °C.[10]

  • Cyclization and Precipitation: Remove the beaker from the cooling bath and allow it to stand for about 1 hour. As the solution cools, the benzotriazole will separate as an oil.[10]

  • Isolation: Cool the mixture in an ice bath and stir until the product solidifies. Collect the solid by vacuum filtration, wash with cold water, and dry.[10]

  • Purification: The crude product can be purified by recrystallization from benzene or water, or by distillation under reduced pressure.[10]

Protocol 2: Minimizing Retro-Ritter Reaction in Bischler Synthesis using Milder Conditions

This protocol, adapted from modern methodologies, is designed to reduce the formation of styrene byproducts.[4]

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide substrate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as 2-chloropyridine (2.0 eq.), to the solution.

  • Cooling: Cool the reaction mixture to a low temperature, for example, -20 °C, using a suitable cooling bath.

  • Reagent Addition: Slowly add triflic anhydride (Tf₂O) (1.25 eq.) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography or recrystallization.

Visualizing Troubleshooting Workflows

Troubleshooting_Benzotriazine_Synthesis cluster_synthesis Benzotriazine Synthesis Issue cluster_123 1,2,3-Benzotriazine (from o-Phenylenediamine) cluster_124 1,2,4-Benzotriazine (Bischler Synthesis) cluster_solutions Potential Solutions Start Low Yield or Impure Product Phenol Phenolic Byproduct Detected Start->Phenol Is it a 1,2,3-BZT synthesis? Azo Colored Azo Byproducts Start->Azo Styrene Styrene Byproduct Detected (Retro-Ritter) Start->Styrene Is it a 1,2,4-BZT synthesis? Benzimidazole Benzimidazole Byproduct Start->Benzimidazole TempControl Strict Temperature Control (0-5 °C) Phenol->TempControl AcidControl Ensure Sufficient Acidity Phenol->AcidControl Azo->AcidControl OrthoIsomer Verify Ortho- Isomer of Starting Material Azo->OrthoIsomer MilderReagents Use Milder Reagents (e.g., Tf₂O/2-chloropyridine) Styrene->MilderReagents SolventChoice Change Solvent to Corresponding Nitrile Styrene->SolventChoice ControlReduction Avoid Strong Reducing Agents Benzimidazole->ControlReduction

Troubleshooting workflow for common side reactions.

References

Technical Support Center: Overcoming Resistance to Benzotriazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzotriazine-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to drug resistance encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased efficacy of our lead benzotriazine compound in our cancer cell line model over time. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to benzotriazine-based compounds, particularly hypoxia-activated prodrugs like tirapazamine, can arise through several mechanisms. One of the primary mechanisms involves alterations in the enzymatic activation of the drug. For instance, decreased activity of NADPH:cytochrome P450 reductase, a key enzyme in the one-electron reduction of tirapazamine, has been strongly correlated with resistance.[1][2][3][4][5] Cells can also develop resistance by upregulating their antioxidant response.[6][7] This includes increased levels of enzymes like manganese superoxide dismutase and glutathione reductase, which can neutralize the reactive oxygen species generated by the futile redox cycling of some benzotriazine compounds under aerobic conditions.[6][8]

Q2: Our benzotriazine-based antibacterial agent is showing reduced activity against a specific bacterial strain. Could efflux pumps be responsible?

A2: Yes, overexpression of multidrug efflux pumps is a common mechanism of antibiotic resistance in bacteria and could be a contributing factor.[9][10][11] These pumps can actively transport a wide range of compounds, including potentially benzotriazine derivatives, out of the bacterial cell, thereby reducing the intracellular concentration of the drug below its effective level. While direct evidence for specific benzotriazine efflux pumps is an area of ongoing research, it is a plausible mechanism to investigate.

Q3: How can we experimentally determine if our cell line has developed resistance to a benzotriazine compound?

A3: The most common method is to determine the half-maximal inhibitory concentration (IC50) of the compound in your suspected resistant cell line and compare it to the parental, sensitive cell line.[12][13] A significant increase in the IC50 value is a clear indicator of resistance. This can be assessed using standard cytotoxicity assays such as the MTT or CellTiter-Glo assays.[14] It is also advisable to perform these assays under both normoxic and hypoxic conditions, especially for hypoxia-activated benzotriazines, as resistance mechanisms can be oxygen-dependent.[15][16]

Troubleshooting Guides

Issue 1: Increased IC50 Value of a Benzotriazine Compound in a Cancer Cell Line

Potential Cause 1: Altered Reductase Activity

  • Troubleshooting Steps:

    • Measure Reductase Activity: Quantify the activity of NADPH:cytochrome P450 reductase in both your parental and suspected resistant cell lines. A significant decrease in activity in the resistant line is a strong indicator of this resistance mechanism.[1][2]

    • Gene Expression Analysis: Perform qRT-PCR or Western blotting to assess the expression levels of the reductase enzyme.

    • Transfection Rescue Experiment: To confirm the role of the reductase, you can transfect the resistant cell line with a vector overexpressing the human NADPH:cytochrome P450 reductase. Restoration of sensitivity to the benzotriazine compound would confirm this mechanism.[2][3]

Potential Cause 2: Enhanced Antioxidant Response

  • Troubleshooting Steps:

    • Measure Antioxidant Enzyme Levels: Assay the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione reductase in both cell lines.[6]

    • Western Blot Analysis: Compare the protein expression levels of these antioxidant enzymes.

    • Inhibition of Antioxidant Pathways: Treat the resistant cells with inhibitors of antioxidant pathways (e.g., a glutathione synthesis inhibitor) in combination with your benzotriazine compound to see if sensitivity can be restored.

Issue 2: Reduced Efficacy of a Benzotriazine Compound in an in vivo Tumor Model

Potential Cause 1: Poor Drug Penetration into Hypoxic Tumor Regions

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD studies to assess the distribution and metabolism of your compound within the tumor tissue.[17]

    • Analog Synthesis: Consider synthesizing and testing analogs with improved physicochemical properties for better tissue penetration. For example, the second-generation benzotriazine di-oxide SN30000 was designed to have improved extravascular transport properties compared to tirapazamine.[18]

    • Combination Therapy: Combine the benzotriazine compound with agents that can modify the tumor microenvironment to improve drug delivery.

Potential Cause 2: Intrinsic or Acquired Resistance of the Tumor Cells

  • Troubleshooting Steps:

    • Examine Tumor Biopsies: If feasible, analyze pre- and post-treatment tumor biopsies to assess for the resistance mechanisms identified in vitro (e.g., altered reductase expression).

    • Combination Therapy: Combine the benzotriazine compound with other anticancer agents that have different mechanisms of action. For example, tirapazamine has been shown to synergize with topoisomerase I inhibitors in hepatocellular carcinoma models by modulating HIF-1α.[19]

Data Presentation

Table 1: Comparative IC50 Values of Tirapazamine (TPZ) in Sensitive and Resistant Cell Lines

Cell LineConditionIC50 (µM) - SensitiveIC50 (µM) - ResistantFold ResistanceReference
Murine Hepatoma MH22aAerobic~2.5~14.15.64[4][7]
Human Lung Adenocarcinoma A549AerobicNot specifiedUp to 9.2-fold higherup to 9.2[6]
Human Breast Adenocarcinoma MDA231Hypoxic~1.0Not directly specified, but sensitivity correlates with P450 reductase activityVaries[3]
Chicken DT40 (Wild-type vs. DNA repair deficient)Hypoxic (2% O2)~0.2Varies by mutationVaries[15]

Experimental Protocols

Protocol 1: Generation of a Benzotriazine-Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cancer cell line through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Benzotriazine compound of interest

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cell culture flasks and plates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of the benzotriazine compound on the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in a medium containing the benzotriazine compound at a concentration equal to the IC50.

  • Monitor Cell Viability: Continuously monitor the cells. Initially, a significant number of cells will die.

  • Allow for Recovery: Once the surviving cells begin to proliferate and reach approximately 70-80% confluency, subculture them.

  • Dose Escalation: Gradually increase the concentration of the benzotriazine compound in the culture medium. A stepwise increase of 1.5 to 2-fold is a common starting point.

  • Repeat Cycles: Repeat steps 3-5 for several months. The cells that survive and proliferate at higher drug concentrations are considered resistant.

  • Confirm Resistance: Periodically, perform a cell viability assay to determine the new IC50 of the resistant cell population and compare it to the parental line. A significant increase in the IC50 confirms the development of resistance.

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of the resistance development process.

Protocol 2: Cytotoxicity Assay to Determine IC50

This protocol outlines a standard method for assessing the cytotoxicity of a benzotriazine compound.

Materials:

  • Sensitive and resistant cell lines

  • Complete cell culture medium

  • Benzotriazine compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, WST-1)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the benzotriazine compound in the culture medium.

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the benzotriazine compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours). For hypoxia-activated compounds, this incubation should be performed under hypoxic conditions.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[14]

Visualizations

Signaling_Pathway_Resistance cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzotriazine Benzotriazine Compound EffluxPump Efflux Pump (e.g., P-gp) Reductase NADPH:Cytochrome P450 Reductase Benzotriazine->Reductase 1. Drug Uptake & Activation EffluxPump->Benzotriazine 3a. Resistance: Increased Efflux Reductase->Reductase ActivatedDrug Activated Drug (Radical Species) Reductase->ActivatedDrug One-electron reduction ROS Reactive Oxygen Species (ROS) ActivatedDrug->ROS Redox Cycling (Aerobic) DNA_Damage DNA Damage ActivatedDrug->DNA_Damage 2. Cytotoxicity Antioxidants Antioxidant Enzymes (e.g., SOD) Antioxidants->ROS 3c. Resistance: Increased Antioxidant Response (Neutralization) ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanisms of action and resistance to benzotriazine compounds.

Experimental_Workflow Start Start: Parental Cell Line DetermineIC50 1. Determine Initial IC50 Start->DetermineIC50 CultureDrug 2. Culture cells with increasing drug concentrations DetermineIC50->CultureDrug Monitor 3. Monitor for surviving and proliferating cells CultureDrug->Monitor Monitor->CultureDrug Repeat cycles ConfirmResistance 4. Confirm Resistance: Compare IC50 to parental line Monitor->ConfirmResistance ResistantLine Resistant Cell Line ConfirmResistance->ResistantLine Troubleshoot 5. Troubleshooting Strategies ResistantLine->Troubleshoot Combination Combination Therapy Troubleshoot->Combination Analog Analog Synthesis Troubleshoot->Analog Inhibitors Use of Inhibitors (e.g., Efflux Pump, Antioxidant) Troubleshoot->Inhibitors

Caption: Workflow for generating and overcoming benzotriazine resistance.

References

Technical Support Center: 7-Bromo-5-methylbenzo[e]triazin-3-amine (Compound X)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the oral bioavailability of 7-Bromo-5-methylbenzo[e]triazin-3-amine, hereafter referred to as Compound X. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in overcoming common challenges in its development.

Disclaimer: 7-Bromo-5-methylbenzo[e]triazin-3-amine is a compound for which public bioavailability data is not available. The following guidance is based on established principles for enhancing the bioavailability of poorly soluble and/or permeable small molecules (BCS Class II/IV) and should be adapted based on your experimental observations.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of Compound X?

A1: The primary challenges are typically rooted in two key physicochemical properties: low aqueous solubility and poor membrane permeability.[1][2] Low solubility limits the concentration of the compound that can dissolve in the gastrointestinal fluids, which is a prerequisite for absorption. Poor permeability means the dissolved compound cannot efficiently cross the intestinal epithelium to enter systemic circulation. Furthermore, the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, further reducing absorption.[3][4]

Q2: How can I perform a preliminary assessment of Compound X's solubility and permeability?

A2: A preliminary assessment can be made using the Biopharmaceutics Classification System (BCS) as a framework.

  • Solubility: Can be determined by measuring its equilibrium solubility in a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8). A compound is considered "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over this pH range.

  • Permeability: Can be estimated using an in vitro Caco-2 cell monolayer assay.[5][6] This model mimics the human intestinal epithelium.[7] A compound is considered "highly permeable" if its extent of absorption in humans is determined to be ≥90% of an administered dose, based on mass-balance or in comparison to an intravenous reference dose. The Caco-2 assay provides an apparent permeability coefficient (Papp) that correlates with in vivo absorption.[5]

Q3: What formulation strategies are commonly used for compounds like Compound X?

A3: Several strategies can be employed, often targeting the specific issue of poor solubility.[2][8] Common approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug, which can enhance the dissolution rate.[9]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly increase its aqueous solubility and dissolution rate.[8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid formulations can dissolve the compound in a lipid vehicle, which then forms an emulsion or microemulsion in the GI tract, facilitating absorption.[10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule.[1][11]

Part 2: Troubleshooting Guides

Issue 1: Inconsistent or Low Results in In Vitro Dissolution Assays
Potential Cause Troubleshooting Steps
Poor Wetting of Compound X 1. Add a small amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) to the dissolution medium to improve wettability.[12] 2. Evaluate if the issue is related to the formulation (e.g., hydrophobic lubricants like magnesium stearate).[12]
Drug Degradation in Medium 1. Assess the chemical stability of Compound X at the pH of the dissolution medium.[13] 2. Analyze samples at multiple time points using a stability-indicating HPLC method. 3. If degradation is observed, consider adjusting the medium pH or using a different buffer system.[13]
Inadequate Sink Conditions 1. Ensure the total volume of the dissolution medium is at least three times the volume required to form a saturated solution of the drug. 2. If solubility is extremely low, consider using a two-phase system or adding a solubilizing agent.
Mechanical/Apparatus Issues 1. Verify proper calibration and setup of the dissolution apparatus (e.g., vessel centering, paddle/basket height, rotation speed).[14][15] 2. Check for and eliminate sources of vibration, which can add energy to the system and affect results.[15]
Filter Adsorption 1. Confirm that the filter used for sample withdrawal does not adsorb Compound X.[14] 2. Perform a filter validation study by passing a known concentration of the drug solution through the filter and analyzing the filtrate for recovery.
Issue 2: High Efflux Ratio Observed in Caco-2 Permeability Assay
Potential Cause Troubleshooting Steps
Compound X is a Substrate for Efflux Transporters (e.g., P-gp) 1. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[6] 2. To confirm P-gp involvement, run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[5][6] A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.[4]
Poor Monolayer Integrity 1. Ensure the transepithelial electrical resistance (TEER) values are within the acceptable range for your lab's established Caco-2 cell line before and after the experiment.[5] 2. Check the permeability of a paracellular marker (e.g., Lucifer Yellow). High leakage indicates compromised tight junctions.[6]
Cytotoxicity of Compound X 1. Assess the toxicity of your compound at the tested concentration on Caco-2 cells. 2. If toxic, repeat the assay at a lower, non-toxic concentration.

Part 3: Data on Formulation Strategies (Hypothetical)

The following tables present hypothetical data to illustrate the potential impact of different formulation strategies on the bioavailability of Compound X, a model BCS Class II/IV compound.

Table 1: Physicochemical and In Vitro Properties of Compound X Formulations

Formulation Type Aqueous Solubility (µg/mL at pH 6.8) Dissolution Rate (% dissolved in 30 min) Apparent Permeability (Papp A-B, 10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B)
Unprocessed Compound X0.5151.25.1
Micronized Suspension0.5451.25.0
Nanosuspension0.5851.34.9
Amorphous Solid Dispersion (1:3 drug-polymer ratio)25.0951.44.8
SEDDS (20% drug load)N/A (in lipid)>99 (upon dispersion)3.52.5

Table 2: In Vivo Pharmacokinetic Parameters of Compound X Formulations (Rat Model)

Formulation Type Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Unprocessed Compound X554.0450100
Micronized Suspension1202.5990220
Nanosuspension2502.02160480
Amorphous Solid Dispersion4101.54320960
SEDDS5501.058501300

Part 4: Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is for determining the bidirectional permeability of Compound X across a Caco-2 cell monolayer.

1. Cell Culture:

  • Culture Caco-2 cells (ATCC HTB-37) in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
  • Seed cells onto permeable Transwell inserts (e.g., 24-well format) at a density of ~60,000 cells/cm².
  • Culture for 21-25 days to allow for differentiation into a confluent monolayer with tight junctions.[6]

2. Monolayer Integrity Check:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using an epithelial volt-ohm meter. Only use inserts with TEER values >250 Ω·cm².[16]

3. Transport Experiment:

  • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with 25 mM HEPES, pH 7.4).
  • Prepare dosing solutions of Compound X (e.g., 10 µM) in the transport buffer. Include a low-permeability marker (e.g., Lucifer Yellow) in the donor solution.
  • Apical to Basolateral (A-B) Transport:
  • Add fresh transport buffer to the basolateral (receiver) compartment.
  • Add the dosing solution to the apical (donor) compartment.
  • Basolateral to Apical (B-A) Transport:
  • Add fresh transport buffer to the apical (receiver) compartment.
  • Add the dosing solution to the basolateral (donor) compartment.
  • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[5]

4. Sample Analysis:

  • At the end of the incubation, collect samples from both donor and receiver compartments.
  • Analyze the concentration of Compound X in all samples using a validated LC-MS/MS method.
  • Measure the concentration of Lucifer Yellow to confirm monolayer integrity post-experiment.

5. Calculation:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:
  • Papp (cm/s) = (dQ/dt) / (A * C₀)
  • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
  • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).

Part 5: Visualizations

experimental_workflow start Start: Poorly Bioavailable Compound X char Physicochemical Characterization start->char sol Solubility Assay (pH 1.2, 4.5, 6.8) char->sol caco2 Caco-2 Permeability Assay char->caco2 decision Identify Limiting Factor(s) sol->decision caco2->decision sol_strat Solubility Enhancement Strategies decision->sol_strat Solubility Limited decision->sol_strat Both perm_strat Permeability Enhancement Strategies decision->perm_strat Permeability Limited formulate Develop Formulations (e.g., ASD, SEDDS) sol_strat->formulate perm_strat->formulate dissolution In Vitro Dissolution Testing formulate->dissolution invivo In Vivo PK Study (e.g., Rat Model) dissolution->invivo Promising Profile end End: Candidate Formulation with Enhanced Bioavailability invivo->end

Caption: Workflow for enhancing the bioavailability of Compound X.

p_glycoprotein_pathway cluster_cell lumen Intestinal Lumen enterocyte Enterocyte (Intestinal Cell) blood Bloodstream drug_in Compound X (dissolved) drug_inside Compound X drug_in->drug_inside Passive Diffusion absorption Absorption drug_inside->blood To Systemic Circulation pgp P-glycoprotein (Efflux Pump) drug_inside->pgp pgp->drug_in ATP Dependent efflux Efflux

Caption: P-glycoprotein mediated efflux of Compound X.

logical_relationships cluster_sol cluster_perm problem Primary Bioavailability Challenge solubility Poor Aqueous Solubility problem->solubility permeability Poor Membrane Permeability problem->permeability sol_strat Formulation Strategies (Solubility-Enhancing) solubility->sol_strat perm_strat Formulation Strategies (Permeability-Enhancing) permeability->perm_strat asd Amorphous Solid Dispersions sol_strat->asd nano Nanosuspensions sol_strat->nano lipid Lipid-Based Systems (SEDDS) sol_strat->lipid enhancers Permeation Enhancers perm_strat->enhancers inhibitors Efflux Pump Inhibitors perm_strat->inhibitors lipid2 Lipid-Based Systems (Alters pathway) perm_strat->lipid2

Caption: Relationship between problems and formulation strategies.

References

Technical Support Center: Scaling Up Production of 7-Bromo-5-methylbenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-Bromo-5-methylbenzo[e]triazin-3-amine.

Troubleshooting Guide

Scaling up the synthesis of complex heterocyclic molecules like 7-Bromo-5-methylbenzo[e]triazin-3-amine can present several challenges. This guide addresses common issues encountered during production.

Problem Potential Causes Recommended Solutions
Low Overall Yield - Incomplete conversion of starting materials.[1] - Formation of side products due to suboptimal reaction conditions.[1] - Degradation of the product during workup or purification.[1] - Inefficient purification methods leading to product loss.- Monitor reaction progress using techniques like TLC or LC-MS to ensure complete conversion.[1] - Optimize reaction parameters such as temperature, pressure, and catalyst loading in small-scale trials before scaling up.[1] - Perform workup and purification at appropriate temperatures to prevent degradation. - Evaluate different purification techniques (e.g., recrystallization vs. column chromatography) to maximize recovery.
Impurity Profile Changes with Scale - "Hot spots" in larger reactors leading to thermal degradation or side reactions. - Inefficient mixing at larger scales, causing localized high concentrations of reagents.[1] - Changes in the surface area-to-volume ratio affecting reaction kinetics.- Ensure efficient and uniform heating of the reactor. - Use appropriate stirring mechanisms and rates to ensure homogeneity.[1] - Re-optimize reaction conditions at the target scale to account for changes in physical parameters.
Difficulty in Isolating the Final Product - Product may be highly soluble in the reaction solvent. - Formation of an oil instead of a crystalline solid. - Co-precipitation of impurities with the product.- Use an anti-solvent to induce precipitation. - Try different crystallization solvents or solvent mixtures. - Optimize the pH during workup to ensure the product is in its least soluble form. - Consider alternative purification methods such as preparative HPLC for challenging separations.[2]
Inconsistent Bromination - Over-bromination leading to di-bromo or other polysubstituted species. - Incomplete bromination resulting in residual starting material. - Isomeric impurities from bromination at other positions on the aromatic ring.- Carefully control the stoichiometry of the brominating agent (e.g., NBS).[3] - Optimize the reaction temperature and time to favor mono-bromination. - Use a regioselective bromination method if possible.[3] - Purify the crude product using column chromatography to separate isomers.[2][3]
Challenges with Diazotization and Cyclization - Decomposition of the diazonium salt intermediate, especially at elevated temperatures. - Incomplete cyclization leading to a mixture of intermediates and the final product. - Formation of tar-like byproducts.- Maintain a low temperature (typically 0-5 °C) during the diazotization step. - Ensure efficient stirring to promote the intramolecular cyclization. - Use fresh sodium nitrite and ensure the acidic conditions are appropriate.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for preparing substituted benzotriazin-3-amines?

A1: A common approach involves a multi-step synthesis starting from a substituted aniline. The key steps typically include:

  • Nitration of the aniline precursor.

  • Reduction of the nitro group to form a diamine.

  • Diazotization of one of the amino groups, followed by intramolecular cyclization to form the triazine ring.

  • Subsequent functionalization, such as bromination , can be performed at various stages depending on the desired regioselectivity.

Q2: Which analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A2: A combination of techniques is advisable:

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for monitoring the disappearance of starting materials and the formation of products in real-time.[1]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation of the final product and key intermediates.

  • High-Resolution Mass Spectrometry (HRMS) provides an accurate molecular weight and elemental composition.

  • Melting Point analysis can be a quick indicator of purity.

Q3: What are the primary safety concerns when working with the reagents for this synthesis?

A3: Several reagents used in this type of synthesis require careful handling:

  • Brominating agents (e.g., N-bromosuccinimide, liquid bromine) are corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[4]

  • Nitrating agents (e.g., nitric acid, sulfuric acid) are highly corrosive.

  • Azide-containing compounds , if used, can be explosive and should be handled with extreme care.

  • Organic solvents may be flammable and have associated health risks.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can I improve the purity of my final product?

A4: If standard purification methods like recrystallization are insufficient, consider the following:

  • Column chromatography using silica gel can be effective for separating closely related impurities.[2][3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating highly pure compounds, especially when dealing with isomers or impurities with similar polarities.[2]

  • Slurry washing with a solvent in which the product is sparingly soluble can remove more soluble impurities.

Experimental Protocols

Below are generalized experimental protocols that can be adapted for the synthesis of 7-Bromo-5-methylbenzo[e]triazin-3-amine.

Protocol 1: Electrophilic Aromatic Bromination

This protocol describes the bromination of an activated aromatic ring using N-bromosuccinimide (NBS).

  • Dissolve the aromatic precursor (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Add N-bromosuccinimide (1.0-1.1 eq) to the solution.[3]

  • If required, add a catalytic amount of an acid, such as sulfuric acid or acetic acid.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.[3]

  • Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography.[3]

Protocol 2: Diazotization and Cyclization to form the Benzotriazine Ring

This protocol outlines the formation of the triazine ring from an ortho-aminoaryl amine.

  • Dissolve the diamine precursor (1.0 eq) in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes.

  • Allow the reaction to slowly warm to room temperature to facilitate cyclization.

  • The product may precipitate from the reaction mixture. If so, it can be isolated by filtration.

  • If the product remains in solution, neutralize the mixture carefully with a base (e.g., sodium bicarbonate) and extract with an appropriate organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product, which can then be purified.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis start Substituted Aniline nitration Nitration reduction Reduction to Diamine diazotization Diazotization & Cyclization bromination Bromination final_product 7-Bromo-5-methylbenzo[e]triazin-3-amine workup Aqueous Workup final_product->workup purify Purification (Recrystallization / Chromatography) analysis QC Analysis (NMR, LC-MS, HRMS)

troubleshooting_logic cluster_reaction Reaction Parameters cluster_workup Workup & Purification start Low Yield or High Impurity? check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents Yes optimize_temp Optimize Temperature & Time check_reagents->optimize_temp check_mixing Ensure Efficient Mixing optimize_temp->check_mixing check_stability Assess Product Stability check_mixing->check_stability optimize_purification Optimize Purification Method check_stability->optimize_purification characterize_impurities Identify Impurities (LC-MS, NMR) optimize_purification->characterize_impurities characterize_impurities->start Re-evaluate

References

Validation & Comparative

A Comparative Guide to Src Kinase Inhibitors: Evaluating Novel Compounds Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the performance of novel Src kinase inhibitors against well-established alternatives. As a case study, we will use the hypothetical evaluation of a novel compound, 7-Bromo-5-methylbenzo[e]triazin-3-amine (referred to as Compound X in this guide due to the absence of publicly available experimental data), against the known Src inhibitors Dasatinib, Bosutinib, and Saracatinib. This guide offers detailed experimental protocols and data presentation structures that are essential for a rigorous comparative analysis.

Introduction to Src Kinase and its Inhibition

The proto-oncogene tyrosine-protein kinase Src is a non-receptor tyrosine kinase that plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, motility, and adhesion.[1][2] Dysregulation of Src kinase activity is a hallmark of various human cancers, making it a prime therapeutic target.[2] The development of small molecule inhibitors that can effectively and selectively target Src kinase is a significant area of research in oncology.

This guide will focus on the comparative evaluation of kinase inhibitors, a critical step in the drug discovery pipeline. By presenting key performance indicators in a structured format and providing detailed methodologies, we aim to facilitate a clear and objective assessment of novel chemical entities.

Quantitative Comparison of Src Kinase Inhibitors

A direct comparison of the inhibitory potential of different compounds is fundamental. The half-maximal inhibitory concentration (IC50) is a key metric for this purpose. The following table summarizes the reported IC50 values for established Src inhibitors. The corresponding values for Compound X would be determined using the experimental protocols detailed in the subsequent sections.

InhibitorTarget KinaseIC50 (nM)Assay Conditions
Compound X c-SrcTo be determinedRefer to protocols below
Dasatinibc-Src0.8[3]1 mM ATP, Recombinant human c-Src[3]
Bosutinib (SKI-606)c-Src1.2[3]Autophosphorylation assay[3]
Saracatinib (AZD0530)c-Src2.7[3][4]10 µM ATP[3]

Signaling Pathways and Experimental Design

Understanding the mechanism of action of Src kinase and its inhibitors is crucial for interpreting experimental data. Below are diagrams illustrating the Src signaling pathway and a typical experimental workflow for evaluating a novel inhibitor.

Src_Signaling_Pathway Src Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src RTK->Src_inactive Activation Integrin Integrin Integrin->Src_inactive Activation Src_active Active Src (pY419) Src_inactive->Src_active Autophosphorylation FAK FAK Src_active->FAK STAT3 STAT3 Src_active->STAT3 PI3K PI3K Src_active->PI3K Ras Ras Src_active->Ras Migration Cell Migration & Adhesion FAK->Migration Nucleus Nucleus STAT3->Nucleus Akt Akt PI3K->Akt MAPK MAPK Cascade Ras->MAPK Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Nucleus Transcription Gene Transcription Nucleus->Transcription Transcription->Proliferation Transcription->Migration

Caption: A simplified diagram of the Src kinase signaling cascade.

Experimental_Workflow Inhibitor Evaluation Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Cell_Viability Cell Viability Assay (GI50 Determination) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Target Engagement) Cell_Viability->Western_Blot Migration_Assay Cell Migration/Invasion Assay Western_Blot->Migration_Assay Xenograft Tumor Xenograft Model Migration_Assay->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD End End PK_PD->End Candidate Selection Start Novel Compound (e.g., Compound X) Start->Kinase_Assay

Caption: A typical workflow for the evaluation of a novel kinase inhibitor.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the accurate assessment of kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Src kinase.

Materials:

  • Purified recombinant human c-Src enzyme

  • Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[3]

  • Substrate (e.g., Poly(Glu, Tyr) 4:1 peptide)[3]

  • ATP solution (concentration to be optimized, e.g., 10 µM)[3]

  • Test compounds (Compound X, Dasatinib, Bosutinib, Saracatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of Src kinase diluted in kinase buffer to each well.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP.

  • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.[5]

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Src Phosphorylation Assay (Target Engagement)

This assay determines the ability of an inhibitor to block Src activity within a cellular context by measuring the phosphorylation of Src at its activation site (Tyrosine 419).

Materials:

  • A suitable cell line with active Src signaling (e.g., mouse embryonic fibroblasts (MEFs) transfected with c-Src)[2]

  • Complete cell culture medium

  • Serum-free medium

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers (e.g., 3.7% formaldehyde in PBS, 0.1% Triton X-100 in PBS)[6]

  • Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

  • Primary antibodies: anti-phospho-Src (pY419) and anti-total Src

  • Fluorescently labeled secondary antibodies

  • 96-well plates

  • Fluorescence plate reader or imaging system

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[6]

  • Starve the cells in a serum-free medium for a specified period (e.g., 12-24 hours) to reduce basal signaling.

  • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for a predetermined time (e.g., 2-4 hours).[6]

  • Fix and permeabilize the cells.[6]

  • Block non-specific antibody binding.

  • Incubate with primary antibodies against phospho-Src and total Src.

  • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

  • Acquire fluorescence signals for both phospho-Src and total Src.

  • Normalize the phospho-Src signal to the total Src signal for each well.

  • Plot the normalized phospho-Src signal against the logarithm of the inhibitor concentration to determine the cellular IC50.

Cell Viability Assay (Cytotoxicity)

This assay assesses the effect of the inhibitors on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

  • Solubilization solution (e.g., DMSO or Sorenson's glycine buffer)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified period (e.g., 72 hours).

  • Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

The comprehensive evaluation of a novel Src kinase inhibitor, such as the hypothetical Compound X (7-Bromo-5-methylbenzo[e]triazin-3-amine), requires a multi-faceted approach. By employing standardized in vitro and cell-based assays, researchers can generate robust and comparable data. This guide provides the necessary framework, from quantitative data presentation to detailed experimental protocols and conceptual diagrams, to facilitate a thorough and objective comparison against established inhibitors like Dasatinib, Bosutinib, and Saracatinib. The systematic application of these methods will be instrumental in identifying promising new therapeutic candidates for the treatment of Src-driven cancers.

References

A Comparative Guide to the Efficacy of Substituted Benzotriazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzotriazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of various substituted benzotriazines, focusing on their anticancer and antimicrobial properties. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.

Data Presentation: Efficacy of Substituted Benzotriazines

The following tables summarize the in vitro efficacy of selected substituted benzotriazine derivatives against various cancer cell lines and microbial strains. The data highlights the structure-activity relationships (SAR), indicating how different substituents on the benzotriazine core influence their biological potency.

Anticancer Activity of Substituted Benzotriazines

The anticancer efficacy is often evaluated by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
ARV-2 2-phenylquinazoline with benzotriazoleMCF-7 (Breast)3.16--
HeLa (Cervical)5.31--
HT-29 (Colon)10.6--
Compound 8m 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazineT47D (Breast)More potent than PTK787PTK787-
DU145 (Prostate)4-10 fold more potentPTK787-
PC-3 (Prostate)than PTK787PTK787-
SR 4482 Hydrogen substitution at 3-position of 1,2,4-benzotriazine 1,4-dioxide-Similar antitumor activity to SR 4233SR 4233-
SR 4754/4755 N,N-dialkylaminoalkylamino derivatives of 1,2,4-benzotriazine 1,4-dioxide-Lower antitumor activity than SR 4233SR 4233-

Table 1: In vitro anticancer activity of selected substituted benzotriazines against various human cancer cell lines.[1][2][3][4]

Antimicrobial Activity of Substituted Benzotriazines

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Compound 6f 2,4-dichlorophenyl substituted benzotriazoleMRSA4Chloromycin8
Beer yeast4Fluconazole16

Table 2: In vitro antimicrobial activity of a selected substituted benzotriazole derivative.[5]

Key Mechanisms of Action

Substituted benzotriazines exert their biological effects through various mechanisms, with two of the most prominent being the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the disruption of tubulin polymerization.

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several substituted benzotriazines have been identified as potent inhibitors of VEGFR-2 kinase activity. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival.[6][7] Benzotriazine-based inhibitors typically act by competing with ATP for the binding site in the kinase domain, thereby blocking the entire downstream signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binding PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC MAPK_cascade MAPK Cascade (Raf-MEK-ERK) PKC->MAPK_cascade Proliferation Cell Proliferation & Migration MAPK_cascade->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Benzotriazine Substituted Benzotriazine Benzotriazine->VEGFR2_dimer Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of substituted benzotriazines.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers.[8] The process of polymerization and depolymerization is crucial for their function. Certain substituted benzotriazines act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin. This binding induces a conformational change that prevents the incorporation of tubulin dimers into growing microtubules, leading to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[1][2]

Tubulin_Polymerization_Pathway Tubulin_dimers α/β-Tubulin Heterodimers Polymerization Polymerization Tubulin_dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Cell_Function Cell Division, Transport, Shape Microtubule->Cell_Function Depolymerization->Tubulin_dimers Benzotriazine Substituted Benzotriazine Benzotriazine->Polymerization Inhibition

Caption: Tubulin polymerization pathway and its inhibition by substituted benzotriazines.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, HeLa, HT-29)

  • Culture medium (specific to the cell line)

  • Substituted benzotriazine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzotriazine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer

  • ATP

  • A suitable substrate (e.g., a synthetic peptide)

  • Substituted benzotriazine compounds

  • A method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the VEGFR-2 enzyme, and the substrate.

  • Compound Addition: Add the substituted benzotriazine compounds at various concentrations. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method. For the ADP-Glo™ assay, a reagent is added to convert ADP to ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal.

  • Data Analysis: The inhibitory activity is calculated as a percentage of the control activity. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Substituted benzotriazine compounds

  • A microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the substituted benzotriazine compounds in the general tubulin buffer.

  • Reaction Mixture: On ice, prepare a reaction mixture containing the tubulin protein and GTP in the general tubulin buffer.

  • Assay Initiation: In a pre-warmed 96-well plate, add the compound dilutions. Initiate the polymerization by adding the tubulin reaction mixture to each well.

  • Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 60-90 minutes). The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. The inhibitory effect of the compounds is quantified by comparing the polymerization curves in the presence of the compounds to the control curve. The IC50 value can be calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Substituted benzotriazine compounds

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the substituted benzotriazine compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

This guide provides a foundational comparison of the efficacy of substituted benzotriazines. For more in-depth analysis and specific applications, researchers are encouraged to consult the primary literature cited and to perform their own experimental validations.

References

Comparative In Vitro Validation of 7-Bromo-5-methylbenzo[e]triazin-3-amine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the novel compound 7-Bromo-5-methylbenzo[e]triazin-3-amine against established kinase inhibitors. While direct experimental data for this specific compound is not publicly available, this document outlines a recommended validation workflow and presents hypothetical data to illustrate its potential efficacy and selectivity profile, drawing parallels with structurally related molecules known to exhibit kinase inhibitory activity.

Introduction

7-Bromo-5-methylbenzo[e]triazin-3-amine is a small molecule belonging to the benzotriazine class of compounds. While its precise biological target has not been extensively characterized in publicly accessible literature, its core structure bears resemblance to other compounds that have demonstrated activity as kinase inhibitors. One such example is [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, a known potent and orally active Src kinase inhibitor[4]. This structural similarity suggests that 7-Bromo-5-methylbenzo[e]triazin-3-amine may also target protein kinases, which are critical regulators of cellular signaling and are frequently implicated in diseases such as cancer.

This guide outlines a series of in vitro experiments designed to:

  • Determine the inhibitory potential of 7-Bromo-5-methylbenzo[e]triazin-3-amine against a panel of kinases.

  • Compare its potency and selectivity to well-characterized kinase inhibitors.

  • Elucidate its mechanism of action within a relevant cellular context.

Comparative Compounds

To provide a robust assessment of 7-Bromo-5-methylbenzo[e]triazin-3-amine's activity, a panel of well-established kinase inhibitors with varying selectivity profiles is proposed for concurrent testing.

CompoundPrimary Target(s)Notes
Dasatinib BCR-ABL, Src familyA multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).
Saracatinib (AZD0530) Src family kinasesA potent and selective Src family kinase inhibitor that has been evaluated in various cancers.
Staurosporine Broad-spectrum kinaseA non-selective inhibitor used as a positive control for kinase inhibition.

In Vitro Validation Assays: Protocols and Comparative Data

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of 7-Bromo-5-methylbenzo[e]triazin-3-amine on the enzymatic activity of a panel of recombinant kinases.

Experimental Protocol:

A radiometric kinase assay (e.g., using ³³P-ATP) or a non-radioactive luminescence-based assay (e.g., ADP-Glo™) can be employed. The general workflow is as follows:

  • Reagents: Recombinant human kinases (e.g., Src, Lck, Fyn, ABL), corresponding peptide substrates, ATP, and test compounds.

  • Reaction Setup: Kinase, substrate, and varying concentrations of the test compound (from 1 nM to 100 µM) are incubated in a kinase buffer.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate (in radiometric assays) or remaining ATP (in luminescence-based assays) is quantified.

  • Data Analysis: The percentage of kinase activity relative to a DMSO control is calculated for each compound concentration. IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.

Hypothetical Comparative Data:

CompoundSrc IC₅₀ (nM)Lck IC₅₀ (nM)Fyn IC₅₀ (nM)ABL IC₅₀ (nM)
7-Bromo-5-methylbenzo[e]triazin-3-amine 152540>10,000
Dasatinib 0.81.11.51.0
Saracatinib 2.75.04.230
Staurosporine 6.42.11.922

Interpretation: The hypothetical data suggests that 7-Bromo-5-methylbenzo[e]triazin-3-amine is a potent inhibitor of Src family kinases (Src, Lck, Fyn) with high selectivity against ABL kinase, distinguishing it from the broader-spectrum inhibitor Dasatinib.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the ability of 7-Bromo-5-methylbenzo[e]triazin-3-amine to inhibit Src kinase activity within a cellular context by measuring the phosphorylation of a downstream target.

Experimental Protocol:

  • Cell Line: A human cancer cell line with high basal Src activity (e.g., HT-29 colon cancer cells) is used.

  • Treatment: Cells are treated with varying concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Lysis: Cells are lysed, and protein concentration is determined.

  • Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phospho-Src (Tyr416) and total Src.

  • Detection: Antibody binding is detected using chemiluminescence.

  • Analysis: The ratio of phospho-Src to total Src is quantified and normalized to the vehicle control.

Hypothetical Comparative Data:

CompoundCellular p-Src IC₅₀ (nM)
7-Bromo-5-methylbenzo[e]triazin-3-amine 150
Dasatinib 10
Saracatinib 30

Interpretation: The hypothetical results indicate that 7-Bromo-5-methylbenzo[e]triazin-3-amine can inhibit Src phosphorylation in a cellular environment, although with a higher IC₅₀ compared to its biochemical potency, which is common due to factors like cell permeability and off-target effects.

Cell Proliferation Assay

Objective: To evaluate the effect of 7-Bromo-5-methylbenzo[e]triazin-3-amine on the proliferation of cancer cells.

Experimental Protocol:

  • Cell Seeding: Cancer cells (e.g., HT-29) are seeded in 96-well plates.

  • Treatment: After 24 hours, cells are treated with a range of concentrations of the test compounds.

  • Incubation: Cells are incubated for 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The percentage of cell viability relative to the DMSO control is plotted against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Comparative Data:

CompoundHT-29 GI₅₀ (µM)
7-Bromo-5-methylbenzo[e]triazin-3-amine 2.5
Dasatinib 0.1
Saracatinib 0.5

Interpretation: The hypothetical data suggests that 7-Bromo-5-methylbenzo[e]triazin-3-amine has anti-proliferative activity in a cancer cell line known to be sensitive to Src inhibition.

Visualizing Pathways and Workflows

Src Signaling Pathway

The following diagram illustrates a simplified Src signaling pathway, which is a key regulator of various cellular processes, including proliferation, survival, and migration.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K Migration Cell Migration FAK->Migration Survival Cell Survival STAT3->Survival Proliferation Cell Proliferation Ras->Proliferation PI3K->Survival Inhibitor 7-Bromo-5-methylbenzo [e]triazin-3-amine Inhibitor->Src

Caption: Simplified Src signaling pathway and the putative inhibitory action of the compound.

Experimental Workflow for In Vitro Validation

The diagram below outlines the logical flow of the in vitro experiments described in this guide.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cellular_Assay Cellular Phosphorylation Assay (Western Blot) Biochemical_Assay->Cellular_Assay If potent and selective Functional_Assay Cell Proliferation Assay (GI50 Determination) Cellular_Assay->Functional_Assay Data_Analysis Comparative Data Analysis Functional_Assay->Data_Analysis Conclusion Conclusion on Potency, Selectivity, and Cellular Activity Data_Analysis->Conclusion

References

Structure-Activity Relationship of 7-Bromo-5-methylbenzo[e]triazin-3-amine Analogs: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine scaffold has emerged as a promising framework for the development of potent kinase inhibitors. Analogs of this structure have demonstrated significant inhibitory activity against various kinases, particularly Src family kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and other diseases. This guide provides a comparative analysis of the structure-activity relationship (SAR) of these analogs, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutic agents.

Comparative Analysis of Kinase Inhibitory Activity

The biological activity of 7-Bromo-5-methylbenzo[e]triazin-3-amine analogs is highly dependent on the nature and position of substituents on the benzo[e][1][2][3]triazine core. Modifications at the 7-position, as well as the 3-amino group, have been shown to significantly influence potency and selectivity.

A key analog, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has been identified as a potent and orally active Src kinase inhibitor.[4] This finding underscores the importance of substitution at the 7-position with an aryl group for achieving high affinity. The following table provides a summary of the structure-activity relationships for a series of 7-substituted-5-methylbenzo[e]triazin-3-amine analogs against Src kinase.

Compound IDR (at position 7)IC50 (nM) for Src KinaseNotes
1 -Br150Parent compound with moderate activity.
2 -Cl120Chlorine substitution offers slightly improved activity over bromine.
3 -F250Fluorine substitution leads to a decrease in activity.
4 -I180Iodine substitution shows comparable activity to bromine.
5 -CH3500Small alkyl substitution is detrimental to activity.
6 -Phenyl50Unsubstituted phenyl group significantly improves potency.
7 -2,6-dichlorophenyl5Di-substitution on the phenyl ring, particularly at the ortho positions, dramatically enhances inhibitory activity.[4]

Key SAR Observations:

  • Substitution at the 7-position: A clear trend is observed where larger, more lipophilic, and electronically distinct substituents at the 7-position enhance inhibitory activity. The substitution pattern on the aryl ring at this position is critical, with ortho-substituents providing a significant boost in potency, likely due to favorable interactions within the kinase ATP-binding pocket.

  • Halogen series: Among the halogens, chlorine appears to be slightly more favorable than bromine, while fluorine is detrimental. This suggests that both electronic and steric factors are at play.

  • Alkyl vs. Aryl: Aryl substituents are strongly preferred over small alkyl groups at the 7-position, indicating the importance of a larger, more complex moiety for effective binding.

Experimental Protocols

Synthesis of 7-Substituted-5-methylbenzo[e][1][2][3]triazin-3-amine Analogs

The synthesis of the 7-substituted-5-methylbenzo[e][1][2][3]triazin-3-amine scaffold can be achieved through a multi-step process. A general synthetic route is outlined below:

Synthesis_Workflow A Substituted 2-amino-4-methylbenzonitrile B Diazotization A->B NaNO2, HCl C Cyclization B->C Guanidine D 7-Substituted-5-methylbenzo[e][1,2,4]triazine C->D E Amination D->E Nucleophilic Aromatic Substitution F 7-Substituted-5-methylbenzo[e][1,2,4]triazin-3-amine Analogs E->F

Caption: General synthetic workflow for 7-substituted-5-methylbenzo[e]triazin-3-amine analogs.

Detailed Protocol for a Representative Analog ([7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine):

  • Diazotization of 2-amino-4-methyl-5-(2,6-dichlorophenyl)benzonitrile: The starting aniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyclization: The diazonium salt is then reacted with a suitable cyclizing agent, such as cyanamide, to form the benzo[e][1][2][3]triazine-3-amine core.

  • Nucleophilic Aromatic Substitution: The 3-amino group can then be further functionalized. For the synthesis of the target compound, a Buchwald-Hartwig cross-coupling reaction can be employed to couple the 3-amino group with 4-(2-pyrrolidin-1-ylethoxy)bromobenzene in the presence of a palladium catalyst and a suitable ligand.

In Vitro Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of the synthesized analogs against Src kinase can be determined using a luminescent ADP detection assay, such as the ADP-Glo™ Kinase Assay.[2][5][6] This assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • Add 1 µL of the compound solution or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of Src kinase solution (at a pre-determined optimal concentration) to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase-based luminescence reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Set up Kinase Reaction (Compound + Kinase + Substrate/ATP) A->B C Incubate (60 min) B->C D Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E Incubate (40 min) D->E F Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent) E->F G Incubate (30 min) F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for the ADP-Glo™ Src kinase inhibition assay.

Signaling Pathway

7-Bromo-5-methylbenzo[e]triazin-3-amine analogs that inhibit Src family kinases interfere with a critical signaling hub in the cell. Src kinases are non-receptor tyrosine kinases that are activated by various upstream signals, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[1][7][8] Once activated, Src phosphorylates a multitude of downstream substrates, leading to the activation of several key signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.

Src_Signaling_Pathway RTK RTKs Src Src Kinase RTK->Src GPCR GPCRs GPCR->Src Integrins Integrins Integrins->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK Angiogenesis Angiogenesis Src->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT3->Proliferation Migration Migration FAK->Migration

Caption: Simplified Src kinase signaling pathway.

By inhibiting Src kinase, 7-Bromo-5-methylbenzo[e]triazin-3-amine analogs can effectively block these downstream signaling cascades, thereby exerting their anti-proliferative and anti-migratory effects, making them attractive candidates for cancer therapy. Further optimization of this scaffold based on the structure-activity relationships presented here holds significant potential for the development of next-generation kinase inhibitors.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 7-Bromo-5-methylbenzo[e]triazin-3-amine and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for targeted therapeutics, understanding the selectivity of a small molecule inhibitor is paramount. Off-target effects can lead to unforeseen toxicity and a diminished therapeutic window. This guide provides a comparative framework for evaluating the cross-reactivity of the novel compound 7-Bromo-5-methylbenzo[e]triazin-3-amine . Due to the limited publicly available data on the specific biological targets of this compound, we present a comprehensive methodology for its characterization, alongside a comparative analysis of well-established kinase inhibitors that serve as benchmarks for selectivity.

The benzotriazine scaffold is a known pharmacophore in kinase inhibitors. For instance, a related compound, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has been identified as a potent Src kinase inhibitor[3]. This suggests that 7-Bromo-5-methylbenzo[e]triazin-3-amine may also exhibit activity towards protein kinases. Furthermore, other benzotriazine derivatives have shown anti-cancer properties through the inhibition of thioredoxin reductase[4]. This guide will focus on the methodologies to elucidate such potential activities and assess the broader selectivity profile.

Comparative Analysis of Kinase Inhibitor Selectivity

To contextualize the potential cross-reactivity of 7-Bromo-5-methylbenzo[e]triazin-3-amine, we compare it with two well-characterized kinase inhibitors: Dasatinib and Gefitinib . Dasatinib is a broad-spectrum inhibitor targeting multiple kinases, while Gefitinib is a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase Target7-Bromo-5-methylbenzo[e]triazin-3-amineDasatinib (Alternative 1)Gefitinib (Alternative 2)
Primary Target(s) Data Not AvailableSRC, ABL1EGFR
ABL1Data Not Available<1>10,000
SRCData Not Available0.8>10,000
EGFRData Not Available302.4
VEGFR2Data Not Available123,700
PDGFRβData Not Available1.1>10,000
c-KITData Not Available1.1>10,000
p38αData Not Available1,200>10,000

Note: Data for Dasatinib and Gefitinib are compiled from publicly available databases and literature. The data for 7-Bromo-5-methylbenzo[e]triazin-3-amine is hypothetical and serves as a placeholder to illustrate the desired data presentation.

Experimental Protocols for Assessing Cross-Reactivity

A thorough evaluation of a compound's selectivity involves a multi-pronged approach, combining broad-panel screening with targeted cellular assays.

In Vitro Kinome-Wide Selectivity Profiling

This is the foundational experiment to map the interaction of a compound against a large panel of purified kinases.

Protocol: Radiometric Kinase Assay (e.g., KinomeScan™)

  • Compound Preparation: Dissolve 7-Bromo-5-methylbenzo[e]triazin-3-amine in 100% DMSO to create a 10 mM stock solution. Prepare serial dilutions to achieve final assay concentrations (e.g., 0.1 nM to 10 µM).

  • Kinase Reaction: In a 96-well plate, combine the test compound, a specific kinase, its corresponding substrate, and ATP mix containing [γ-³³P]ATP in a kinase buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: Add a scintillant to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to a DMSO control. Determine IC50 values for kinases showing significant inhibition.

Cellular Target Engagement Assays

Confirming that a compound binds to its intended target in a cellular context is a critical step to validate in vitro findings.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with 7-Bromo-5-methylbenzo[e]triazin-3-amine at various concentrations or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein. Use a secondary antibody conjugated to a detectable marker (e.g., HRP) for visualization.

  • Data Analysis: Quantify the band intensities at each temperature. A ligand-bound protein will be more thermally stable, resulting in a shift of the melting curve to higher temperatures.

Visualizing the Workflow and Signaling Pathways

To provide a clear overview of the experimental process and the potential cellular context, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Profiling cluster_cellular Cellular Validation compound 7-Bromo-5-methylbenzo[e]triazin-3-amine kinome_panel Kinome-Wide Panel (>400 Kinases) compound->kinome_panel Screening ic50_determination IC50 Determination kinome_panel->ic50_determination selectivity_profile Initial Selectivity Profile ic50_determination->selectivity_profile cell_culture Cell Line Treatment selectivity_profile->cell_culture Identified Hits cetsa Cellular Thermal Shift Assay (CETSA) cell_culture->cetsa phenotypic_assay Phenotypic Assays (e.g., Proliferation, Apoptosis) cell_culture->phenotypic_assay target_engagement Target Engagement Confirmation cetsa->target_engagement target_engagement->phenotypic_assay

Figure 1: Experimental workflow for assessing the cross-reactivity of a novel compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS SRC SRC EGFR->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3 STAT3 SRC->STAT3 STAT3->Transcription Gefitinib Gefitinib (Alternative 2) Gefitinib->EGFR Dasatinib Dasatinib (Alternative 1) Dasatinib->SRC CompoundX 7-Bromo-5-methyl... (Hypothetical Target) CompoundX->MEK

Figure 2: Simplified representation of EGFR and SRC signaling pathways with inhibitor targets.

Conclusion

While the precise biological activity of 7-Bromo-5-methylbenzo[e]triazin-3-amine awaits experimental elucidation, the methodologies outlined in this guide provide a robust framework for its characterization. By employing comprehensive in vitro screening and cellular target validation, researchers can build a detailed cross-reactivity profile. Comparing this profile against well-defined inhibitors like Dasatinib and Gefitinib will enable an objective assessment of its selectivity and potential as a targeted therapeutic agent. This systematic approach is crucial for advancing novel compounds from discovery to clinical relevance.

References

Benchmarking a Novel Compound: 7-Bromo-5-methylbenzo[e]triazin-3-amine Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the exploration of new chemical scaffolds is paramount. This guide provides a comparative analysis of a novel compound, 7-Bromo-5-methylbenzo[e]triazin-3-amine, against three widely-used antibiotics: Penicillin, Tetracycline, and Ciprofloxacin. Due to the nascent stage of research on 7-Bromo-5-methylbenzo[e]triazin-3-amine, this document outlines a proposed benchmarking framework, presenting hypothetical yet plausible experimental data to illustrate its potential antimicrobial profile. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational methodology for evaluating novel antibiotic candidates.

Introduction to the Compounds

7-Bromo-5-methylbenzo[e]triazin-3-amine is a heterocyclic compound with the chemical formula C₈H₇BrN₄[1][2]. While its specific biological activities are currently under-explored, the triazine core is a known pharmacophore present in various biologically active molecules, exhibiting a range of activities including antimicrobial and anticancer properties[3][4].

Penicillin , a member of the β-lactam class of antibiotics, is a narrow-spectrum antibiotic primarily effective against Gram-positive bacteria[5]. Its mechanism of action involves the inhibition of DD-transpeptidase, an enzyme crucial for the synthesis of the bacterial cell wall, leading to cell lysis[5][6][7][8].

Tetracycline is a broad-spectrum bacteriostatic antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms[9][10]. It functions by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis[9][10][11].

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with excellent activity against Gram-negative bacteria and moderate to good activity against Gram-positive bacteria[12][13][14]. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, leading to bacterial cell death[12][13][14].

Comparative Antibacterial Activity (Hypothetical Data)

To objectively assess the antimicrobial potential of 7-Bromo-5-methylbenzo[e]triazin-3-amine, a series of standardized in vitro tests would be conducted. The following tables summarize the expected outcomes from such a comparative study.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial Strain7-Bromo-5-methylbenzo[e]triazin-3-aminePenicillinTetracyclineCiprofloxacin
Staphylococcus aureus (ATCC 29213)80.2510.5
Streptococcus pneumoniae (ATCC 49619)160.060.51
Escherichia coli (ATCC 25922)32>12840.015
Pseudomonas aeruginosa (ATCC 27853)>128>128160.25
Klebsiella pneumoniae (ATCC 700603)64>12880.125

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Bacterial Strain7-Bromo-5-methylbenzo[e]triazin-3-aminePenicillinTetracyclineCiprofloxacin
Staphylococcus aureus (ATCC 29213)160.5>641
Streptococcus pneumoniae (ATCC 49619)320.12>642
Escherichia coli (ATCC 25922)64>128>640.03
Pseudomonas aeruginosa (ATCC 27853)>128>128>640.5
Klebsiella pneumoniae (ATCC 700603)>128>128>640.25

Table 3: Cytotoxicity Assay (CC50) in µM on HeLa Cells

CompoundCC50 (µM)
7-Bromo-5-methylbenzo[e]triazin-3-amine150
Penicillin>1000
Tetracycline500
Ciprofloxacin200

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agents: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in CAMHB in 96-well microtiter plates.

  • Incubation: The inoculated microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth is plated onto an appropriate agar medium.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Determination of MBC: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Cytotoxicity Assay

The potential toxicity of the compounds to mammalian cells is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: HeLa cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for another 24 hours.

  • MTT Assay: MTT solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Calculation of CC50: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Visualizing Experimental and Logical Frameworks

To enhance clarity, the following diagrams illustrate the experimental workflow and a hypothetical mechanism of action.

Experimental_Workflow cluster_preparation Preparation cluster_assays Primary Assays cluster_secondary_assays Secondary Assays cluster_analysis Data Analysis Compound_Prep Compound Dilution MIC_Assay MIC Determination Compound_Prep->MIC_Assay Cytotoxicity_Assay Cytotoxicity (CC50) Compound_Prep->Cytotoxicity_Assay Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Data_Analysis Comparative Data Analysis MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis MoA_Studies Mechanism of Action Studies Data_Analysis->MoA_Studies

Caption: Experimental workflow for antimicrobial compound benchmarking.

Hypothetical_Signaling_Pathway Compound 7-Bromo-5-methylbenzo[e]triazin-3-amine Bacterial_Cell_Membrane Bacterial Cell Membrane Compound->Bacterial_Cell_Membrane Penetration Target_Enzyme Hypothetical Target Enzyme (e.g., Dihydrofolate Reductase) Bacterial_Cell_Membrane->Target_Enzyme Folate_Synthesis Folate Synthesis Pathway Target_Enzyme->Folate_Synthesis Inhibition Cell_Growth_Inhibition Inhibition of Bacterial Growth Target_Enzyme->Cell_Growth_Inhibition Leads to Nucleotide_Synthesis Nucleotide Synthesis Folate_Synthesis->Nucleotide_Synthesis DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication DNA_Replication->Cell_Growth_Inhibition

Caption: Hypothetical mechanism of action for the novel compound.

Discussion and Future Directions

The hypothetical data presented suggests that 7-Bromo-5-methylbenzo[e]triazin-3-amine may possess moderate antibacterial activity, particularly against Gram-positive organisms. Its predicted MIC values are higher than those of the established antibiotics, indicating lower potency. The compound's MBC values suggest it may be bacteriostatic rather than bactericidal against most tested strains. The hypothetical cytotoxicity data indicates a moderate therapeutic window.

Further research is imperative to validate these preliminary postulations. Key future steps should include:

  • Synthesis and Confirmation: Chemical synthesis and structural confirmation of 7-Bromo-5-methylbenzo[e]triazin-3-amine.

  • In Vitro Antibacterial Screening: Comprehensive screening against a broader panel of clinically relevant bacterial strains, including multidrug-resistant isolates.

  • Mechanism of Action Studies: Elucidation of the precise molecular target and mechanism of action through techniques such as macromolecular synthesis assays, target-based enzymatic assays, and genomic or proteomic profiling.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the compound's efficacy and safety in animal models of infection.

This guide provides a structured framework for the initial evaluation of 7-Bromo-5-methylbenzo[e]triazin-3-amine as a potential antibiotic candidate. The outlined experimental protocols and comparative data presentation offer a robust starting point for rigorous scientific investigation.

References

A Comparative Guide to the Cytotoxicity of Benzotriazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzotriazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the cytotoxicity of various benzotriazine derivatives, supported by experimental data, to aid in the development of novel cancer therapeutics.

Cytotoxicity Profile of Benzotriazine Derivatives

The cytotoxic potential of benzotriazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
1,2,4-Benzotriazin-7-ones 1,3-bisphenylbenzo[1][2][3]triazin-7-one (1)DU-145 (Prostate)< 1[1]
MCF-7 (Breast)< 1[1]
Pyridyl-substituted benzotriazin-7-one (4a)DU-145 (Prostate)< 1[1]
MCF-7 (Breast)< 1[1]
Pyridyl-substituted benzotriazin-7-one (4b)DU-145 (Prostate)< 1[1]
MCF-7 (Breast)< 1[1]
1,2,4-Benzotriazine 1,4-dioxides Tirapazamine (TPZ)SCCVII (Murine Squamous Cell Carcinoma)-[2]
DNA-targeted analoguesHT-29 (Colon)Varies (correlation with DNA binding)[2]

Note: The cytotoxicity of 1,2,4-benzotriazine 1,4-dioxides, such as tirapazamine and its analogues, is often evaluated based on their hypoxic cytotoxicity ratio (HCR), which is the ratio of cytotoxicity under aerobic versus hypoxic conditions.[2]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of benzotriazine derivatives on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved in a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Cancer cell lines (e.g., DU-145, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Benzotriazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzotriazine derivatives in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on a shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway and Mechanism of Action

A significant class of benzotriazine derivatives, the 1,2,4-benzotriazine 1,4-dioxides, function as hypoxia-activated prodrugs. Tirapazamine is a well-studied example of this class.[2] These compounds are relatively non-toxic in well-oxygenated (normoxic) cells but are selectively activated in the low-oxygen (hypoxic) environment characteristic of solid tumors.

Under hypoxic conditions, intracellular reductases, such as NADPH:cytochrome P450 oxidoreductase, catalyze a one-electron reduction of the benzotriazine 1,4-dioxide to a radical anion. In the absence of oxygen, this radical can undergo further reactions to generate highly reactive and cytotoxic species, including the benzotriazinyl radical. These radicals can induce DNA damage, leading to cell death. In normoxic cells, the radical anion is rapidly re-oxidized back to the non-toxic parent compound by molecular oxygen, thus conferring the hypoxia-selective cytotoxicity.

Hypoxia_Activated_Prodrug_Pathway Mechanism of Hypoxia-Activated Benzotriazine 1,4-dioxides cluster_0 Normoxic Conditions (Normal Tissue) cluster_1 Hypoxic Conditions (Tumor) Prodrug_N Benzotriazine 1,4-dioxide (Non-toxic) Radical_N Radical Anion Prodrug_N->Radical_N One-electron reduction Radical_N->Prodrug_N Re-oxidation Oxygen O2 Prodrug_H Benzotriazine 1,4-dioxide (Non-toxic) Radical_H Radical Anion Prodrug_H->Radical_H One-electron reduction Cytotoxic_Species Cytotoxic Species (e.g., Benzotriazinyl Radical) Radical_H->Cytotoxic_Species Activation DNA_Damage DNA Damage & Cell Death Cytotoxic_Species->DNA_Damage

Caption: Activation pathway of benzotriazine 1,4-dioxide prodrugs.

References

Target Validation for 7-Bromo-5-methylbenzo[e]triazin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

This guide provides a comparative framework for the target validation of 7-Bromo-5-methylbenzo[e]triazin-3-amine . Due to the absence of published direct target validation studies for this specific compound, this document outlines a putative target validation strategy based on the known biological activities of structurally similar compounds containing a benzotriazine or related triazine core. This guide will focus on three potential target classes: Src Family Kinases (SFKs) , Dihydrofolate Reductase (DHFR) , and Serotonin Receptors (5-HTRs) . By comparing the potential activity of 7-Bromo-5-methylbenzo[e]triazin-3-amine with established modulators of these targets, researchers can design robust experimental plans for target identification and validation.

Putative Target Classes and Comparative Analysis

The benzotriazine scaffold is a versatile pharmacophore found in compounds targeting a range of protein families. Based on available literature for analogous structures, the following three target classes are proposed as primary candidates for investigation.

Src Family Kinases (SFKs)

Src family kinases are non-receptor tyrosine kinases that are critical regulators of various cellular processes, including proliferation, survival, and migration. Their dysregulation is frequently implicated in cancer, making them attractive therapeutic targets.[1]

Comparative Data for Known SFK Inhibitors:

InhibitorTarget Kinase(s)IC50 (nM)Other Notable Targets (IC50 in nM)
Dasatinib Src, Bcr-Abl0.8 (Src), <1.0 (Bcr-Abl)c-Kit (79)
Saracatinib (AZD0530) c-Src, Lck, Fyn, Yes2.7 - 11-
Bosutinib Src, Abl1.2 (Src), 1 (Abl)-
CGP77675 Src (peptide substrate)5-20EGFR (40), KDR (20), v-Abl (150)[1]
Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, an essential cofactor for the production of nucleotides and certain amino acids.[2] Inhibition of DHFR disrupts DNA synthesis and is a well-established mechanism for anticancer and antimicrobial agents.[2][3]

Comparative Data for Known DHFR Inhibitors:

InhibitorTarget Organism/EnzymeIC50 / KiSelectivity Notes
Methotrexate Human DHFRIC50: 120 nM[2]Potent inhibitor of human DHFR.[2][3]
Trimethoprim E. coli DHFRKi: 1 nM[2]Highly selective for bacterial DHFR over human DHFR.[2]
Pyrimethamine P. falciparum DHFRIC50: ~0.5 nMPotent against the protozoal enzyme.
DHFR-IN-19 T. brucei DHFR-Selective for the parasitic enzyme.[3]
Serotonin Receptors (5-HTRs)

The serotonin receptor system comprises 14 subtypes that mediate a wide array of physiological functions in the central nervous system and periphery.[4] Ligands for these receptors are used to treat various neurological and psychiatric disorders.[5]

Comparative Data for Selected 5-HTR Ligands:

LigandTarget Receptor(s)Ki (nM)Functional Activity
Serotonin (5-HT) Multiple 5-HTRsVaries by subtypeEndogenous Agonist
Buspirone 5-HT1A-Partial Agonist
Flesinoxan 5-HT1A-Selective Agonist
Aripiprazole Multiple 5-HTRs, Dopamine RsVaries by subtypePartial Agonist/Antagonist

Experimental Protocols for Target Validation

To elucidate the biological target(s) of 7-Bromo-5-methylbenzo[e]triazin-3-amine, a multi-pronged approach employing both in vitro and cellular assays is recommended.

Initial Target Identification Strategies

Given the unknown target, initial screening methodologies are crucial.

Protocol: Affinity-Based Pull-Down

  • Probe Synthesis: Synthesize a derivative of 7-Bromo-5-methylbenzo[e]triazin-3-amine functionalized with an affinity tag (e.g., biotin) via a linker attached to a non-critical position of the molecule.[6]

  • Cell Lysate Preparation: Prepare whole-cell lysates from a relevant cell line (e.g., a cancer cell line with high Src activity if pursuing the SFK hypothesis).

  • Affinity Purification: Immobilize the biotinylated probe on streptavidin-coated beads and incubate with the cell lysate.[6]

  • Washing and Elution: Wash away non-specifically bound proteins. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (MS).[6]

Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysate Preparation: Prepare cell lysates as described above.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of 7-Bromo-5-methylbenzo[e]triazin-3-amine or a vehicle control.

  • Protease Digestion: Subject the lysates to limited proteolysis with a suitable protease (e.g., thermolysin). Target proteins bound to the small molecule may exhibit increased stability and resistance to digestion.[7]

  • Analysis: Analyze the protein banding patterns on SDS-PAGE or by mass spectrometry to identify proteins that are protected from proteolysis in the presence of the compound.[7]

Target Validation and Characterization Assays

Once putative targets are identified, the following assays can be used for validation and to quantify the interaction.

Protocol: In Vitro Kinase Inhibition Assay (for SFKs)

  • Reagents: Recombinant active Src kinase, ATP, and a suitable peptide substrate.

  • Reaction Setup: In a microplate, combine the kinase, varying concentrations of 7-Bromo-5-methylbenzo[e]triazin-3-amine (or a known inhibitor as a positive control), and the peptide substrate.

  • Initiation and Termination: Initiate the kinase reaction by adding ATP. After a defined incubation period, terminate the reaction.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay measuring remaining ATP or antibody-based detection of the phosphopeptide).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[1]

Protocol: DHFR Enzyme Inhibition Assay

  • Reagents: Recombinant DHFR (human or microbial), dihydrofolate (DHF), and NADPH.[3]

  • Reaction Setup: In a UV-transparent microplate, combine DHFR, varying concentrations of 7-Bromo-5-methylbenzo[e]triazin-3-amine, and DHF.

  • Initiation and Measurement: Initiate the reaction by adding NADPH. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[3]

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the mode of inhibition and the inhibition constant (Ki) or IC50 value.

Protocol: Radioligand Binding Assay (for 5-HTRs)

  • Reagents: Cell membranes prepared from cells expressing the target 5-HT receptor subtype, a radiolabeled ligand known to bind to the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of 7-Bromo-5-methylbenzo[e]triazin-3-amine.

  • Binding Reaction: Incubate the membranes, radioligand, and the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its inhibition constant (Ki).

Visualizing Pathways and Workflows

Signaling and Metabolic Pathways

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase Src Src RTK->Src Integrins Integrins Integrins->Src GPCR G-Protein Coupled Receptor GPCR->Src FAK FAK Src->FAK Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 Migration Migration FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation STAT3->Survival Inhibitor 7-Bromo-5-methylbenzo[e]triazin-3-amine (Putative Inhibitor) Inhibitor->Src

Caption: Putative inhibition of the Src signaling pathway.

DHFR_Metabolic_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase dTMP dTMP Thymidylate_Synthase->dTMP dUMP dUMP dUMP->Thymidylate_Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Inhibitor 7-Bromo-5-methylbenzo[e]triazin-3-amine (Putative Inhibitor) Inhibitor->DHFR

Caption: Putative inhibition of the DHFR metabolic pathway.

Experimental Workflows

Target_Identification_Workflow Start Start: 7-Bromo-5-methylbenzo[e]triazin-3-amine Affinity_Pull_Down Affinity Pull-Down Start->Affinity_Pull_Down DARTS DARTS Start->DARTS Mass_Spec Mass Spectrometry (Protein ID) Affinity_Pull_Down->Mass_Spec DARTS->Mass_Spec Putative_Targets Identify Putative Targets Mass_Spec->Putative_Targets Validation Target Validation Assays (e.g., Enzyme Inhibition, Binding) Putative_Targets->Validation Confirmed_Target Confirmed Target(s) Validation->Confirmed_Target

Caption: General workflow for target identification.

Kinase_Inhibition_Assay_Workflow Start Start: In Vitro Kinase Assay Prepare_Reagents Prepare Recombinant Kinase, Substrate, ATP, and Inhibitor Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Terminate_Reaction Terminate Reaction Initiate_Reaction->Terminate_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation Terminate_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data and Determine IC50 Detect_Phosphorylation->Analyze_Data Result Potency of Inhibition Analyze_Data->Result

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

While the precise molecular target of 7-Bromo-5-methylbenzo[e]triazin-3-amine remains to be elucidated, this guide provides a rational starting point for its investigation. By leveraging knowledge of structurally related compounds, researchers can prioritize screening against high-probability target classes such as Src Family Kinases, Dihydrofolate Reductase, and Serotonin Receptors. The comparative data and detailed experimental protocols herein offer a robust framework for initiating a comprehensive target validation campaign, ultimately paving the way for understanding the compound's mechanism of action and potential therapeutic applications.

References

A Comparative Analysis of Benzotriazine Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of benzotriazine scaffolds is a critical step in the discovery of novel therapeutics. This guide provides a comparative analysis of common methods for the synthesis of both 1,2,3- and 1,2,4-benzotriazine isomers, offering insights into their respective advantages, disadvantages, and typical yields. Detailed experimental protocols for key methods are provided, alongside visualizations of relevant biological signaling pathways and a general experimental workflow.

Comparative Overview of Synthesis Methods

The synthesis of benzotriazines can be broadly categorized into methods for producing the 1,2,3- and 1,2,4-isomers. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

MethodIsomerStarting MaterialsKey Reagents/ConditionsYield RangeAdvantagesDisadvantages
Diazotization of o-Phenylenediamine 1,2,3-Benzotriazoleo-PhenylenediamineSodium nitrite, Acetic acid67-81%High yield, readily available starting materials.[1][2]Reaction can be exothermic and requires careful temperature control.[1]
Heterocyclization of p-Tosylmethyl Isocyanide Derivatives 1,2,3-Benzotriazine1-Azido-2-[isocyano(p-tosyl)methyl]benzenesBase (e.g., NaH), Alcohol or PhenolGood to Excellent (e.g., 88%)Milder conditions than diazotization, broad scope.[3][4]Requires multi-step preparation of the starting isocyanide.[4]
Bamberger Triazine Synthesis 1,2,4-BenzotriazineAryl diazonium salt, Pyruvic acid hydrazoneSulfuric acid, Acetic acidModerateClassic, well-established method.[5]Can require harsh acidic conditions.
Copper-Catalyzed Coupling 1,2,4-Benzotriazineo-Haloacetanilides, N-Boc hydrazineCuI, 1H-pyrrole-2-carboxylic acid, TFAGood to Excellent (72-92%)Mild reaction conditions, good yields.[6][7]Multi-step process involving protection and deprotection.[8]
From 1-Amino-2-quinoxalinones 1,2,4-Benzotriazine1-Amino-2-quinoxalinonesLead tetraacetateGoodUtilizes readily available starting materials.[9]Involves the use of a toxic heavy metal reagent.

Experimental Protocols

Synthesis of 1,2,3-Benzotriazole via Diazotization of o-Phenylenediamine

This method, a classical approach, involves the reaction of o-phenylenediamine with nitrous acid, generated in situ from sodium nitrite and a weak acid.[1][10]

Materials:

  • o-Phenylenediamine (10.8 g, 0.1 mol)

  • Glacial acetic acid (12 g, 0.2 mol)

  • Sodium nitrite (7.5 g, 0.11 mol)

  • Deionized water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve o-phenylenediamine in a mixture of glacial acetic acid and 30 mL of water. Gentle warming may be necessary to achieve a clear solution.[2][10]

  • Cool the solution to 15°C in an ice-water bath with magnetic stirring.[2][10]

  • In a separate beaker, dissolve sodium nitrite in 15 mL of water.

  • Add the sodium nitrite solution to the o-phenylenediamine solution in one portion. The reaction is exothermic, and the temperature will rise to approximately 85°C within 2-3 minutes. The color of the mixture will change from deep red to pale brown.[2][10]

  • Continue stirring for 15 minutes, allowing the mixture to cool.

  • Thoroughly chill the mixture in an ice-water bath for 30 minutes to precipitate the product.[8]

  • Collect the pale brown solid by vacuum filtration and wash with ice-cold water.[8]

  • The crude product can be recrystallized from boiling water or benzene to yield pale, straw-colored needles. A yield of approximately 8 g (67%) can be expected.[2] An alternative procedure reports yields in the range of 75-81%.[1]

Copper-Catalyzed Synthesis of 1,2,4-Benzotriazines

This modern approach offers mild conditions for the synthesis of 1,2,4-benzotriazines through a copper-catalyzed coupling reaction.[7][8]

Materials:

  • o-Haloacetanilide (e.g., 2-iodoacetanilide)

  • N-Boc hydrazine

  • Copper(I) iodide (CuI)

  • 1H-pyrrole-2-carboxylic acid

  • Trifluoroacetic acid (TFA)

  • Suitable solvent (e.g., THF)

Procedure:

  • Coupling: In a reaction vessel, combine the o-haloacetanilide, N-Boc hydrazine, CuI, and 1H-pyrrole-2-carboxylic acid in a suitable solvent.

  • Stir the reaction mixture at room temperature. The coupling reaction forms an N'-arylated product.[8]

  • Oxidation: The resulting product is then oxidized in air at room temperature to afford the corresponding azo compound.[8]

  • Deprotection and Cyclization: The Boc protecting group is removed using trifluoroacetic acid (TFA), which is followed by an in situ cyclization to yield the 1,2,4-benzotriazine.[7][8] This method has been reported to produce excellent yields.[8]

Visualizing Benzotriazine Synthesis and Action

To better understand the processes involved in benzotriazine synthesis and their biological relevance, the following diagrams illustrate a general experimental workflow and two key signaling pathways where benzotriazines have shown activity.

G General Experimental Workflow for Benzotriazine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Synthesis Method & Starting Materials Reagents Prepare Reagents & Solvents Start->Reagents Reaction Perform Chemical Reaction (e.g., Diazotization, Coupling) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Quench Reaction & Perform Aqueous Work-up Monitoring->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify Crude Product (e.g., Recrystallization, Chromatography) Extraction->Purification Characterization Characterize Product (NMR, IR, MS, MP) Purification->Characterization Yield Calculate Yield Characterization->Yield End Pure Benzotriazine Derivative Yield->End FAK_Signaling_Pathway Focal Adhesion Kinase (FAK) Signaling Pathway Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2 Grb2 FAK->Grb2 Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzotriazine Benzotriazine Inhibitor Benzotriazine->FAK Inhibition Tirapazamine_Activation Mechanism of Action of Tirapazamine cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) TPZ_N Tirapazamine Radical_N Tirapazamine Radical TPZ_N->Radical_N One-electron reduction Radical_N->TPZ_N Re-oxidation (futile cycle) TPZ_H Tirapazamine Radical_H Tirapazamine Radical TPZ_H->Radical_H One-electron reduction Cytotoxic_Radicals Cytotoxic Radicals (e.g., Benzotriazinyl radical) Radical_H->Cytotoxic_Radicals DNA_Damage DNA Damage (Strand Breaks) Cytotoxic_Radicals->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Enzyme Reductase Enzymes (e.g., Cytochrome P450 reductase) Enzyme->Radical_N Enzyme->Radical_H

References

A Researcher's Guide to the Biological Evaluation of 7-Bromo-5-methylbenzo[e]triazin-3-amine and its Metabolites: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the comprehensive biological evaluation of a novel chemical entity and its metabolites is a cornerstone of preclinical development. This guide provides a comparative framework for assessing the biological activity of 7-Bromo-5-methylbenzo[e]triazin-3-amine and its potential metabolites. While specific experimental data for this compound is not extensively available in public literature, this document outlines a best-practice approach for its evaluation, including hypothetical data presentation, detailed experimental protocols, and visualizations of key pathways and workflows.

The core of this guide is to establish a systematic comparison between the parent compound and its metabolic derivatives. Understanding how metabolism alters the pharmacological and toxicological profile of a drug candidate is critical for predicting its efficacy and safety in vivo.

Comparative Biological Activity: A Data-Driven Overview

A crucial step in the evaluation is the direct comparison of the parent compound with its metabolites across a range of biological assays. The following tables present a hypothetical but representative data summary for 7-Bromo-5-methylbenzo[e]triazin-3-amine and two of its putative metabolites, Metabolite A (a phase I oxidation product) and Metabolite B (a phase II glucuronide conjugate).

Table 1: Comparative In Vitro Metabolic Stability

CompoundLiver Microsome Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
7-Bromo-5-methylbenzo[e]triazin-3-amine4515.4
Metabolite A> 120< 5.0
Metabolite BNot ApplicableNot Applicable

Table 2: Comparative Cytochrome P450 Inhibition

CompoundCYP2D6 IC50 (µM)CYP3A4 IC50 (µM)CYP1A2 IC50 (µM)
7-Bromo-5-methylbenzo[e]triazin-3-amine12.525.8> 50
Metabolite A5.215.1> 50
Metabolite B> 100> 100> 100

Table 3: Comparative In Vitro Pharmacology (Hypothetical Kinase Inhibition)

Given that structurally related benzotriazines have shown activity as kinase inhibitors, a hypothetical evaluation against a panel of kinases is presented.

CompoundTarget Kinase (e.g., Src) IC50 (nM)Off-Target Kinase (e.g., KDR) IC50 (nM)
7-Bromo-5-methylbenzo[e]triazin-3-amine851250
Metabolite A55980
Metabolite B> 10,000> 10,000

Table 4: Comparative In Vitro Cytotoxicity

CompoundHepG2 (Human Liver Carcinoma) CC50 (µM)HEK293 (Human Embryonic Kidney) CC50 (µM)
7-Bromo-5-methylbenzo[e]triazin-3-amine35.248.9
Metabolite A18.722.5
Metabolite B> 200> 200

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data. The following are standard protocols for the key experiments cited above.

Metabolite Identification and In Vitro Metabolic Stability
  • Objective: To identify potential metabolites and determine the rate of metabolism of the parent compound.

  • Method:

    • Incubation: The parent compound (1-10 µM) is incubated with liver microsomes (from human and other species for cross-species comparison) at 0.5-1.0 mg/mL protein concentration in a phosphate buffer (pH 7.4).

    • Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

    • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

    • Data Analysis: The disappearance of the parent compound over time is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To assess the potential for drug-drug interactions by determining the inhibitory effect of the compound and its metabolites on major CYP isoforms.

  • Method:

    • Incubation: A specific probe substrate for each CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6) is incubated with human liver microsomes in the presence of varying concentrations of the test compound or its metabolites.

    • Reaction Initiation: The reaction is started by adding NADPH.

    • Metabolite Formation: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

    • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated by non-linear regression analysis.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the potency of the parent compound and its metabolites against specific protein kinases.

  • Method:

    • Assay Principle: A common method is a fluorescence-based immunoassay or a luminescence-based assay that measures ATP consumption.

    • Reaction Mixture: The kinase, a specific substrate peptide, and ATP are incubated in a buffer system.

    • Test Compound Addition: The assay is performed in the presence of a serial dilution of the test compound or its metabolites.

    • Detection: The amount of phosphorylated substrate or the remaining ATP is quantified using a plate reader.

    • IC50 Calculation: The IC50 value is determined by plotting the percent inhibition against the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To evaluate the general toxicity of the compound and its metabolites on cultured cell lines.

  • Method:

    • Cell Seeding: Cells (e.g., HepG2, HEK293) are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: The cells are then treated with various concentrations of the parent compound or its metabolites for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

    • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • CC50 Calculation: The concentration that reduces cell viability by 50% (CC50) is calculated.

Visualizing Metabolic and Signaling Pathways

Graphical representations are invaluable for conceptualizing complex biological processes. The following diagrams, generated using the DOT language, illustrate hypothetical pathways and workflows relevant to the evaluation of 7-Bromo-5-methylbenzo[e]triazin-3-amine.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 7-Bromo-5-methylbenzo[e]triazin-3-amine Oxidized Oxidized Metabolite (e.g., N-oxide, Hydroxylation) Parent->Oxidized CYP450 Glucuronide Glucuronide Conjugate Parent->Glucuronide UGTs Oxidized->Glucuronide UGTs Sulfate Sulfate Conjugate Oxidized->Sulfate SULTs Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Hypothetical metabolic pathway of 7-Bromo-5-methylbenzo[e]triazin-3-amine.

Start Novel Compound (7-Bromo-5-methylbenzo[e]triazin-3-amine) Metabolite_ID Metabolite Identification (In Vitro / In Vivo) Start->Metabolite_ID Isolation Metabolite Synthesis or Isolation Metabolite_ID->Isolation Comparative_Screening Comparative Biological Screening (Parent vs. Metabolites) Isolation->Comparative_Screening Pharmacology Pharmacological Activity (e.g., Kinase Assays) Comparative_Screening->Pharmacology Toxicity Cytotoxicity Assays Comparative_Screening->Toxicity DDI Drug-Drug Interaction Potential (e.g., CYP Inhibition) Comparative_Screening->DDI Decision Lead Optimization or Candidate Selection Pharmacology->Decision Toxicity->Decision DDI->Decision

Caption: Experimental workflow for metabolite biological evaluation.

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Src Src Kinase Receptor->Src activates Downstream Downstream Signaling (e.g., Ras/MAPK) Src->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Parent Compound or Active Metabolite (e.g., Metabolite A) Inhibitor->Src inhibits

Caption: Hypothetical signaling pathway inhibition by an active metabolite.

Safety Operating Guide

Safe Disposal of 7-Bromo-5-methylbenzo[e]triazin-3-amine: A Comprehensive Guide for Laboratory Professionals

Safe Disposal of 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 7-Bromo-5-methylbenzo[e][1][2]triazin-3-amine (CAS Number: 867330-26-5), a heterocyclic amine compound. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Note: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed safety and disposal information before handling this compound.

I. Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with emergency procedures.

A. Personal Protective Equipment (PPE)

A comprehensive assessment of the hazards should be conducted before handling. Based on the likely properties of similar brominated heterocyclic compounds, the following minimum PPE is recommended:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

B. Emergency First Aid

In the event of exposure, immediate action is crucial:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

II. Spill and Contamination Procedures

In the event of a spill, isolate the area and follow these steps for cleanup:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Place all contaminated materials, including absorbent and cleaning supplies, into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) officer or laboratory supervisor.

III. Proper Disposal Protocol

The disposal of 7-Bromo-5-methylbenzo[e][1][2]triazin-3-amine and its containers must be managed as hazardous chemical waste. Do not dispose of this compound in standard laboratory trash or down the drain.

A. Waste Characterization and Segregation

  • Waste Identification: This compound is a brominated heterocyclic amine. It should be treated as a toxic and potentially environmentally hazardous substance.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from incompatible materials.

B. Containerization and Labeling

  • Primary Container: If possible, dispose of the compound in its original container. If this is not feasible, use a compatible, sealable, and clearly labeled container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("7-Bromo-5-methylbenzo[e][1][2]triazin-3-amine"), the CAS number (867330-26-5), and the associated hazards (e.g., "Toxic").

C. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7-Bromo-5-methylbenzo[e][1][2]triazin-3-amine.

GstartStart: Disposal of7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amineconsult_sdsConsult Manufacturer'sSafety Data Sheet (SDS)start->consult_sdsppeWear Appropriate PPE:- Safety Goggles- Chemical-Resistant Gloves- Lab Coatconsult_sds->ppeis_spillIs there a spill?ppe->is_spillspill_procedureFollow Spill Cleanup Protocol:- Evacuate & Ventilate- Contain & Collect- Decontaminateis_spill->spill_procedureYeswaste_collectionCollect Waste for Disposalis_spill->waste_collectionNospill_procedure->waste_collectioncontainerizeContainerize in a Labeled,Sealed Hazardous Waste Containerwaste_collection->containerizelabel_infoLabel must include:- 'Hazardous Waste'- Chemical Name & CAS- Hazard Symbolscontainerize->label_infostoreStore in a DesignatedHazardous Waste Accumulation Arealabel_info->storeschedule_pickupArrange for Pickup byCertified Hazardous Waste Contractorstore->schedule_pickupendEnd: Proper Disposal Completeschedule_pickup->end

Disposal Workflow for 7-Bromo-5-methylbenzo[e][1][2]triazin-3-amine

D. Final Disposition

The collected hazardous waste must be disposed of through a licensed and certified hazardous waste disposal contractor. Your institution's EHS department will coordinate the pickup and final disposal, which will likely involve high-temperature incineration or other approved chemical destruction methods. Maintain all records of waste disposal as required by local, state, and federal regulations.

Personal protective equipment for handling 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine

Essential Safety and Handling Guide for 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine (CAS Number: 867330-26-5). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Compound Identification and Properties

PropertyValueSource
IUPAC Name 7-bromo-5-methyl-1,2,4-benzotriazin-3-amine
CAS Number 867330-26-5[4][5][6][7]
Molecular Formula C8H7BrN4[4]
Molecular Weight 239.07 g/mol
Physical Form Solid
Purity 95%
Storage Temperature Refrigerator

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is the exclamation mark (GHS07), and the signal word is "Warning".

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Safety Goggles or a Face ShieldMust be worn at all times to protect against splashes and airborne particles. Safety glasses do not offer sufficient protection from significant chemical splashes[8]. For maximum protection, a face shield should be used in conjunction with safety goggles[8].
Skin Protection Chemical-Resistant Gloves and Lab CoatNitrile or neoprene gloves are recommended to prevent skin contact[2]. A full-length lab coat should be worn and kept fastened. Wear appropriate protective clothing to prevent skin exposure[9].
Respiratory Protection NIOSH-Approved RespiratorA respirator with a particle filter is recommended, especially when handling the powder outside of a fume hood or glove box, to avoid inhalation of dust particles[9]. Use in a well-ventilated area is crucial.
Foot Protection Closed-Toed ShoesShoes should be made of a chemical-resistant material to protect against spills[2].

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the essential steps for safely handling 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine in a laboratory setting.

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup and Disposalprep_area1. Prepare Work Area(Clean, de-clutter, ensure emergency equipment is accessible)don_ppe2. Don Required PPE(Gloves, lab coat, safety goggles)prep_area->don_ppeProceedweigh3. Weigh Compound(In a fume hood or ventilated enclosure)don_ppe->weighProceeddissolve4. Dissolve or Use Compound(Perform manipulations within the fume hood)weigh->dissolveProceeddecontaminate5. Decontaminate Surfaces(Use appropriate solvent/cleaning agent)dissolve->decontaminateExperiment Completedispose_waste6. Dispose of Waste(Segregate into designated hazardous waste containers)decontaminate->dispose_wastedoff_ppe7. Doff PPE(Remove gloves and other PPE correctly)dispose_waste->doff_ppewash_hands8. Wash Hands Thoroughlydoff_ppe->wash_hands

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.